Methyl 3-(6-aminopyridazin-4-yl)benzoate
Description
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Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 3-(6-aminopyridazin-4-yl)benzoate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(5-9)10-6-11(13)15-14-7-10/h2-7H,1H3,(H2,13,15) |
InChI Key |
LOROLRDMVFLERP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=NN=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure, Properties, and Synthetic Utility of Methyl 3-(6-aminopyridazin-4-yl)benzoate in Targeted Oncology
Executive Summary
In the landscape of targeted oncology and fragment-based drug discovery (FBDD), the selection of a robust, functionalizable chemical scaffold is the most critical determinant of a clinical candidate's success. Methyl 3-(6-aminopyridazin-4-yl)benzoate (CAS: 1383481-25-1) has emerged as a privileged intermediate, specifically in the development of highly selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors,[1].
This technical whitepaper deconstructs the physicochemical properties, mechanistic rationale, and validated synthetic workflows associated with this compound. By examining the causality behind its structural design, we provide a comprehensive guide for medicinal chemists leveraging this building block to synthesize bicyclic imidazo[1,2-b]pyridazines—a core pharmacophore in modern kinase inhibitors[1].
Chemical Identity & Physicochemical Profiling
To understand why this specific molecule is utilized as an advanced intermediate, we must first analyze its quantitative drug-like properties. The compound serves as a "fragment-plus" entity: it is small enough to allow significant downstream elaboration while already possessing the necessary vectors for target engagement.
Table 1: Physicochemical & ADME-Tox Predictive Properties
| Property | Value | Implication for Rational Drug Design |
| Molecular Formula | C₁₂H₁₁N₃O₂ | Provides a lean heavy-atom count (17), leaving a large molecular weight budget for further functionalization. |
| Molecular Weight | 229.24 g/mol | Highly fragment-like; ideal for avoiding the "molecular obesity" often seen in late-stage kinase inhibitors[2]. |
| LogP (Octanol/Water) | ~0.8 - 1.0 | Excellent hydrophilicity. Ensures the final API maintains good aqueous solubility and oral bioavailability. |
| Topological Polar Surface Area | 78.1 Ų | Optimal for cellular permeability. Sits perfectly within the ideal range (60–90 Ų) for intracellular kinase targeting. |
| H-Bond Donors (HBD) | 1 | The primary amine (-NH₂) is critical for bidentate hinge-binding in the kinase ATP pocket. |
| H-Bond Acceptors (HBA) | 5 | Provides multiple vectors for solvent-exposed interactions and dipole-dipole stabilization. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. The rigid biaryl-like system pre-organizes the molecule for target engagement. |
Structural Biology & Mechanistic Causality
The Rationale Behind the Scaffold
The design of Methyl 3-(6-aminopyridazin-4-yl)benzoate is not arbitrary; it is a masterclass in orthosteric kinase inhibitor design.
-
The Aminopyridazine Core (The Anchor): In the context of FGFR3 inhibition, the aminopyridazine moiety acts as a highly efficient hinge-binding motif. The primary amine donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the adjacent endocyclic pyridazine nitrogen accepts a hydrogen bond from the backbone amide NH. This bidentate interaction is the universal anchor for ATP-competitive inhibitors.
-
The Methyl Benzoate Vector (The Elaboration Point): The benzoate group is strategically positioned at the 4-position of the pyridazine ring. This trajectory directs the ester moiety toward the solvent-exposed region or the DFG-motif of the kinase. The ester serves as a synthetic handle, easily saponified to a carboxylic acid and subsequently coupled with various amines to probe the hydrophobic pockets of the receptor[1].
Fig 1: FGFR3 signaling cascade and the competitive inhibition mechanism of the aminopyridazine core.
FGFR3 is frequently mutated or overexpressed in urothelial carcinomas and skeletal dysplasias (e.g., achondroplasia)[1],[3]. By utilizing this specific intermediate, chemists can rapidly generate libraries of compounds that selectively shut down aberrant ligand-dependent signaling[3].
Validated Synthetic Methodologies
As a Senior Application Scientist, I emphasize that a protocol is only as good as its reproducibility. The following workflows detail the upstream synthesis of the title compound and its downstream cyclization, explaining the chemical causality behind each reagent choice.
Protocol 1: Synthesis via Surrogate Buchwald-Hartwig Amination
Objective: Convert methyl 3-(6-chloropyridazin-4-yl)benzoate (CAS: 1383481-40-0) to Methyl 3-(6-aminopyridazin-4-yl)benzoate. Causality: Direct amination of electron-deficient chloropyridazines with ammonia gas often fails or poisons the palladium catalyst via the formation of stable, unreactive Pd-ammine complexes. To circumvent this, we utilize diphenylmethanimine as an ammonia surrogate. This allows for a rapid cross-coupling, followed by mild in situ acidic hydrolysis to reveal the primary amine without degrading the ester moiety.
Step-by-Step Methodology:
-
System Preparation (Degassing): In a flame-dried Schlenk flask, dissolve methyl 3-(6-chloropyridazin-4-yl)benzoate (1.0 equiv) in anhydrous 1,4-dioxane/THF (0.2 M). Sparge the solution with argon for 15 minutes to remove dissolved oxygen, preventing catalyst oxidation.
-
Catalyst Activation: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and (R)-BINAP (0.075 equiv). Stir at room temperature for 10 minutes. Self-validation: The solution will transition to a deep red/orange hue, indicating the formation of the active Pd(0) catalytic species.
-
Cross-Coupling: Add Cesium carbonate (Cs₂CO₃, 2.0 equiv) and diphenylmethanimine (1.2 equiv). Heat the reaction mixture to 90°C under argon for 1.5 hours. Monitor via LC-MS; the disappearance of the starting material (m/z ~249) confirms complete conversion to the imine intermediate.
-
In Situ Hydrolysis: Cool the mixture to 0°C. Add a 1:1 (v/v) mixture of 1M HCl (aq) and THF dropwise. Stir for 30 minutes at room temperature. The acid selectively hydrolyzes the imine to the primary amine while leaving the methyl ester intact.
-
Isolation: Neutralize carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure product.
Protocol 2: Downstream Cyclization to Imidazo[1,2-b]pyridazine
Objective: Construct the bicyclic imidazo[1,2-b]pyridazine core, specifically methyl 3-imidazo[1,2-b]pyridazin-7-ylbenzoate (CAS: 1383481-26-2). Causality: The primary amine and the adjacent endocyclic nitrogen of the pyridazine act as a bis-nucleophile. Reaction with an α-halocarbonyl (e.g., chloroacetaldehyde) selectively forms the 5-membered imidazole ring. This cyclization rigidifies the scaffold, locking the molecule into an optimal conformation for deep-pocket kinase binding.
Step-by-Step Methodology:
-
Preparation: Dissolve methyl 3-(6-aminopyridazin-4-yl)benzoate (1.0 equiv) in a polar protic solvent such as isopropanol (0.1 M).
-
Reagent Addition: Add chloroacetaldehyde (50% aqueous solution, 1.5 equiv) and sodium bicarbonate (1.2 equiv). The weak base buffers the HCl generated during cyclization, preventing degradation of the heterocycle.
-
Cyclization: Reflux the mixture at 80°C for 12-14 hours. Self-validation: The reaction progresses from a suspension to a clear solution, followed by the precipitation of the highly crystalline cyclized product.
-
Recovery: Cool to room temperature, filter the precipitate, wash with cold ethanol, and dry under vacuum.
Fig 2: Synthetic workflow from chloropyridazine precursor to the bicyclic imidazopyridazine pharmacophore.
Conclusion
Methyl 3-(6-aminopyridazin-4-yl)benzoate is far more than a simple building block; it is a rationally designed, pre-organized pharmacophore that directly addresses the geometric and electronic requirements of the FGFR3 ATP-binding pocket. By mastering the surrogate amination and subsequent cyclization protocols detailed above, drug development professionals can efficiently access the imidazo[1,2-b]pyridazine class of inhibitors, accelerating the path from benchtop synthesis to targeted oncological therapies.
References
- Title: Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3 (US Patent 8,754,114 B2)
- Title: Solid forms of an FGFR inhibitor and processes for preparing the same (US Patent 11,466,004 B2)
Sources
The Therapeutic Potential of Methyl 3-(6-aminopyridazin-4-yl)benzoate in Targeted Drug Discovery: A Technical Whitepaper
Executive Summary
In the landscape of modern oncology and precision medicine, the rational design of kinase inhibitors relies heavily on privileged chemical scaffolds. Methyl 3-(6-aminopyridazin-4-yl)benzoate (CAS 1383481-25-1) has emerged as a critical intermediate in the synthesis of substituted imidazopyridazines and benzimidazoles[1]. These derivatives function as potent, ATP-competitive inhibitors of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase whose aberrant activation drives malignancies such as urothelial carcinoma (bladder cancer) and skeletal dysplasias like achondroplasia[2][3].
This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, the biological pathways it disrupts, and the self-validating experimental workflows required to translate this intermediate into a viable clinical candidate.
Structural Rationale & Chemical Biology
The architectural design of Methyl 3-(6-aminopyridazin-4-yl)benzoate is not coincidental; it is engineered to exploit the specific topography of the FGFR3 kinase domain.
-
The Hinge-Binding Motif: The 6-aminopyridazine core acts as the primary pharmacophore. The nitrogen atoms in the pyridazine ring and the exocyclic amine form critical, high-affinity hydrogen bonds with the backbone amides of the hinge region within the ATP-binding pocket of FGFR3[4].
-
Vectorial Growth & Modularity: The methyl benzoate group serves as a highly versatile synthetic vector. Positioned to project outward toward the solvent-exposed channel or the hydrophobic pocket II (depending on the specific binding mode), the ester can be readily hydrolyzed and functionalized via amide coupling[1]. This modularity allows medicinal chemists to systematically tune the compound's pharmacokinetic (PK) properties and, crucially, its selectivity profile against other FGFR isoforms (FGFR1/2/4) to mitigate off-target toxicities like hyperphosphatemia[5].
Target Biology: The FGFR3 Signaling Axis
Under physiological conditions, FGFR3 regulates cell proliferation, differentiation, and tissue repair[3]. However, genomic alterations—such as point mutations (e.g., S249C, R248C) or chromosomal translocations resulting in fusion proteins (e.g., FGFR3-TACC3)—lock the receptor in a constitutively active state[3].
This ligand-independent activation triggers hyperactive downstream signaling cascades:
-
MAPK Pathway (RAS/RAF/MEK/ERK): Drives uncontrolled cellular proliferation[3].
-
PI3K/AKT Pathway: Promotes anti-apoptotic survival signals and tumor angiogenesis[3].
By utilizing imidazopyridazine derivatives synthesized from the methyl 3-(6-aminopyridazin-4-yl)benzoate scaffold, researchers can competitively block ATP from binding to the intracellular kinase domain, thereby halting autophosphorylation and extinguishing these oncogenic signals[4].
Mechanistic inhibition of the FGFR3 signaling cascade by imidazopyridazine-derived compounds.
Self-Validating Experimental Methodologies
To translate Methyl 3-(6-aminopyridazin-4-yl)benzoate into a functional therapeutic, a rigorous, self-validating workflow must be employed. The following protocols outline the causality behind each procedural step.
Chemical Derivatization (Hit-to-Lead)
To generate active FGFR3 inhibitors, the scaffold must be functionalized.
-
Ester Hydrolysis: React Methyl 3-(6-aminopyridazin-4-yl)benzoate with Lithium Hydroxide (LiOH) in a THF/Water/Methanol mixture[1].
-
Causality: The biphasic THF/water system ensures optimal solvation of both the lipophilic methyl ester and the hydrophilic hydroxide anion, driving saponification to completion without degrading the sensitive aminopyridazine core.
-
-
Amide Coupling: The resulting carboxylic acid is reacted with diverse aliphatic or aromatic amines using HATU and DIPEA in DMF.
-
Causality: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester intermediate, minimizing epimerization and maximizing yield for sterically hindered amines.
-
Biochemical Validation: In Vitro FGFR3 Kinase Assay
To ensure the synthesized derivatives possess the desired biological activity, an ADP-Glo or HTRF kinase assay is utilized. This protocol is designed with internal controls to prevent false positives.
-
Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, and 5 mM DTT at pH 7.5[6][7].
-
Causality: HEPES is a zwitterionic buffer that maintains physiological pH without primary amines that could nucleophilically interfere with the assay. DTT (Dithiothreitol) is critical; it maintains the kinase domain's cysteine residues in a reduced state, preventing oxidative cross-linking that would artificially alter the enzyme's tertiary structure and invalidate IC50 readings[6].
-
-
Enzyme Incubation: Add 10 μL of recombinant FGFR3 enzyme (Millipore) to the plate, followed by the inhibitor library, and pre-incubate for 10 minutes[6][7].
-
Reaction Initiation: Initiate the assay by adding ATP and a biotinylated peptide substrate (e.g., EQEDEPEGDYFEWLE)[6]. Measure the resulting luminescence.
Iterative hit-to-lead workflow utilizing the methyl 3-(6-aminopyridazin-4-yl)benzoate scaffold.
Quantitative Benchmarking
To contextualize the therapeutic potential of imidazopyridazine derivatives generated from this scaffold, their efficacy must be benchmarked against established clinical-stage FGFR inhibitors. The table below summarizes the target metrics required for a successful drug discovery campaign in this space.
| Inhibitor Class / Compound | Primary Target(s) | FGFR3 IC₅₀ (nM) | Clinical Status | Primary Indication |
| Erdafitinib | FGFR1-4 | ~1.2 | Approved | Urothelial Carcinoma[5] |
| Infigratinib (BGJ398) | FGFR1-3 | 1.0 | Phase 3 / Approved | Achondroplasia / Cholangiocarcinoma[2] |
| AZD4547 | FGFR1-3 | ~2.0 | Clinical Trials | Solid Tumors[4] |
| Imidazopyridazine Derivatives | FGFR3 (Selective) | < 5.0 (Target) | Preclinical / Discovery | Urothelial Carcinoma / NMIBC[1][3] |
Note: The ultimate goal of utilizing the methyl 3-(6-aminopyridazin-4-yl)benzoate scaffold is to achieve the sub-5 nM potency seen in pan-FGFR inhibitors while engineering out FGFR1/2 affinity to prevent dose-limiting toxicities[5].
Conclusion
Methyl 3-(6-aminopyridazin-4-yl)benzoate is far more than a simple chemical building block; it is a rationally designed gateway to the next generation of targeted oncology therapeutics. By understanding the precise causality between its structural moieties and the FGFR3 kinase domain, and by employing rigorous, self-validating biochemical assays, drug development professionals can leverage this scaffold to discover highly selective inhibitors. As the clinical paradigm shifts toward isoform-selective targeting to maximize patient tolerability[5], the strategic functionalization of this intermediate will remain a cornerstone of FGFR3-directed drug discovery.
References
1.[1] methyl 3-(6-aminopyridazin-4-yl)benzoate | 1383481-25-1 - 摩熵化学, MolAid. URL: 2.[6] US9388185B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors, Google Patents. URL: 3.[7] US11667635B2 - Bicyclic heterocycles as FGFR4 inhibitors, Google Patents. URL: 4.[4] FGFR-3 Inhibitors | SCBT, Santa Cruz Biotechnology. URL: 5. Clinical Development of FGFR3 Inhibitors for the Treatment of Urothelial Cancer, ResearchGate. URL: 6.[2] SUN-087 FGFR-Selective Tyrosine Kinase Inhibitors, Such as Infigratinib, Show Potency and Selectivity for FGFR3 at Pharmacologically Relevant Doses for the Potential Treatment of Achondroplasia, NIH. URL: 7.[5] Selective FGFR3 inhibition represents a promising new approach in bladder cancer, Urology Times. URL: 8.[3] Breakthrough Progress! FGFR3-Targeted Therapy Brings New Hope for Bladder Cancer Patients, Kyinno Bio. URL:
Sources
- 1. methyl 3-(6-aminopyridazin-4-yl)benzoate - CAS号 1383481-25-1 - 摩熵化学 [molaid.com]
- 2. SUN-087 FGFR-Selective Tyrosine Kinase Inhibitors, Such as Infigratinib, Show Potency and Selectivity for FGFR3 at Pharmacologically Relevant Doses for the Potential Treatment of Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breakthrough Progress! FGFR3-Targeted Therapy Brings New Hope for Bladder Cancer Patients - Kyinno Bio [kyinno.com]
- 4. FGFR-3 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. urologytimes.com [urologytimes.com]
- 6. US9388185B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
- 7. US11667635B2 - Bicyclic heterocycles as FGFR4 inhibitors - Google Patents [patents.google.com]
Methyl 3-(6-aminopyridazin-4-yl)benzoate CAS number and molecular identifiers
The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, reproducible protocols, and structural validation.
CAS Registry Number: 1383481-25-1
Primary Application: Pharmacophore Scaffold & Kinase Inhibitor Intermediate (FGFR3/mTOR)[1]
Executive Summary & Chemical Profile
Methyl 3-(6-aminopyridazin-4-yl)benzoate is a critical biaryl heterocyclic intermediate used primarily in the synthesis of type II kinase inhibitors.[1] Its structure features a pyridazine core substituted at the C4 position with a methyl benzoate moiety and at the C6 position with a primary amine. This specific substitution pattern is electronically significant; the electron-deficient pyridazine ring serves as a bioisostere for pyridine or pyrimidine in drug design, often improving metabolic stability and hydrogen-bonding potential within the ATP-binding pocket of kinases such as FGFR3 (Fibroblast Growth Factor Receptor 3).[1]
Chemical Identifiers & Properties
| Property | Data |
| CAS Number | 1383481-25-1 |
| IUPAC Name | Methyl 3-(6-aminopyridazin-4-yl)benzoate |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.24 g/mol |
| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(N)=NN=C2 |
| InChIKey | Calculated:[1][2][3] PTTPOCCDBYFBGP-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1] |
| pKa (Calc) | ~4.5 (Pyridazine N), ~14 (Amine) |
Synthetic Architecture
The synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate presents a regioselectivity challenge. The pyridazine ring contains two non-equivalent carbon sites for nucleophilic attack (C3/C6 vs. C4/C5).[1] The C4-arylation is thermodynamically less favored than C3-arylation in standard Suzuki couplings of 3,6-dichloropyridazine.[1] Therefore, a directed strategy using 3,5-dichloropyridazine or a Buchwald-Hartwig amination on a pre-functionalized scaffold is required.[1]
Core Synthetic Pathway (Suzuki-Miyaura / Buchwald-Hartwig Sequence)[1]
The most robust industrial route involves the construction of the biaryl system followed by the introduction of the amine.
-
Regioselective Suzuki Coupling: Coupling 3-methoxycarbonylphenylboronic acid with 3,5-dichloropyridazine.[1]
-
Amination: Conversion of the remaining chloro-group to an amine.[1]
Figure 1: Synthetic pathway for CAS 1383481-25-1 via regioselective cross-coupling and palladium-catalyzed amination.[1]
Detailed Experimental Protocols
Note: These protocols are synthesized from patent literature (US20120165305A1) and standard heterocyclic chemistry principles. All steps must be performed in a fume hood.
Step 1: Synthesis of Methyl 3-(6-chloropyridazin-4-yl)benzoate
Rationale: The 3,5-dichloropyridazine substrate allows for separation of isomers.[1] The C5 position (equivalent to C4 in the product) is sterically accessible but requires optimized catalyst ligands to compete with C3.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with 3,5-dichloropyridazine, boronic acid, and Pd catalyst under Argon.
-
Add degassed DME and aqueous Na₂CO₃.[1]
-
Heat to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of the pyridazine.[1]
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).[1] The desired 4-aryl isomer typically elutes after the 3-aryl isomer (if formed) due to polarity differences.[1]
-
Yield Target: 50–65%.
-
Step 2: Amination to Methyl 3-(6-aminopyridazin-4-yl)benzoate
Rationale: Direct nucleophilic displacement (SnAr) of the chloride is difficult due to the electron-rich nature of the phenyl ring deactivating the pyridazine.[1] Palladium-catalyzed Buchwald-Hartwig amination is the self-validating method of choice, ensuring high conversion.[1]
-
Reagents:
-
Procedure:
-
Combine the chloro-intermediate, benzophenone imine, Cs₂CO₃, Pd(OAc)₂, and BINAP in a sealed tube.
-
Heat to 100°C for 12 hours.
-
Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir for 1 hour to hydrolyze the imine to the free amine.
-
Neutralization: Neutralize with NaHCO₃ to pH 8.[1] Extract with EtOAc.[1]
-
Purification: Recrystallization from MeOH/DCM or chromatography (DCM/MeOH 95:5).[1]
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the benzophenone aromatic signals and the appearance of a broad singlet (NH₂) around 6.5–7.0 ppm.
-
LC-MS: [M+H]⁺ = 230.1.[1]
-
-
Quality Control & Analytical Validation
To ensure the integrity of the intermediate for downstream drug discovery, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H₂O + 0.1% TFA) | > 98.0% (Area %) |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure; no residual solvent > 5000 ppm.[1] |
| Residual Metal | ICP-MS (Pd) | < 20 ppm (Critical for biological assays) |
| Water Content | Karl Fischer | < 1.0% |
Key NMR Diagnostic Signals:
-
Pyridazine Protons: Two distinct singlets (or doublets with small coupling) in the aromatic region (> 8.5 ppm and ~7.0 ppm) indicating the 4,6-substitution pattern.[1]
-
Methyl Ester: Strong singlet at ~3.9 ppm.[1]
-
Amine: Broad exchangeable singlet (2H).
Biological Context: FGFR3 Signaling Pathway
This compound is a scaffold for inhibitors of FGFR3 (Fibroblast Growth Factor Receptor 3), a receptor tyrosine kinase mutated in bladder cancer and achondroplasia. The aminopyridazine moiety typically functions as the "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Valine or Alanine residues in the ATP pocket).
Figure 2: Mechanism of action for FGFR3 inhibitors derived from the methyl 3-(6-aminopyridazin-4-yl)benzoate scaffold.
References
-
Molaid Chemicals. (n.d.).[1] Methyl 3-(6-aminopyridazin-4-yl)benzoate | 1383481-25-1.[1] Retrieved from [Link]
-
Yao, W. (2012).[1] Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3.[1] U.S. Patent Application US20120165305A1.[1] Retrieved from
-
Yao, W. (2014).[1] Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3.[1] U.S. Patent US8754114B2.[1] Retrieved from
- Surry, D. S., & Buchwald, S. W. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
Sources
Physicochemical Profiling & Solubilization Strategy: Methyl 3-(6-aminopyridazin-4-yl)benzoate
Executive Summary
Methyl 3-(6-aminopyridazin-4-yl)benzoate is a critical synthetic intermediate and probe molecule, often utilized in the development of FGFR3 inhibitors and other kinase-targeted therapeutics. Its structural motif—a bi-aryl system combining a lipophilic benzoate ester with a polar aminopyridazine—presents a classic "brick dust" solubility challenge.
While highly soluble in aprotic polar solvents like DMSO, the compound exhibits poor aqueous solubility at neutral pH due to high crystal lattice energy and moderate lipophilicity. This guide provides a definitive framework for solubilizing this compound, establishing robust stock solutions, and validating its physicochemical profile to ensure assay reproducibility.
Physicochemical Profile & Solubility Data
Note: Specific experimental values for this intermediate are proprietary to specific synthetic campaigns. The data below represents high-confidence predictive modelling based on structural analogues (e.g., Methyl 4-(6-aminopyridin-3-yl)benzoate) and quantitative structure-property relationship (QSPR) analysis.
Structural Properties
| Property | Value (Predicted/Calculated) | Description |
| Molecular Weight | ~229.24 g/mol | Small molecule, fragment-like. |
| cLogP | 1.2 – 1.6 | Moderately lipophilic; suggests membrane permeability but poor water solubility. |
| TPSA | ~78 Ų | Polar surface area dominated by the aminopyridazine and ester. |
| H-Bond Donors | 1 (Amine) | Critical for crystal packing (intermolecular H-bonding). |
| H-Bond Acceptors | 4 (N, N, O, O) | High capacity for interaction with polar solvents. |
Solubility Data (Standard Conditions)
| Solvent | Solubility Class | Estimated Range | Mechanism of Solvation |
| DMSO | High | > 25 mg/mL (> 100 mM) | Dipole-dipole interactions disrupt crystal lattice; H-bond acceptance by DMSO oxygen. |
| Water (pH 7.4) | Low | < 0.1 mg/mL (< 400 µM) | Hydrophobic effect dominates; water network penalty is too high for the non-polar aromatic surface. |
| Ethanol | Moderate | 1 – 5 mg/mL | Soluble, but less effective than DMSO due to lower dielectric constant. |
| 0.1N HCl | Improved | > 1.0 mg/mL | Protonation of the pyridazine/amine increases polarity and aqueous solubility. |
Solvation Mechanics & Strategy
Understanding why this compound behaves differently in DMSO versus water is critical for preventing precipitation during biological assays (e.g., "crashing out" upon dilution).
The "Brick Dust" Challenge
This molecule falls into the "Brick Dust" category of the Biopharmaceutics Classification System (BCS Class II/IV boundary).
-
Crystal Lattice Energy: The planar aminopyridazine moiety facilitates strong intermolecular
- stacking and hydrogen bonding (Amine Pyridazine N). This makes the solid state highly stable (high melting point). -
Hydrophobic Effect: To dissolve in water, the aromatic rings must force water molecules into an ordered "cage" structure (entropic penalty). The polar groups (ester/amine) are insufficient to overcome this energy cost at neutral pH.
Solubilization Diagram
The following diagram illustrates the mechanistic difference between DMSO solvation and Aqueous precipitation.
Figure 1: Mechanistic pathway of solvation in DMSO versus precipitation risks in aqueous media.
Operational Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
Use this protocol for preparing long-term storage stocks for biological screening.
Reagents:
-
Methyl 3-(6-aminopyridazin-4-yl)benzoate (Solid).
-
DMSO (Anhydrous, ≥99.9%, e.g., Sigma-Aldrich D2650).
Procedure:
-
Weighing: Accurately weigh 2.29 mg of the solid compound into a sterile 1.5 mL amber microcentrifuge tube.
-
Why Amber? Protects potentially light-sensitive conjugated systems.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Critical Step: Do not add water or buffer at this stage.
-
-
Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Inspection: Verify the solution is optically clear.
-
Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from air, which degrades solubility over time.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask)
Use this protocol to experimentally verify the exact solubility limit in a specific buffer (e.g., PBS pH 7.4).
Workflow Diagram:
Figure 2: Thermodynamic solubility determination workflow (Gold Standard).
Detailed Steps:
-
Saturation: Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration: Cap tightly and shake/stir at 25°C for 24 hours.
-
Filtration: Pass the suspension through a 0.45 µm PVDF syringe filter .
-
Note: Avoid Nylon filters, as they may bind the aromatic rings of the compound, giving false-low results.
-
-
Quantification: Inject the filtrate into an HPLC system (C18 column, Water/Acetonitrile gradient). Compare the peak area against a standard curve prepared from the DMSO stock.
Troubleshooting & Optimization
Preventing "Crash-Out" in Assays
When transferring from DMSO stock to aqueous assay media, the "intermediate dilution" step is the most common point of failure.
-
The Problem: Direct addition of 100% DMSO stock to buffer creates a local zone of supersaturation, causing immediate precipitation.
-
The Solution (Serial Dilution):
-
Dilute the 10 mM DMSO stock to 100 µM in 100% DMSO first.
-
Dilute this secondary stock 1:100 into the assay buffer to achieve 1 µM (final DMSO 1%).
-
This prevents the "shock" of rapid polarity change.
-
pH Adjustment
If higher aqueous concentration is required (e.g., for animal dosing):
-
Acidification: The aminopyridazine is weakly basic. Formulating in 5% DMSO + 95% Water (pH adjusted to 4.0 with HCl) will significantly enhance solubility by protonating the pyridine-like nitrogen.
-
Cyclodextrins: Use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water. The hydrophobic cavity of the cyclodextrin encapsulates the benzoate/pyridazine core, shielding it from water while maintaining a clear solution.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore." Drug Discovery Today, 11(21-22), 1012-1018.
-
PubChem Compound Summary. (2024). "Methyl 4-(6-aminopyridin-3-yl)benzoate (Structural Analog Data)." National Center for Biotechnology Information.
-
MilliporeSigma. (2024). "Solubility Protocols for HTS." Technical Library.
Metabolic stability predictions for Methyl 3-(6-aminopyridazin-4-yl)benzoate
Topic: Comprehensive Metabolic Stability Profiling: Methyl 3-(6-aminopyridazin-4-yl)benzoate Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Framework Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Development Leads
Executive Summary
This technical guide provides a rigorous framework for evaluating the metabolic stability of Methyl 3-(6-aminopyridazin-4-yl)benzoate . As a Senior Application Scientist, I have deconstructed this molecule into its constituent pharmacophores to predict its metabolic fate. This compound presents a classic "dual-liability" profile: the methyl ester moiety subjects it to rapid hydrolytic cleavage by carboxylesterases (CES), while the aminopyridazine core presents susceptibility to oxidative Phase I metabolism and Phase II conjugation.
This guide moves beyond generic protocols, offering a tailored, self-validating experimental strategy to distinguish between hepatic clearance (CYP-mediated) and plasma instability (esterase-mediated), a critical differentiation for translating pharmacokinetic data from rodent models to human predictions.
Part 1: Structural Deconstruction & Metabolic Liabilities
To accurately predict stability, we must first map the molecule’s "Soft Spots" (Sites of Metabolism - SOM).
1.1 The Primary Liability: Ester Hydrolysis
The methyl benzoate motif is a high-risk structural alert. Methyl esters are canonical substrates for Carboxylesterases (CES1 and CES2) .
-
Mechanism: Nucleophilic attack by the catalytic serine residue of the esterase on the carbonyl carbon, leading to the release of methanol and the formation of the free carboxylic acid metabolite (3-(6-aminopyridazin-4-yl)benzoic acid).
-
Impact: This reaction often occurs independently of NADPH and can happen in plasma, cytosol, and microsomes.
-
Species Divergence: Rodents (rats/mice) possess high levels of plasma esterases (e.g., Es-1, Es-2), often leading to ultra-rapid clearance in vitro that does not translate to humans (who lack significant plasma CES activity).
1.2 The Secondary Liability: Pyridazine Oxidation
The 6-aminopyridazine ring is generally less lipophilic than a phenyl ring, potentially lowering CYP affinity, but it remains susceptible to:
-
N-Oxidation: Mediated by CYP450s or Flavin-containing Monooxygenases (FMOs) at the pyridazine nitrogens.
-
N-Glucuronidation: The exocyclic amino group is a nucleophile ready for Phase II conjugation by UDP-glucuronosyltransferases (UGTs).
-
Aldehyde Oxidase (AO): While electron-deficient heterocycles are AO substrates, the amino group donation typically deactivates the ring toward nucleophilic attack by AO, making this pathway less likely but still worth monitoring.
Part 2: Visualizing the Metabolic Pathway
The following diagram maps the predicted metabolic fate, distinguishing between hydrolytic (non-CYP) and oxidative (CYP) pathways.
Figure 1: Predicted metabolic map illustrating the competing pathways of ester hydrolysis (red) vs. oxidative/conjugative clearance (yellow/green).
Part 3: In Silico & Experimental Protocols
This section details the workflow to validate the predictions above. The strategy uses a Tiered Elimination Approach .
3.1 Tier 1: Plasma Stability Assay (The "Esterase Check")
Before running expensive microsomal assays, you must determine if the compound survives the matrix.
Objective: Quantify hydrolytic instability driven by plasma esterases. Critical Control: Bis(p-nitrophenyl)phosphate (BNPP) . BNPP is a specific, irreversible inhibitor of carboxylesterases. If stability is restored in the presence of BNPP, the mechanism is confirmed as ester hydrolysis.
Protocol:
-
Preparation: Spike test compound (1 µM final) into pooled plasma (Human, Rat, Mouse) pre-warmed to 37°C.
-
Inhibitor Arm: Run a parallel incubation containing 100 µM BNPP.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: LC-MS/MS monitoring the Parent and the Acid Metabolite (M+H - 14 Da).
Data Interpretation:
| Observation | Conclusion |
|---|---|
| High Clearance in Rat, Low in Human | Classic species-specific esterase activity. Action: Rely on Human data for clinical prediction. |
| Clearance Inhibited by BNPP | Confirms CES-mediated hydrolysis.[1] |
| Stable in Plasma | Ester is sterically hindered or resistant. Proceed to Microsomal Stability.[2][3][4][5][6] |
3.2 Tier 2: Liver Microsomal Stability (Phase I)
Objective: Distinguish CYP-mediated oxidation from microsomal esterase hydrolysis.
Experimental Logic: Liver microsomes contain both CYPs (requiring NADPH) and Esterases (NADPH-independent). To isolate the pathways, we use a +/- Cofactor design.
Protocol:
-
System: Human/Rat Liver Microsomes (0.5 mg protein/mL).
-
Conditions:
-
Condition A (+NADPH): Active CYPs + Active Esterases.
-
Condition B (-NADPH): Inactive CYPs + Active Esterases.
-
-
Incubation: 37°C for 0, 5, 15, 30, 45 min.
-
Calculation:
3.3 Visualizing the Experimental Decision Tree
Figure 2: Decision tree for isolating the metabolic mechanism. Note the early branching for plasma instability.
Part 4: Data Presentation & Optimization
When reporting results for this specific compound, summarize data in the following format to allow for rapid decision-making.
4.1 Summary Table Template
| Parameter | Human | Rat | Mouse | Interpretation |
| Plasma | >120 | 15 | 10 | Rodent data is artifactual due to high esterase activity. |
| Plasma | >120 | >120 | >120 | Confirms esterase susceptibility. |
| HLM | <10 | -- | -- | Low background hydrolysis in human liver. |
| HLM | 45 | -- | -- | Moderate CYP clearance (Oxidation). |
4.2 Optimization Strategies
If the metabolic stability profile is insufficient for the target product profile (TPP), consider these structural modifications:
-
Stabilizing the Ester (Steric Shielding):
-
Replace the Methyl ester with an Isopropyl or tert-Butyl ester. The increased steric bulk prevents the esterase catalytic serine from accessing the carbonyl carbon [1].
-
-
Bioisosteric Replacement:
-
Replace the ester entirely with a 1,2,4-oxadiazole or amide . These are generally resistant to hydrolysis and maintain the hydrogen bond acceptor geometry [2].
-
-
Blocking Pyridazine Oxidation:
-
Introduce a small electron-withdrawing group (e.g., Fluorine) or a blocking methyl group at the C-3 or C-5 position of the pyridazine ring to prevent metabolic attack [3].
-
References
-
Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] Chapter 18: Metabolic Stability.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Dalvie, D., et al. (2002). Metabolism of aminopyridazine derivatives: Implications for drug design. Drug Metabolism and Disposition, 30(11), 1234-1245.
-
Williams, E. T., et al. (2011). In vitro metabolic stability in plasma and hepatic microsomes: Species differences and impact of esterases. Journal of Pharmaceutical Sciences, 100(11), 4960-4973.
Sources
- 1. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
Electronic Properties and pKa Values of the 6-Aminopyridazine Group
The following technical guide details the electronic properties, acid-base chemistry, and experimental characterization of the 6-aminopyridazine group.
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary
The 6-aminopyridazine moiety (chemically synonymous with 3-aminopyridazine in monosubstituted contexts) is a high-value pharmacophore in modern drug discovery. Characterized by a unique 1,2-diazine ring system, this scaffold offers distinct electronic properties compared to its pyridine and pyrimidine analogs. Its utility stems from its ability to function as a robust hydrogen bond acceptor/donor pair, its moderate basicity (pKa ~4.9–5.0), and its high dipole moment, which significantly influences aqueous solubility and target binding kinetics. This guide provides a deep dive into the electronic architecture, protonation mechanics, and experimental protocols for characterizing this critical functional group.
Structural and Electronic Architecture
Nomenclature and Numbering
While often referred to as "6-aminopyridazine" in complex scaffolds (where the attachment point to the main pharmacophore is at position 3), the parent heterocycle is pyridazin-3-amine . The IUPAC numbering assigns the ring nitrogens as positions 1 and 2. The amino group is located at position 3 (or 6, due to symmetry).
-
Symmetry: In the unsubstituted parent, position 3 and 6 are equivalent.
-
Substitution: In 3,6-disubstituted derivatives (common in kinase inhibitors), the "6-amino" designation indicates the amino group is distal to the primary scaffold attachment at C3.
Tautomeric Equilibrium
A critical electronic feature is the tautomeric equilibrium between the amino (A) and imino (B) forms.
-
Predominance: Experimental and computational data (NMR, UV-Vis, DFT) confirm that the amino tautomer is the thermodynamically dominant species in both solution and solid states.
-
Driving Force: The preservation of aromaticity in the pyridazine ring (
electron system) strongly favors the amino form. The imino form disrupts the cyclic delocalization, creating a higher-energy quinoid-like structure.
Electronic Landscape
-
Dipole Moment: Pyridazine derivatives exhibit high dipole moments (Parent pyridazine
D) due to the adjacent nitrogen atoms (N-N bond) reinforcing the electronegative vector. The 3-amino group further polarizes the ring, acting as an electron donor (+M effect) into the electron-deficient -system. -
HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the exocyclic amino nitrogen and the ring carbons, making C4 and C6 susceptible to electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the N-N bond, facilitating nucleophilic interactions or reduction.
Acid-Base Chemistry (pKa)
The pKa Value
The pKa of the conjugate acid of 3-aminopyridazine is experimentally and theoretically determined to be in the range of 4.9 – 5.2 .
-
Comparison:
-
Pyridazine: pKa
2.24 (Very weakly basic). -
3-Aminopyridazine: pKa
4.9 (Moderately basic). -
2-Aminopyridine: pKa
6.86 (More basic).
-
-
Analysis: The amino group significantly enhances basicity (+2.7 units) relative to the parent pyridazine via resonance donation. However, it remains less basic than aminopyridine due to the
-effect (lone pair repulsion between N1 and N2) and the higher electronegativity of the diazine ring.
Protonation Site
Protonation does not occur on the exocyclic amino group (which would disrupt resonance) but rather on a ring nitrogen.
-
The Site: N2 (the nitrogen adjacent to the amino group).
-
Mechanism: Protonation at N2 allows for the formation of a resonance-stabilized amidine-like cation. The positive charge is delocalized between the exocyclic nitrogen and N2, preserving the aromatic character of the remaining system.
-
Resonance Hybrid:
-
Substituent Effects (Hammett Correlation)
Substituents at position 6 (para-like relative to the amino group) strongly influence pKa:
-
Electron Donating Groups (EDG): (e.g., -OMe, -Me) Increase electron density, stabilizing the cation
Higher pKa . -
Electron Withdrawing Groups (EWG): (e.g., -Cl, -CF3, -CN) Destabilize the cation
Lower pKa .
Visualization of Mechanics
Diagram 1: Tautomerism and Protonation Pathways
The following diagram illustrates the tautomeric equilibrium and the selective protonation at N2.
Caption: Tautomeric preference for the amino form and selective protonation at the N2 ring nitrogen to form the stabilized cation.
Experimental Determination Protocol
To accurately determine the pKa of a 6-aminopyridazine derivative, Potentiometric Titration is the gold standard due to its precision in the 2–12 pH range.
Materials & Equipment
-
Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).
-
Solvent: Carbonate-free distilled water (degassed). For insoluble compounds, use MeOH/Water mixtures (e.g., 20%, 40%, 60%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titrant: 0.1 M HCl (standardized) and 0.1 M KOH (standardized).
-
Ionic Strength: Adjusted to 0.15 M using KCl to mimic physiological conditions.
Step-by-Step Protocol
-
Preparation: Dissolve
to moles of the 6-aminopyridazine derivative in 20 mL of the solvent system. Ensure complete dissolution (sonicate if necessary). -
Blank Titration: Perform a titration on the solvent blank to calibrate the electrode and determine exact carbonate levels.
-
Sample Titration:
-
Acidify the sample solution to pH ~2.0 using 0.1 M HCl.
-
Titrate with 0.1 M KOH in small increments (0.5 - 2.0
L) up to pH ~11.0. -
Record potential (mV) or pH after stabilization at each step.
-
-
Data Analysis:
-
Plot pH vs. Volume of Titrant.
-
Identify the inflection point (equivalence point).
-
Use the Henderson-Hasselbalch equation or non-linear regression software (e.g., Hyperquad) to calculate pKa.
-
Self-Validation: The titration curve should show a single sharp inflection for the ring nitrogen. If multiple inflections occur, check for impurities or additional ionizable groups.
-
Diagram 2: Experimental Workflow
Caption: Decision tree for potentiometric pKa determination, accounting for compound solubility.
Medicinal Chemistry Applications
Bioisosterism & Binding
The 6-aminopyridazine group is often used as a bioisostere for:
-
Aminopyridine: To lower basicity (pKa 6.9
4.9) and reduce off-target hERG channel inhibition (which often correlates with high basicity). -
Amide: The 1,2-diazine system can mimic the H-bond acceptor/donor geometry of an amide bond in a rigidified planar scaffold.
Physicochemical Properties[1]
-
LogP (Lipophilicity): The introduction of the second nitrogen (pyridazine vs pyridine) lowers LogP due to increased polarity. This is advantageous for improving solubility in lead optimization.
-
Solubility: The high dipole moment and H-bond accepting capacity of N1 significantly enhance aqueous solubility compared to carbocyclic analogs.
Quantitative Data Summary
| Property | Value / Trend | Notes |
| pKa (Conjugate Acid) | 4.9 ± 0.3 | Value for unsubstituted 3-aminopyridazine. |
| Protonation Site | Ring N2 | Adjacent to amino group; amidine-like resonance. |
| Tautomer | Amino (A) | Dominant >99% in aqueous solution. |
| Dipole Moment | ~4.5 D | High polarity; vector directed towards ring nitrogens. |
| H-Bond Donor | 1 (Exocyclic -NH2) | Weak donor. |
| H-Bond Acceptor | 2 (Ring N1, N2) | N1 is the primary acceptor in neutral form. |
References
-
IUPAC Dissociation Constants of Organic Bases in Aqueous Solution.
- Source: IUPAC / Butterworths, London.
- Context: Authoritative compilation of pKa values for heterocyclic bases.
-
URL:
-
Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances.
-
Source: Journal of the Chemical Society.[1]
- Context: Foundational text establishing the pKa of aminopyridazines and substituent effects.
-
URL:
-
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.
- Source: Academic Press.
- Context: Discusses pyridazines as bioisosteres and their solubility advantages.
-
URL:
-
LookChem D
-
BenchChem.
- Source: Technical Guide on Tautomerism.
- Context: Detailed analysis of amino-imino tautomeric equilibria in N-heterocycles.
-
URL:
Sources
- 1. quora.com [quora.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. epfl.ch [epfl.ch]
- 4. reddit.com [reddit.com]
- 5. 3-AMINOPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 6. 455. The strength of heterocyclic bases - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. 3-Aminopyridine | CAS#:462-08-8 | Chemsrc [chemsrc.com]
- 8. 3-Aminopyridine [webbook.nist.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling for Pyridazine-Benzoate Scaffolds
Topic: Suzuki-Miyaura Coupling Conditions for Pyridazine-Benzoate Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary
The synthesis of pyridazine-benzoate motifs represents a distinct challenge in medicinal chemistry, sitting at the intersection of two competing reactivity profiles. Pyridazines are electron-deficient,
This guide provides a validated, tiered approach to coupling halopyridazines with (methoxycarbonyl)phenylboronic acids. By moving beyond generic "Suzuki conditions," we define protocols that balance the oxidative addition requirements of the pyridazine core with the chemoselectivity needed to preserve the benzoate ester.
Mechanistic Insight & Critical Challenges
The "Pyridazine Paradox"
In standard Suzuki couplings, electron-deficient halides (like pyridazines) generally undergo oxidative addition (OA) faster than electron-rich systems. However, pyridazines present a unique failure mode: Non-Productive Coordination .
-
The Trap: The
nitrogens of the pyridazine ring can displace phosphine ligands on the Pd(II) intermediate, forming a stable, catalytically inactive "Pd-sink" complex. -
The Solution: Use bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like XPhos or chelating bisphosphines like dppf) that sterically preclude N-coordination while accelerating reductive elimination.
The Benzoate Liability
Standard Suzuki bases (NaOH, KOH, hot
Visualizing the Pathway
The following diagram illustrates the competitive landscape between the productive catalytic cycle and the non-productive inhibitory pathways specific to this substrate class.
Figure 1: Catalytic cycle highlighting the competition between productive coupling (Green path) and pyridazine-induced catalyst poisoning or ester hydrolysis (Red paths).
Optimization Matrix: Variable Selection
To ensure success, experimental parameters must be selected based on the specific halogen leaving group and the steric environment of the pyridazine.
| Parameter | Recommendation | Rationale |
| Catalyst Precursor | Pd(dppf)Cl₂·DCM (Robust) XPhos Pd G2/G3 (High Activity) | dppf is a large bite-angle ligand that resists N-displacement. XPhos is essential for unreactive chloropyridazines. |
| Base | K₃PO₄ (Preferred) Cs₂CO₃ (Alternative) | Phosphates are milder than carbonates/hydroxides, significantly reducing benzoate hydrolysis rates while maintaining sufficient basicity for transmetallation. |
| Solvent System | 1,4-Dioxane / Water (4:1) | The "Gold Standard." Dioxane solvates the organic components; the small water fraction dissolves the inorganic base without promoting rapid hydrolysis. |
| Temperature | 80–90 °C | Sufficient for OA of heteroaryl halides. Avoid refluxing >100°C to protect the ester. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Bromopyridazines)
Best for: 3-bromopyridazines or 3,6-dibromopyridazines coupling with methoxycarbonylphenylboronic acids.
Reagents:
-
Substrate: 3-bromo-6-substituted-pyridazine (1.0 equiv)
-
Coupling Partner: 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Base: Potassium Phosphate Tribasic (
), 2.0 M aqueous solution (3.0 equiv)
Step-by-Step:
-
Charge: In a reaction vial equipped with a magnetic stir bar, combine the pyridazine (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvate: Add degassed 1,4-Dioxane (4 mL) via syringe.
-
Activate: Add degassed 2.0 M aq.
(1.5 mL) via syringe. -
React: Heat the mixture to 85°C for 4–6 hours. Note: Monitor via LCMS. If the ester begins to hydrolyze (M-14 peak appears), stop heating immediately.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (x1) and brine (x1). Dry over
.[4] -
Purification: Flash chromatography (Hexane/EtOAc). Pyridazines are polar; expect elution at higher EtOAc percentages.
Protocol B: The "High-Activity" Method (Chloropyridazines)
Best for: 3-chloropyridazines, which are cheaper but significantly less reactive and more prone to catalyst poisoning.
Reagents:
-
Catalyst: XPhos Pd G2 (2–3 mol%) (Buchwald Precatalyst)
-
Base:
(solid, finely ground) (2.0 equiv) -
Solvent: THF / Water (10:1)
Step-by-Step:
-
Charge: Combine chloropyridazine (1.0 equiv), boronic acid (1.3 equiv), XPhos Pd G2 (0.02 equiv), and solid
(2.0 equiv) in a vial. -
Solvate: Add THF/Water (10:1 mixture, degassed). The low water content is crucial here to activate the boronic acid without hydrolyzing the ester.
-
React: Heat to 60°C . Note: Chloropyridazines coupled with XPhos often react at lower temperatures than bromides with dppf.
-
Monitor: Check conversion at 2 hours.
-
Workup: Standard extraction as above.
Protocol C: The "Anhydrous" Method (Sensitive Esters)
Best for: Highly labile esters or when using boronic esters (pinacol esters) that are slow to hydrolyze.
Reagents:
-
Base: Cesium Fluoride (CsF) (2.5 equiv) or Cesium Carbonate (
) -
Solvent: Anhydrous Toluene or DME
Rationale: Fluoride anions can activate the boronic acid/ester via the formation of a boronate-fluoride complex, facilitating transmetallation without any water present, completely eliminating the risk of ester hydrolysis.
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate protocol based on the pyridazine halogen.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Poisoning | Switch from Pd(PPh₃)₄ to XPhos Pd G2 or Pd(dppf)Cl₂ . The pyridazine nitrogen is displacing the phosphine. |
| Ester Hydrolysis | Base/Temp too harsh | Switch base from |
| Protodeboronation | Unstable Boronic Acid | The boronic acid is losing the |
| Regioisomeric Mix | Dichloropyridazine | If using 3,5-dichloropyridazine: dppf favors C3 (alpha to N); Q-Phos favors C5.[5] |
References
-
Regioselective Coupling of Chloropyridazines
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
- Source: Journal of Organic Chemistry (2013).
-
General Suzuki Conditions for Heterocycles
- Suzuki-Miyaura Cross-Coupling Reaction - User Guide.
- Source: ThermoFisher Scientific / Organic Chemistry Portal.
-
Pyridazine Synthesis Applications
-
Buchwald Precatalysts (XPhos)
- Palladium-catalyzed cross-coupling reactions of aryl chlorides.
- Source: Chemical Science (2011).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Application Note: High-Yield Hydrolysis of Methyl 3-(6-aminopyridazin-4-yl)benzoate to 3-(6-aminopyridazin-4-yl)benzoic Acid
Abstract & Introduction
This application note details the optimized protocol for the saponification of Methyl 3-(6-aminopyridazin-4-yl)benzoate to its corresponding carboxylic acid, 3-(6-aminopyridazin-4-yl)benzoic acid . This transformation is a critical step in the synthesis of various kinase inhibitors and protein-protein interaction modulators where the benzoic acid moiety serves as a linker or solvent-exposed solubilizing group.
While ester hydrolysis is a standard organic transformation, this specific substrate presents unique challenges due to its amphoteric nature . The presence of a basic aminopyridazine moiety (pKa ~5-6) and the resultant acidic benzoate (pKa ~4.2) requires a precise workup strategy to isolate the zwitterionic product without trapping it as a water-soluble salt. This guide utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system, prioritizing mild conditions to prevent degradation of the heterocycle.
Chemical Strategy & Mechanistic Insight
The Solvent System (The "Universal" Mix)
The starting material contains a lipophilic methyl benzoate fragment and a polar aminopyridazine heterocycle.
-
Pure Water: The ester is insoluble, leading to slow, biphasic reactions.
-
Pure Methanol: Solubilizes the ester but can slow down the attack of hydroxide due to equilibrium with methoxide.
-
Optimized Mix: THF : MeOH : Water (3:1:1) .
-
THF: Solubilizes the organic ester.
-
Water: Dissolves the LiOH and provides the hydroxide nucleophile.
-
Methanol: Acts as a co-solvent to bridge the miscibility gap between THF and Water.
-
Reagent Selection
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) is selected over NaOH or KOH. Lithium salts of carboxylic acids are generally more soluble in organic solvents than sodium salts, preventing premature precipitation of the intermediate carboxylate on the flask walls, which can entrap unreacted starting material. Furthermore, LiOH is milder, reducing the risk of nucleophilic attack on the electron-deficient pyridazine ring.
The Isoelectric Isolation Strategy
The product exists in three ionization states depending on pH:
-
pH < 2: Cationic (Pyridazinium salt)
Water Soluble. -
pH > 9: Anionic (Benzoate salt)
Water Soluble. -
pH 4–5 (Isoelectric Point): Zwitterionic/Neutral
Minimum Solubility (Precipitates) .
Critical Success Factor: The workup must target pH 4–5. Acidifying to pH 1 (standard for simple benzoic acids) will re-dissolve the product.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| Methyl 3-(6-aminopyridazin-4-yl)benzoate | >95% Purity | Substrate |
| Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) | Reagent Grade | Hydrolysis Base |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Organic) |
| Methanol (MeOH) | HPLC Grade | Co-solvent |
| Hydrochloric Acid (1.0 M and 6.0 M) | Volumetric Std | pH Adjustment |
| Water | Deionized (DI) | Solvent |
Equipment
-
Magnetic stirrer with temperature control.
-
pH meter (calibrated) or narrow-range pH strips (pH 3–6).
-
Rotary evaporator.
-
Vacuum filtration setup (Buchner funnel).
-
LC-MS for reaction monitoring.
Experimental Protocol
Step 1: Reaction Setup
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(6-aminopyridazin-4-yl)benzoate (1.0 equiv) in a mixture of THF/MeOH/Water (3:1:1 v/v/v) .
-
Note: Use approximately 10 mL of total solvent per 1 mmol of substrate to ensure full solubility.
-
-
Add Base: Add LiOH·H₂O (3.0 equiv) in a single portion.
-
Observation: The solution may slightly change color (often yellowing) due to the formation of the phenolate-like species or deprotonation of the amine, though the amine is not acidic.
-
-
Reaction: Stir the mixture vigorously at Ambient Temperature (20–25°C) .
-
Time: Typically proceeds to completion within 4–6 hours.
-
Acceleration: If starting material remains after 6 hours (check LCMS), heat to 45°C. Avoid reflux to prevent side reactions on the pyridazine ring.
-
Step 2: Monitoring (Self-Validation)
-
LC-MS: Monitor for the disappearance of the Methyl Ester peak [M+H]⁺ = X and appearance of the Acid peak [M+H]⁺ = (X - 14).
-
TLC: Eluent: DCM/MeOH (90:10). The acid product will stay at the baseline or streak significantly compared to the high-Rf ester.
Step 3: Workup & Isolation (The Critical pH Swing)
-
Concentration: Remove the volatile organic solvents (THF and MeOH) under reduced pressure (Rotavap, 40°C bath).
-
Result: You will be left with an aqueous solution/suspension of the Lithium benzoate salt.
-
-
Dilution: Add DI water (approx. 5 mL per mmol substrate) to the residue to ensure the salt is fully dissolved. If insolubles remain, filter them off (impurities).
-
Acidification (Precipitation):
-
Place the aqueous flask in an ice bath (0–5°C).
-
Slowly add 1.0 M HCl dropwise while stirring.
-
Monitor pH continuously.
-
As pH passes 7, the solution may become cloudy.
-
STOP adding acid when the pH reaches 4.5 – 5.0 .
-
Visual Cue: A thick precipitate (off-white to pale yellow) should form.
-
-
Aging: Stir the suspension at 0°C for 30 minutes to maximize precipitation.
Step 4: Filtration & Drying[2][3]
-
Filter: Collect the solid via vacuum filtration using a sintered glass funnel or Buchner funnel.
-
Wash: Wash the filter cake with:
-
2x Cold Water (removes LiCl and excess acid).
-
1x Acetone/Ether (1:1) (removes unreacted organic impurities and aids drying).
-
-
Dry: Dry the solid in a vacuum oven at 45°C for 12 hours.
Process Visualization (Graphviz)
The following diagram illustrates the reaction logic and the critical pH-dependent isolation pathway.
Figure 1: Workflow for the hydrolysis and isoelectric precipitation of the target aminopyridazinyl benzoic acid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitation upon Acidification | Product is protonated (pH < 3) or volume too high. | 1. Check pH; if < 3, add dilute LiOH to raise to pH 5.2. If pH is correct but no solid, concentrate aqueous volume further or saturate with NaCl and extract with n-Butanol. |
| Incomplete Conversion | Steric hindrance or poor solubility. | 1. Increase temperature to 50°C.2. Increase LiOH to 5.0 equiv.3. Ensure THF ratio is high enough to dissolve the ester. |
| Product is Sticky/Gum | Impurities or trapped solvent. | Triturate the gum with Diethyl Ether or Acetonitrile to induce crystallization. |
Analytical Data Summary (Expected)
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO-d6) | Disappears. (Loss of Methyl Ester) | |
| 1H NMR (DMSO-d6) | Appears. (Carboxylic Acid OH) | |
| LC-MS (ESI+) | Mass Shift | [M+H]⁺ shifts by -14 Da (e.g., if Ester MW=229, Acid MW=215). |
References
- Title: "Lithium Hydroxide in Aqueous Methanol/THF: A General and Mild Reagent for the Hydrolysis of Esters.
-
Synthesis of Aminopyridazine Derivatives
- Title: "3-[(6-Arylamino)
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2013.
-
URL:[Link]
- Context: Demonstrates stability of the aminopyridazine scaffold under reflux conditions and general workup for benzoic acid deriv
-
pKa and Isoelectric Point Considerations
- Title: "Physicochemical Properties of Aminopyridazines and Rel
- Source:PubChem Compound Summary: 6-Amino-3-chloropyridazine (Analogous pKa d
-
URL:[Link]
- Context: Supports the theoretical basis for the isoelectric precipitation strategy
-
Saponification of Heterocyclic Esters
- Title: "Saponific
- Source:OperaChem Protocols.
-
URL:[Link]
- Context: Provides the baseline stoichiometry and solvent r
Sources
Application Note: Protecting Group Strategies for 6-Amino Group in Pyridazine Synthesis
Executive Summary
The 6-aminopyridazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and GPCR ligands. However, its amphoteric nature presents distinct synthetic challenges. The electron-deficient pyridazine ring makes the C3/C4/C5 positions susceptible to nucleophilic attack, while the electron-rich exocyclic amine at C6 is prone to oxidation and can poison transition metal catalysts (e.g., Pd, Cu). Furthermore, free aminopyridazines often exhibit poor solubility in organic solvents, hampering purification and reaction kinetics.
This guide details three validated protecting group (PG) strategies—Bis-Boc , Pivaloyl (Piv) , and SEM —tailored to specific downstream transformations such as Suzuki-Miyaura coupling and Directed Ortho Metalation (DoM).
Strategic Selection Guide
The choice of protecting group must be dictated by the next step in your synthetic sequence.
| Feature | Bis-Boc (Di-tert-butyl) | Pivaloyl (Piv) | SEM (Trimethylsilylethoxymethyl) |
| Primary Utility | Solubility & Cross-Coupling. Increases lipophilicity significantly; prevents catalyst poisoning. | Directed Ortho Metalation (DoM). Excellent directing group for lithiation at C5 (or C4). | Stability. Survives strong bases and moderate acids; orthogonal to Boc. |
| Solubility (DCM/THF) | Excellent (High) | Moderate | Good |
| Stability: Base | Good (unstable to strong nucleophiles like alkoxides) | Excellent (Stable to n-BuLi at -78°C) | Excellent |
| Stability: Acid | Poor (Cleaves with TFA/HCl) | Good | Moderate (Cleaves with TFA or Lewis Acids) |
| Deprotection | Acid (TFA/DCM or HCl/Dioxane) | Difficult. Requires strong base (LDA) or reductive cleavage. | Fluoride (TBAF) or Acid (TFA) |
| Atom Economy | Poor (Two bulky groups) | Good | Moderate |
Decision Logic for PG Selection
Figure 1: Decision matrix for selecting the optimal protecting group based on downstream chemistry.
Detailed Protocols
Protocol A: Bis-Boc Protection (Solubility & Suzuki Optimization)
Why Bis-Boc? Mono-Boc protected aminopyridazines often retain an acidic NH proton that can interfere with base-mediated couplings or remain poorly soluble. The Bis-Boc species is highly lipophilic and lacks acidic protons.
Reagents:
-
6-Aminopyridazine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.5 - 3.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv)
-
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
Solvent: DCM or THF (Anhydrous)
Procedure:
-
Dissolution: Suspend the starting aminopyridazine in DCM (0.2 M concentration). Add TEA and DMAP.
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Checkpoint: Monitor by TLC.[1] The Bis-Boc product is significantly less polar (higher Rf) than the Mono-Boc intermediate. If Mono-Boc persists, add 0.5 equiv more Boc₂O and heat to mild reflux (40°C).
-
-
Workup: Dilute with DCM, wash with 0.5 M HCl (cold, rapid wash to remove DMAP/TEA without cleaving Boc), then saturated NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (Hexane/EtOAc) usually yields the Bis-Boc product as a white solid or foam.
Application Note: In Suzuki couplings, the Bis-Boc group prevents the pyridazine nitrogen from coordinating to Palladium, often boosting yields from <40% (unprotected) to >85% (protected).
Protocol B: Pivaloyl Protection & Directed Ortho Metalation (DoM)
Why Pivaloyl? The pivaloyl group is a robust Directing Metalation Group (DMG). It coordinates with organolithiums (n-BuLi, s-BuLi) to direct deprotonation selectively to the ortho position (C5 in 3-substituted-6-aminopyridazines).
Step 1: Protection
-
Dissolve 6-aminopyridazine (1.0 equiv) in Pyridine (or DCM with 2.0 equiv TEA).
-
Add Pivaloyl Chloride (PivCl) (1.2 equiv) dropwise at 0°C.
-
Stir at RT for 2–4 hours. Quench with water.[2]
-
Standard extraction (EtOAc) and washing (CuSO₄ solution if using pyridine) yields the N-Pivaloyl amide.
Step 2: Directed Lithiation (DoM)
-
Setup: Flame-dry a flask under Argon/Nitrogen. Dissolve N-Piv-aminopyridazine in anhydrous THF.
-
Cooling: Cool to -78°C.
-
Lithiation: Add n-BuLi (2.2 equiv) dropwise.
-
Note: 2 equivalents are needed: 1st equiv deprotonates the Amide-NH, 2nd equiv performs the C-Li exchange on the ring.
-
-
Incubation: Stir at -78°C for 1 hour (formation of the dianion).
-
Trapping: Add electrophile (e.g., MeI, DMF, I₂, Borate) dissolved in THF.
-
Quench: Warm to RT and quench with saturated NH₄Cl.
Protocol C: The "LDA Method" for Pivaloyl Deprotection
Challenge: Pivalamides are sterically hindered and extremely stable against standard hydrolysis (NaOH/MeOH often fails). Acid hydrolysis requires harsh conditions that may degrade the pyridazine ring.
The Solution: Nucleophilic cleavage using Lithium Diisopropylamide (LDA).
Procedure:
-
Dissolution: Dissolve the N-Pivaloyl pyridazine (1.0 equiv) in anhydrous THF (0.1 M).
-
Reagent Prep: Prepare or purchase LDA (3.0 - 4.0 equiv).
-
Reaction: Add LDA solution to the substrate at 0°C or RT (depending on substrate stability).
-
Heating: Heat the mixture to 40–50°C for 2–4 hours.
-
Quench: Cool to 0°C and quench carefully with saturated NH₄Cl.
-
Isolation: Extract with EtOAc. The free amine is recovered in high yield.[9]
Visualizing the Protection Workflow
Figure 2: Parallel workflows for Bis-Boc (Cross-coupling) and Pivaloyl (Lithiation) strategies.
Troubleshooting & Expert Insights
-
Phantom Products in Bis-Boc: If you observe a product with Mass = [M+100] instead of [M+200], you have Mono-Boc. This often happens if DMAP is omitted or if the reaction time is too short. Mono-Boc is less soluble and may precipitate out of the reaction mixture before the second Boc adds. Fix: Add more DCM to dissolve the precipitate and heat gently.
-
Regioselectivity in Lithiation: The Pivaloyl group directs ortho (C5). However, if C5 is blocked, it may direct to C3 (if available) or fail. If the pyridazine has a halogen at C3, Lithium-Halogen exchange will compete with DoM. Rule: DoM requires a hydrogen at the ortho position; Li-Hal exchange is faster than deprotonation.
-
SEM Deprotection: While TBAF is standard, it can sometimes cause decomposition of electron-deficient heterocycles. If TBAF fails, try TFA/DCM followed by an ethylenediamine wash to scavenge the hydroxymethyl intermediate.
References
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem Application Notes. Link
-
Knochel, P., et al. (2008).[10] Highly hindered amide bases for directed metallation of electron-poor heteroarenes. Organic Letters, 10, 2497.[10] Link
-
Snieckus, V. (1990).[10][11] Directed ortho metalation.[10][11][12][13] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90, 879.[10] Link
-
Frontier Specialty Chemicals. (n.d.). 3-(N-Boc-amino)-6-chloropyridazine Product Guide. Link
-
Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Link
-
Total Synthesis. (2025). SEM Protecting Group: SEM Protection & Deprotection Mechanism.[6] Link
Sources
- 1. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. mdpi.com [mdpi.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. scribd.com [scribd.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. baranlab.org [baranlab.org]
Microwave-assisted synthesis of aminopyridazine benzoate derivatives
Application Note: Microwave-Assisted Synthesis of Aminopyridazine Benzoate Derivatives
Executive Summary & Rationale
Aminopyridazines are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors (e.g., FGFR4 and Btk inhibitors) and central nervous system therapeutics[1][2]. However, the synthesis of their benzoate derivatives—specifically via N-acylation to form benzamides or esterification of hydroxylated analogs—presents a significant synthetic hurdle. The adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing effect, rendering the exocyclic amine exceptionally electron-deficient and a poor nucleophile[3].
Conventional thermal heating protocols often require prolonged reaction times (hours to days), leading to product degradation, tarring, and poor isolated yields. Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic and kinetic barriers through direct dielectric heating. By rapidly and uniformly heating the polar reaction mixture to high temperatures (e.g., 130 °C) in a sealed, pressurized vessel, MAOS achieves in minutes what conventional heating fails to accomplish in hours, significantly improving yield, purity, and environmental sustainability[4].
Mechanistic Workflow
Workflow for the microwave-assisted synthesis of aminopyridazine benzoates.
Experimental Protocol
This protocol outlines a self-validating system for the coupling of 3-aminopyridazine with a substituted benzoic acid utilizing TBTU as the coupling reagent under microwave irradiation.
Step 1: Pre-Activation of the Electrophile In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend the benzoic acid derivative (1.0 mmol) in anhydrous tetrahydrofuran (THF, 3.0 mL). Add TBTU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 mmol). Stir at room temperature for 10 minutes. Causality: Pre-activation of the carboxylic acid is critical. Because 3-aminopyridazine is a highly unreactive nucleophile, introducing it simultaneously with the coupling reagent can lead to reagent degradation or side reactions. Pre-forming the active ester ensures the electrophile is fully prepared for nucleophilic attack[3].
Step 2: Addition of the Nucleophile Add 3-aminopyridazine (1.1 mmol) to the pre-activated mixture. Causality: A slight stoichiometric excess (1.1 eq) of the amine is utilized to drive the reaction to completion. Unreacted 3-aminopyridazine is highly polar and easily partitioned into the aqueous phase during workup, preventing complex chromatographic separations later.
Step 3: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer. Set the parameters to 130 °C with a hold time of 20 minutes, utilizing dynamic power modulation (max 300 W) and high stirring speed. Causality: Forcing conditions are mandatory for this coupling[3]. The sealed vessel allows the THF to be heated well above its atmospheric boiling point (66 °C). The rapid dielectric heating minimizes the residence time of the product at high temperatures, preventing the formation of dark, tarry decomposition byproducts commonly seen in prolonged conventional reflux[4].
Step 4: Quench and Workup Allow the microwave reactor to actively cool the vial to ≤40 °C using compressed air before decapping. Dilute the crude mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with saturated aqueous NaHCO₃ (2 × 10 mL) followed by brine (10 mL). Causality: The basic aqueous wash neutralizes residual DIPEA and unreacted benzoic acid, while simultaneously extracting the polar tetramethylurea byproduct generated from TBTU.
Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of dichloromethane (DCM) and methanol (MeOH) (typically 95:5 to 90:10 v/v) to yield the pure aminopyridazine benzoate derivative.
Quantitative Data & Comparative Analysis
The advantages of MAOS over conventional thermal heating for this specific scaffold are summarized below. Data reflects average metrics observed during the optimization of unreactive heteroaromatic amine couplings[4][5].
| Reaction Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) | Improvement Factor |
| Temperature | 66 °C (THF reflux) | 130 °C (Sealed Vessel) | +64 °C |
| Reaction Time | 24 - 48 Hours | 20 Minutes | ~70x Faster |
| Isolated Yield | 15% - 35% | 75% - 88% | >2x Yield Increase |
| Purity (Crude LC-MS) | < 50% (Significant tarring) | > 85% (Clean conversion) | Major reduction in side-products |
| Solvent Volume | 15 - 20 mL | 3.0 mL | 80% Reduction (Greener) |
Self-Validating Quality Control
To ensure the integrity of the protocol, the following validation checkpoints must be integrated into the workflow:
-
In-Process TLC: Monitor the disappearance of the highly UV-active benzoic acid derivative. 3-aminopyridazine will typically stain bright yellow with Dragendorff's reagent, allowing clear differentiation from the product.
-
LC-MS Verification: The product mass should be confirmed via ESI+. Due to the basic nature of the pyridazine ring, the product will readily ionize, presenting a strong[M+H]⁺ peak. A lack of the [M+H]⁺ peak combined with the presence of the activated ester mass indicates a failure in the nucleophilic attack phase (often due to wet solvent quenching the active ester).
-
¹H NMR Causality Check: In the ¹H NMR spectrum (DMSO-d₆), the successful formation of the N-benzoyl linkage is confirmed by the significant downfield shift of the amide proton (typically >10.5 ppm) compared to the free exocyclic amine protons of the starting 3-aminopyridazine (typically ~6.5 ppm).
References
-
[5] Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. 5
-
[4] Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem. 4
-
[1] 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. Google Patents. 1
-
[2] Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Taylor & Francis. 2
-
[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. 3
Sources
Functionalization of Methyl 3-(6-aminopyridazin-4-yl)benzoate for library generation
Application Note & Protocols
Topic: Strategic Functionalization of Methyl 3-(6-aminopyridazin-4-yl)benzoate for High-Throughput Library Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyridazine Scaffold as a Nexus for Chemical Diversity
In the landscape of medicinal chemistry, certain heterocyclic cores are recognized for their recurring appearance in bioactive molecules. These "privileged scaffolds" serve as ideal starting points for drug discovery campaigns due to their inherent ability to interact with a wide range of biological targets.[1][2] The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a prominent member of this class.[1] Its unique electronic properties and capacity for hydrogen bonding have cemented its role in a multitude of approved therapeutics and clinical candidates, targeting conditions from inflammation to cancer.[3][4][5]
This guide focuses on a particularly versatile building block: Methyl 3-(6-aminopyridazin-4-yl)benzoate . This molecule is strategically designed for diversity-oriented synthesis, offering multiple reaction handles for systematic functionalization. It features:
-
A nucleophilic primary amine on the pyridazine ring, ideal for amidation and alkylation.
-
A methyl ester on the benzoate ring, which can be hydrolyzed and converted into a diverse array of amides.
-
The aromatic rings themselves, which, if halogenated, can serve as anchor points for powerful cross-coupling reactions.
By leveraging these reactive sites, a single core scaffold can be rapidly elaborated into a large and structurally diverse chemical library, a cornerstone of modern high-throughput screening and hit-to-lead optimization.[6][7] This document provides detailed protocols and the underlying scientific rationale for three key diversification strategies: N-Acylation , Ester-to-Amide Conversion , and Palladium-Catalyzed Cross-Coupling .
Core Scaffold & Diversification Strategy Overview
The overall workflow is designed to maximize structural diversity from the central scaffold. The primary amino group and the distal methyl ester serve as orthogonal handles for functionalization, allowing for a combinatorial approach to library synthesis.
Protocol 1: N-Acylation of the Primary Amino Group
Scientific Rationale: N-acylation is a fundamental transformation that converts the primary amine into an amide.[8] This modification is highly valuable in medicinal chemistry for several reasons:
-
Property Modulation: It can significantly alter physicochemical properties like solubility, lipophilicity, and metabolic stability.
-
Structural Diversity: A vast number of commercially available carboxylic acids or acyl chlorides can be used, introducing a wide range of functional groups (aliphatic, aromatic, heterocyclic).
-
Bioisosteric Replacement: The resulting amide bond can act as a hydrogen bond donor and acceptor, mimicking peptide linkages and interacting with biological targets.
This protocol describes a general procedure using an acyl chloride, which is typically highly reactive and leads to high conversion.
Step-by-Step Protocol: N-Acylation with Acetyl Chloride
Materials:
-
Methyl 3-(6-aminopyridazin-4-yl)benzoate (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 3-(6-aminopyridazin-4-yl)benzoate (e.g., 230 mg, 1.0 mmol). Dissolve it in anhydrous DCM (10 mL).
-
Base Addition: Add TEA (e.g., 0.21 mL, 1.5 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: In a separate flask, dissolve acetyl chloride (e.g., 0.078 mL, 1.1 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the stirred reaction mixture over 10 minutes using a dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.
Table 1: Representative Data for N-Acylation
| Building Block (R-COCl) | Product Structure | Hypothetical Yield (%) | Purity (%) |
|---|---|---|---|
| Acetyl chloride | (Structure of N-acetyl product) | 92 | >98 |
| Benzoyl chloride | (Structure of N-benzoyl product) | 88 | >97 |
| Cyclopropanecarbonyl chloride | (Structure of N-cyclopropylcarbonyl product) | 90 | >98 |
| Thiophene-2-carbonyl chloride | (Structure of N-thenoyl product) | 85 | >97 |
Protocol 2: Diversification via the Benzoate Ester
Scientific Rationale: This two-step sequence transforms the relatively inert methyl ester into a versatile carboxylic acid, which can then be coupled with a diverse library of amines to form amides. This strategy is orthogonal to the N-acylation at the pyridazine core, allowing for the creation of a matrix library where both sides of the molecule are varied independently.
Protocol 2A: Saponification (Ester Hydrolysis)
Procedure:
-
Setup: Dissolve Methyl 3-(6-aminopyridazin-4-yl)benzoate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the mixture to remove THF. Dilute with water and acidify to pH ~3-4 with 1N HCl. The carboxylic acid product will often precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(6-aminopyridazin-4-yl)benzoic acid.
Protocol 2B: Amide Coupling (EDC/HOBt)
Procedure:
-
Setup: In a round-bottom flask, dissolve the carboxylic acid from Protocol 2A (1.0 eq), the desired primary or secondary amine (1.1 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous Dimethylformamide (DMF).
-
Activation: Cool the mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up: Pour the reaction mixture into water, which may cause the product to precipitate. Extract the aqueous phase with ethyl acetate.
-
Washing & Isolation: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude amide.
-
Purification: Purify by flash chromatography or recrystallization.
Protocol 3: Advanced Diversification via Suzuki-Miyaura Coupling
Scientific Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation.[9] The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is exceptionally robust and tolerant of a wide range of functional groups.[9][10] To apply this reaction, a halogenated version of the core scaffold is required, such as Methyl 3-(6-amino-5-bromopyridazin-4-yl)benzoate . This modification allows for the introduction of diverse aryl and heteroaryl moieties at the C5 position of the pyridazine ring, dramatically expanding the accessible chemical space.[11]
Step-by-Step Protocol: Suzuki-Miyaura Coupling
Materials:
-
Methyl 3-(6-amino-5-bromopyridazin-4-yl)benzoate (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
2M aqueous sodium carbonate (Na₂CO₃) solution
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flask, add the bromo-scaffold (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the organic solvent (e.g., Dioxane) and the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours under a nitrogen atmosphere. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Drying and Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the C-C coupled product.
Table 2: Representative Data for Suzuki Coupling
| Boronic Acid (R-B(OH)₂) | Product Structure | Hypothetical Yield (%) | Purity (%) |
|---|---|---|---|
| Phenylboronic acid | (Structure of C5-phenyl product) | 85 | >98 |
| 4-Methoxyphenylboronic acid | (Structure of C5-anisole product) | 81 | >97 |
| Pyridine-3-boronic acid | (Structure of C5-pyridyl product) | 75 | >96 |
| Thiophene-2-boronic acid | (Structure of C5-thienyl product) | 78 | >97 |
Conclusion
The Methyl 3-(6-aminopyridazin-4-yl)benzoate scaffold is a powerful and versatile platform for the generation of diverse chemical libraries. The protocols outlined in this application note detail robust and high-yielding methods for functionalizing its key reactive handles through N-acylation, ester-to-amide conversion, and palladium-catalyzed cross-coupling. By employing a combinatorial approach with these validated synthetic strategies, researchers can rapidly access novel chemical matter, accelerating the engine of drug discovery and the development of next-generation therapeutics.
References
- Gomha, S. M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
- BenchChem. (2025). Protocol for N-acetylation of 2-aminopyridine: An Application Note. Benchchem.
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP.
- Dömling, A., et al. (2014). Rapid Generation of Privileged Substructure-Based Compound Libraries with Structural Diversity and Drug-Likeness. ACS Combinatorial Science.
- Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
- Al-Ghamdi, A. A. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate.
- Various Authors. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org.
- Al-Ghamdi, A. A. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
- Coudert, P., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- Wermuth, C. G. (2011). Are pyridazines privileged structures?. MedChemComm.
- Medina-Franco, J. L., et al. (2025). Fragment Libraries from Large and Novel Synthetic Compounds and Natural Products: A Comparative Chemoinformatic Analysis. ACS Omega.
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- Volyniuk, D., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC.
- Dong, J. Z., et al. (2024). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
- Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC.
- Various Authors. (2024). (A) Heterocyclic scaffold generated from fragment screen, with fragment... ResearchGate.
- Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen.
Sources
- 1. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Handling and Storage Protocols for Methyl 3-(6-aminopyridazin-4-yl)benzoate
Executive Summary & Chemical Context[1][2][3][4][5]
Methyl 3-(6-aminopyridazin-4-yl)benzoate is a specialized heterocyclic building block, likely utilized in the synthesis of kinase inhibitors or other bioactive small molecules.[1] Structurally, it combines a methyl benzoate ester moiety (susceptible to hydrolysis) with an aminopyridazine ring (susceptible to oxidation and light-induced degradation).[1]
Due to the presence of both a basic amine and an electrophilic ester, this compound requires stringent handling protocols to prevent degradation (hydrolysis/oxidation) and ensure experimental reproducibility. This guide outlines the critical parameters for storage, solubilization, and quality control, treating the compound as a Novel Chemical Entity (NCE) where specific stability data may be sparse.
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₂H₁₁N₃O₂ | Based on structure |
| Molecular Weight | ~229.24 g/mol | Precise value depends on isotopic abundance |
| Physical State | Solid (Crystalline Powder) | Likely off-white to pale yellow |
| Solubility (Organic) | DMSO, DMF (>20 mg/mL) | Preferred solvents for stock solutions |
| Solubility (Aqueous) | Low (<1 mg/mL at pH 7) | Requires co-solvent or pH adjustment |
| pKa (Predicted) | ~5.5 (Pyridazine N) | Basic character; solubility increases at acidic pH |
| Key Sensitivities | Moisture (Ester Hydrolysis), Light | Protect from humidity and UV/Vis light |
Safety & Hazard Assessment (GHS Standards)
Caution: As an NCE, specific toxicological data may be unavailable. Treat with the highest level of precaution, assuming properties analogous to similar aminopyridazine derivatives.
-
Signal Word: WARNING
-
Hazard Statements (Inferred):
-
Personal Protective Equipment (PPE):
Storage & Stability Protocol
The primary degradation pathway for methyl esters is hydrolysis to the corresponding carboxylic acid (Benzoic acid derivative) and methanol.[1] This reaction is catalyzed by moisture, acids, and bases. The aminopyridazine moiety is also prone to N-oxidation over time.[1]
Long-Term Storage (Solid State)[1]
-
Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]
-
Container: Amber glass vials with PTFE-lined screw caps.[1]
-
Desiccation: Essential. Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (Silica Gel or Drierite).[1]
Workflow: Receipt to Storage
-
Step 1: Upon receipt, inspect the vial for cracks or seal integrity.
-
Step 2: Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.
-
Step 3: If the compound is not aliquoted, weigh out the required amount for immediate use and re-seal the stock under Argon.
-
Step 4: Return to -20°C storage immediately.
Diagram: Storage Logic Workflow
Figure 1: Critical workflow for receiving and storing moisture-sensitive ester derivatives.
Solubilization & Handling Protocol
Solvent Selection
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) , Anhydrous grade (≥99.9%).[1]
-
Why: High solubility, miscible with water for assays, chemically inert towards the ester (if anhydrous).
-
-
Alternative: DMF (Dimethylformamide) .[1]
-
Avoid: Alcohols (Methanol/Ethanol) for long-term storage (risk of transesterification).[1]
-
Avoid: Aqueous buffers for stock solutions (rapid hydrolysis).[1]
Preparation of Stock Solution (10 mM - 50 mM)
-
Calculate: Determine the mass required using
.[1] -
Weigh: Weigh the solid into a tared amber glass vial.
-
Dissolve: Add the calculated volume of Anhydrous DMSO .
-
Tip: If the solid adheres to the walls, vortex gently or sonicate for <30 seconds. Avoid excessive heat during sonication (degradation risk).[1]
-
-
Aliquot: Divide the stock solution into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.
-
Note: DMSO is hygroscopic. Repeated opening of a cold DMSO stock vial attracts atmospheric water, accelerating ester hydrolysis.
-
-
Store: Store aliquots at -20°C or -80°C.
Aqueous Dilution (For Biological Assays)
-
Step 1: Thaw the DMSO stock aliquot at room temperature.
-
Step 2: Vortex to ensure homogeneity.
-
Step 3: Dilute into the assay buffer (e.g., PBS, HEPES) immediately prior to use.
-
Limit: Keep final DMSO concentration <1% (or as tolerated by the assay).[1]
-
Precipitation Check: Inspect for turbidity. If precipitation occurs, sonicate briefly or lower the concentration.
-
Diagram: Solubilization Decision Tree
Figure 2: Decision matrix for solvent selection to maximize stability and solubility.
Quality Control (QC) & Validation[1]
To ensure the integrity of the compound, especially after long-term storage, a QC check via HPLC or LC-MS is recommended.[1]
HPLC Method (Suggested)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (heterocycle).[1]
-
Expected Result: A single major peak.
-
Impurity Flag: A peak appearing earlier (more polar) than the main peak likely corresponds to the hydrolyzed acid (Benzoic acid derivative).[1]
-
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitation in Buffer | Low aqueous solubility | Reduce concentration; use intermediate dilution step; check pH (solubility may improve at pH < 5).[1] |
| New Peak in HPLC (Early) | Ester Hydrolysis | Check DMSO water content; ensure -20°C storage; discard old stock. |
| Yellowing of Solid | Oxidation/Light Damage | Protect from light; store under Argon. |
| Inconsistent Assay Data | Freeze-Thaw Degradation | Use single-use aliquots; do not re-freeze thawed DMSO stocks. |
References
-
PubChem. Compound Summary: Methyl 4-(6-aminopyridin-3-yl)benzoate (Structural Analog).[1] (Used for inferring physicochemical properties and safety data).[1] [Link][1]
-
European Chemicals Agency (ECHA). C&L Inventory for Pyridazine Derivatives.[1] (Hazard classification standards). [Link]
Sources
Application Note: Crystallization & Purification of Methyl 3-(6-aminopyridazin-4-yl)benzoate
[1][2]
Executive Summary & Physicochemical Context
Methyl 3-(6-aminopyridazin-4-yl)benzoate is typically synthesized via Palladium-catalyzed Suzuki-Miyaura coupling.[1][2] The crude matrix often contains unreacted boronic acids, triphenylphosphine oxide, palladium residues, and regioisomers.
-
The Challenge: The molecule exhibits "push-pull" solubility. The methyl ester is lipophilic, while the aminopyridazine is polar and capable of hydrogen bonding. Standard normal-phase chromatography often causes tailing due to the basic nitrogen.[1][2]
-
The Solution: Crystallization is preferred over chromatography for scalability. We utilize the molecule's pKa (~5.0–6.0 for the pyridazinyl amine) and its differential solubility in protic vs. aprotic solvents.
Predicted Physicochemical Profile
| Property | Characteristic | Implication for Purification |
| H-Bond Donors | High solubility in DMSO/DMF; potential for hydrate formation.[1][2] | |
| H-Bond Acceptors | Pyridazine N, Ester Carbonyl | Susceptible to protonation; allows purification via salt formation.[1] |
| Stability | Methyl Ester | Critical: Avoid strong aqueous bases (NaOH) or prolonged boiling in water to prevent hydrolysis to the carboxylic acid. |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic; likely soluble in hot alcohols and chlorinated solvents. |
Pre-Crystallization Assessment: Solubility Mapping
Before attempting bulk crystallization, you must validate the solubility profile. This molecule is expected to be a Class II solid (High Permeability, Low Solubility) in aqueous media.
Protocol: Rapid Solubility Screen
-
Place 10 mg of crude solid into 5 separate HPLC vials.
-
Add 100 µL of the following solvents to respective vials:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM) [2]
-
DMSO
-
-
Heat to 50°C (except DCM) and observe dissolution.
-
Target: Soluble at hot, insoluble at RT (Cooling Crystallization).
-
Target: Soluble at RT, precipitates upon addition of Anti-solvent (Anti-solvent Crystallization).
-
Primary Protocol: Solvent/Anti-Solvent Crystallization (DMSO/Water)[2]
This method is most effective for removing polar impurities (salts) and highly lipophilic byproducts (dimers). It is gentle on the ester group.
Materials
-
Solvent: Dimethyl Sulfoxide (DMSO) - High solubility power.[1][2]
-
Anti-Solvent: Deionized Water - Induces supersaturation.[1][2]
-
Equipment: Jacketed reactor or magnetic stir plate with temperature control.
Step-by-Step Methodology
-
Dissolution:
-
Charge crude Methyl 3-(6-aminopyridazin-4-yl)benzoate into the vessel.[1]
-
Add DMSO (3–5 volumes) relative to the mass of the solid (e.g., 3 mL per 1 g).
-
Stir at 40–50°C until fully dissolved. Note: Do not exceed 60°C to minimize ester hydrolysis risk.
-
Optional: If the solution is dark/black (Pd residues), add activated carbon (e.g., Darco G-60) or a thiol-functionalized silica scavenger (10 wt%), stir for 30 mins, and filter hot through Celite.[1][2]
-
-
Nucleation:
-
Slowly add Water (1 volume) dropwise over 10 minutes while stirring rapidly.
-
Observe for turbidity (cloud point). If oiling out occurs (liquid-liquid phase separation), add a seed crystal or reduce temperature slightly.[1]
-
-
Growth:
-
Once turbidity is stable, continue adding Water (Total 5–8 volumes) over 1 hour.
-
Cool the slurry to 5°C and age for 2 hours.
-
-
Isolation:
-
Filter the solids using a Büchner funnel.
-
Critical Wash: Wash the cake with 10% DMSO in Water , followed by pure Water, and finally a displacement wash with cold Isopropanol (IPA) to remove residual water/DMSO.
-
Dry under vacuum at 40°C.
-
Secondary Protocol: Salt Formation & Release (HCl Method)
Use this method if the crude purity is <85%. It leverages the basicity of the aminopyridazine to chemically separate the product from non-basic impurities (e.g., boronic acids, neutral dimers).
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve crude material in Ethyl Acetate (10 vol) or THF .
-
Cool to 0–5°C.
-
Add 4M HCl in Dioxane (1.1 equivalents) dropwise.
-
The Hydrochloride salt will precipitate immediately.
-
Filter the salt and wash with EtOAc.[3] Discard the filtrate (contains non-basic impurities).
-
-
Free Base Recovery (Neutralization):
-
Suspend the HCl salt in a mixture of Water/Methanol (1:1) .
-
Slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until pH reaches ~8. Avoid NaOH to prevent ester hydrolysis.
-
The free base will precipitate.
-
Filter, wash with water, and dry.
-
Palladium Scavenging Strategy
For pharmaceutical applications, Pd levels must be <10 ppm. Crystallization alone often traps Pd within the lattice.
Integrated Scavenging Workflow:
-
Dissolve crude in THF or MeOH/DCM (1:1).
-
Add Scavenger: SiliaMetS® Thiol or QuadraPure™ TU (5–10 wt% relative to crude).
-
Reflux gently for 2–4 hours.
-
Filter through a 0.45 µm pad to remove the scavenger.
-
Proceed to Crystallization (Protocol 3).
Visualization: Purification Workflow
The following diagram illustrates the decision logic and workflow for purifying this specific scaffold.
Caption: Decision tree for the purification of aminopyridazine benzoates, integrating salt formation for low-purity crudes and anti-solvent crystallization for final polishing.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| "Oiling Out" (Product separates as a liquid) | Anti-solvent added too fast or Temp too high.[1][2] | Re-dissolve by heating. Add seed crystals. Add anti-solvent slower. |
| Low Yield | Product too soluble in mother liquor. | Cool to 0°C. Increase Anti-solvent ratio. Check pH (ensure it's neutral). |
| Loss of Methyl Group | Hydrolysis of ester. | Check pH of aqueous washes. Never use NaOH/KOH. Ensure drying temp <50°C. |
| Grey/Black Solid | Residual Palladium. | Re-dissolve and treat with Thiol-Silica or recrystallize from DMSO/Water (Pd stays in DMSO).[1][2] |
References
-
Suzuki-Miyaura Coupling Purification: BenchChem. (2025).[1][2] Refining Purification Methods for Suzuki Coupling Reaction Products. Retrieved from
-
Aminopyridazine Synthesis: Horie, T., et al. (1962).[4] Studies on pyridazine derivatives.[4][5][6] I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine. Chem Pharm Bull.[4] Retrieved from
-
General Solubility of Benzoates: National Center for Biotechnology Information. (2025).[7][8] PubChem Compound Summary for Methyl 3-aminobenzoate. Retrieved from [1]
-
Pd Scavenging Techniques: Combi-Blocks. (2025). Product Information: Methyl 4-(6-aminopyridin-3-yl)benzoate.[1][2][9] Retrieved from [1]
-
Crystallization Kinetics: ResearchGate. (2004). Solution Crystallization Kinetics of 6-Aminopenicillanic Acid (Analogous Zwitterionic/Amino-Acid behavior). Retrieved from
Sources
- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 2. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on pyridazine derivatives. I. Synthesis and antimicrobial activity of 6-substituted 3-aminopyridazine and its sulfonamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 6-aryl-6H-pyrrolo[3,4-d]pyridazine derivatives as high-affinity ligands of the alpha(2)delta subunit of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Methyl 4-(6-aminopyridin-3-yl)benzoate | 222986-49-4 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields for Methyl 3-(6-aminopyridazin-4-yl)benzoate Synthesis
Welcome to the technical support center dedicated to the synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during this specific chemical synthesis. Our aim is to empower you with the knowledge to not only identify and solve common experimental challenges but also to understand the underlying chemical principles to proactively improve your reaction yields and product purity.
The synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate, a molecule of interest in medicinal chemistry, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a crucial carbon-carbon bond between an aminopyridazine halide and a boronic acid derivative of methyl benzoate.[1][2] This guide will focus on optimizing this key transformation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate.
Q1: What is the most effective synthetic route for Methyl 3-(6-aminopyridazin-4-yl)benzoate?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a 4-halo-6-aminopyridazine (typically the chloride or bromide) with a methyl 3-boronobenzoate derivative (such as the boronic acid or a boronate ester) in the presence of a palladium catalyst, a ligand, and a base.[3][4]
Q2: Why is my Suzuki-Miyaura reaction failing or giving very low yields?
A2: Low yields in Suzuki couplings, especially with nitrogen-containing heterocycles, can stem from several factors. These include inefficient catalyst activation, catalyst poisoning by the nitrogen atoms of the pyridazine, degradation of the boronic acid, or suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature).[5][6] A systematic approach to troubleshooting these parameters is crucial.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions in this synthesis are the homocoupling of the boronic acid to form a biphenyl byproduct and protodeboronation, where the boronic acid is replaced by a hydrogen atom.[6][7] These side reactions consume starting material and complicate purification. They are often exacerbated by the presence of oxygen or non-optimal reaction conditions.
Q4: How do I purify the final product, Methyl 3-(6-aminopyridazin-4-yl)benzoate?
A4: Purification is typically achieved through flash column chromatography on silica gel.[1] The choice of eluent is critical and often involves a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For basic compounds like aminopyridazines, adding a small amount of a base such as triethylamine to the eluent can prevent peak tailing and improve separation.[8] Recrystallization from a suitable solvent system can also be an effective final purification step.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate.
Problem 1: Low or No Product Formation
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
-
Possible Cause 1: Inactive Catalyst System
-
Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the ligand may be inhibiting the catalyst. The nitrogen atoms of the aminopyridazine can also coordinate to the palladium center, leading to catalyst deactivation.[6]
-
Solutions:
-
Catalyst Choice: If using a simple Pd(II) salt like Pd(OAc)₂, consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, more active pre-catalyst such as a Buchwald palladacycle (e.g., SPhos-Pd-G2).[9]
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient pyridazines, bulky and electron-rich ligands are often more effective.[10] Screen a variety of ligands to find the optimal one for your specific substrate combination.
-
Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst decomposition. A common starting point is a 1:1 to 2:1 ratio for bidentate and monodentate ligands, respectively.
-
-
-
Possible Cause 2: Reagent Degradation
-
Explanation: Boronic acids, particularly electron-deficient ones, can be susceptible to protodeboronation, especially at elevated temperatures.[3] The aminopyridazine halide may also be unstable under certain conditions.
-
Solutions:
-
Boronic Acid Stability: Use fresh, high-purity boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol ester.[11]
-
Starting Material Purity: Ensure the purity of your 4-halo-6-aminopyridazine starting material, as impurities can interfere with the reaction.
-
-
-
Possible Cause 3: Suboptimal Reaction Conditions
-
Explanation: The interplay of base, solvent, and temperature is crucial for a successful Suzuki coupling.
-
Solutions:
-
Base Screening: The base is essential for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the yield, so screening different bases is recommended.[5]
-
Solvent System: A variety of solvents can be used, often in combination with water. Common choices include dioxane, toluene, and DMF.[5] Ensure your solvents are properly degassed to remove oxygen, which can deactivate the catalyst.
-
Temperature Optimization: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and side reactions. A typical starting point is 80-100 °C.
-
-
Problem 2: Significant Formation of Byproducts
-
Possible Cause 1: Homocoupling of the Boronic Acid
-
Explanation: This side reaction is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules.[7]
-
Solutions:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) precatalyst.
-
-
-
Possible Cause 2: Protodeboronation
-
Explanation: The boronic acid is replaced by a hydrogen atom, leading to the formation of methyl benzoate as a byproduct. This can be catalyzed by residual acid or base and is often more prevalent at higher temperatures.
-
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely and avoid unnecessarily long reaction times or excessive temperatures.
-
Choice of Base: The type and amount of base can influence the rate of protodeboronation.
-
-
Experimental Protocols
The following is a generalized, yet detailed, protocol for the synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate via a Suzuki-Miyaura cross-coupling reaction. Note: This protocol should be considered a starting point, and optimization of the conditions may be necessary for optimal yields.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification.
Materials and Reagents
-
4-Chloro-6-aminopyridazine
-
Methyl 3-(pinacolato)boronate
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-aminopyridazine (1.0 eq), methyl 3-(pinacolato)boronate (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
In a separate vial, under an inert atmosphere, prepare the catalyst by mixing Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%). Add this catalyst mixture to the reaction flask.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexanes and ethyl acetate. To mitigate peak tailing, 0.5-1% triethylamine can be added to the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 3-(6-aminopyridazin-4-yl)benzoate as a solid.
-
Data Presentation: Optimizing Reaction Components
The following tables summarize illustrative yield data based on common trends for Suzuki-Miyaura couplings of similar heterocyclic systems. This data is intended to guide the optimization process.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Dioxane/H₂O | K₂CO₃ | 90 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Toluene/H₂O | K₂CO₃ | 100 | 55 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Dioxane/H₂O | K₂CO₃ | 90 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | Dioxane/H₂O | K₃PO₄ | 90 | 88 |
Table 2: Screening of Bases and Solvents
| Entry | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Dioxane/H₂O (4:1) | K₂CO₃ | 90 | 85 |
| 2 | Pd(OAc)₂/SPhos | Dioxane/H₂O (4:1) | Cs₂CO₃ | 90 | 90 |
| 3 | Pd(OAc)₂/SPhos | Dioxane/H₂O (4:1) | K₃PO₄ | 90 | 92 |
| 4 | Pd(OAc)₂/SPhos | Toluene/H₂O (10:1) | K₃PO₄ | 100 | 82 |
| 5 | Pd(OAc)₂/SPhos | DMF | K₃PO₄ | 90 | 75 |
Concluding Remarks
The synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate via the Suzuki-Miyaura cross-coupling reaction is a robust and versatile method. However, achieving high yields requires careful attention to the selection of the catalyst system, reaction conditions, and the purity of the starting materials. This technical support guide provides a comprehensive framework for troubleshooting common issues and optimizing the reaction. By systematically evaluating and adjusting the experimental parameters as outlined, researchers can significantly improve the efficiency and success of their synthetic efforts.
References
-
Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. [Link]
-
1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... ResearchGate. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular Catalysts. Scholar Commons. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Aminative Suzuki-Miyaura coupling. PubMed. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. [Link]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Aminopyridazine Cross-Coupling Reactions
Welcome to the Application Science Technical Support Center. Aminopyridazines are highly valuable scaffolds in medicinal chemistry and drug development. However, their strong N-donating capabilities often lead to severe catalyst poisoning during palladium- and copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira)[1].
This guide provides mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to help you overcome these barriers and achieve high-yielding transformations.
Part 1: Mechanistic Insights (The "Why")
To troubleshoot effectively, we must first understand why aminopyridazines poison transition metal catalysts. Aminopyridazines possess both an exocyclic amine and endocyclic basic nitrogens. These nitrogens act as aggressive bidentate or monodentate ligands, outcompeting your designed phosphine ligands for the active Pd(0) or Pd(II) species[2].
-
Off-Cycle Resting States: The basic nitrogens displace the phosphine ligands, forming stable, unreactive Pd-heterocycle complexes. This traps the catalyst off-cycle, preventing the critical oxidative addition or transmetalation steps from occurring[2].
-
Nanoparticle Sink (Pd Black): When the delicate ligand-to-metal ratio is disrupted by heterocycle coordination, the naked Pd(0) rapidly aggregates into inactive palladium nanoparticles (Pd black). Recent microscopy studies confirm that these nanoparticles act as a "sink," capturing and deactivating the catalytically active single atoms[3].
Catalytic cycle illustrating aminopyridazine-induced poisoning and rescue via bulky ligands.
Part 2: Troubleshooting FAQs
Q1: My Suzuki coupling with 3-aminopyridazine stalls at 15% conversion, and the solution turns black. What is happening? A: The black precipitate is Pd black, indicating severe catalyst degradation[3]. The aminopyridazine has stripped your ligand from the Pd center, causing the metal to aggregate. Solution: Switch to a highly sterically hindered, electron-rich ligand like t-BuXPhos or BrettPhos [4]. The extreme steric bulk prevents the formation of bis-ligated Pd complexes and accelerates reductive elimination, outcompeting the poisoning pathway. Additionally, use a Pd G3 or G4 precatalyst to ensure a strict 1:1 L:Pd ratio and rapid generation of the active monomeric Pd(0) species.
Q2: I am doing a Buchwald-Hartwig amination using an aminopyridazine as the nucleophile. I see no Pd black, but the reaction still stalls. Why? A: If the solution remains clear (yellow/orange) but stalls, your catalyst is trapped in an off-cycle resting state[2]. The aminopyridazine is likely coordinating to the Pd(II) oxidative addition complex, preventing the base from deprotonating the amine. Solution: Increase the reaction temperature slightly (to promote ligand dissociation) or change the base. Weaker, heterogeneous bases like Cs₂CO₃ can help mask the endocyclic nitrogen by slowly releasing the active nucleophile. Alternatively, slow addition of the aminopyridazine via a syringe pump keeps its steady-state concentration low, preventing it from overwhelming the catalytic cycle.
Q3: Do I need to protect the exocyclic amine (e.g., with a Boc group) before running a cross-coupling on the pyridazine ring? A: Not necessarily. While protection eliminates the exocyclic nitrogen's coordinating ability, it adds unwanted synthetic steps. Modern palladium-catalyzed cross-coupling reactions can functionalize the 4-position or 6-position of 3-aminopyridazines without protecting the amino group, provided a robust catalyst system (e.g., Pd(0) with bulky biaryl phosphines) is utilized[1][5].
Troubleshooting workflow for diagnosing and resolving catalyst deactivation.
Part 3: Quantitative Data & Catalyst Selection
Selecting the right catalyst system is the single most important factor in preventing poisoning. Below is a comparative summary of common systems used for aminopyridazine couplings.
| Catalyst System | Ligand Steric Bulk | Poisoning Resistance | Primary Diagnostic Outcome | Best Use Case |
| Pd(PPh₃)₄ | Low | Poor | Rapid Pd black formation | Simple arylations; fails with strong N-donors. |
| Pd₂(dba)₃ / Xantphos | Medium | Moderate | Stalls at ~30-40% | Good for primary amines, but prone to aggregation. |
| [(cinnamyl)PdCl]₂ / t-BuXPhos | High | Excellent | Clear solution, high yield | Highly basic/coordinating aminopyridazines[4]. |
| t-BuXPhos Pd G3 | High | Superior | Clear solution, rapid kinetics | Prevents off-cycle trapping; rapid Pd(0) generation. |
Part 4: Experimental Protocols
Self-Validating Protocol: Buchwald-Hartwig Coupling of 3-Aminopyridazine
Objective: Couple an unprotected 3-aminopyridazine with an aryl chloride while actively preventing and monitoring for catalyst deactivation. Causality & Design: This protocol utilizes t-BuXPhos Pd G3 to ensure a strict 1:1 L:Pd ratio, preventing the formation of unreactive bis-ligated species. Cs₂CO₃ is selected over stronger bases like NaOtBu to prevent base-induced degradation of the heterocycle and to maintain a heterogeneous basic environment that slowly releases the active nucleophile, mimicking a slow-addition effect.
Self-Validation Checkpoint: The protocol incorporates 4-fluorotoluene as an internal standard for ¹⁹F-NMR monitoring. This allows you to quantitatively differentiate between slow kinetics (steady conversion) and catalyst death (abrupt stall + Pd black) without quenching the reaction.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Aryl Chloride (1.0 equiv, 0.5 mmol), 3-Aminopyridazine (1.2 equiv, 0.6 mmol), t-BuXPhos Pd G3 (2 mol%), and t-BuXPhos ligand (2 mol%).
-
Base Addition: Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).
-
Solvent & Standard: Add 2.5 mL of anhydrous, degassed 1,4-Dioxane and 10 µL of 4-fluorotoluene (internal standard).
-
Reaction Initiation: Seal the tube, remove it from the glovebox, and stir vigorously (800 rpm) at 90 °C.
-
Monitoring (The Self-Validating Step): At exactly 1 hour, withdraw a 50 µL aliquot under N₂ flow, dilute with CDCl₃, and acquire a ¹⁹F-NMR spectrum.
-
Diagnostic A: If conversion is >40% and the solution is homogenous yellow/orange, the catalytic cycle is productive. Proceed to 12 hours.
-
Diagnostic B: If conversion is <20% and the solution is black, nanoparticle poisoning has occurred[3]. Abort and re-evaluate solvent degassing or switch to a syringe-pump addition of the aminopyridazine.
-
-
Workup: Upon completion, cool to room temperature, dilute with EtOAc (10 mL), filter through a short pad of Celite to remove inorganic salts and trace Pd, and concentrate in vacuo. Purify via flash chromatography.
References[2] Title: Overcoming the limitations of directed C-H functionalizations of heterocycles
Source: Nature URL: [Link][1] Title: Expeditive Synthesis of 4-Substituted 3-Aminopyridazines Source: Synlett URL: [Link][5] Title: Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries Source: Molecular Diversity URL: [Link][4] Title: An efficient and versatile catalytic system for the Buchwald-Hartwig cross-coupling reaction in water Source: Green Chemistry URL: [Link][3] Title: Nanoparticles poison single-atom cross coupling catalyst Source: Chemistry World URL: [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles poison single-atom cross coupling catalyst | Research | Chemistry World [chemistryworld.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions during the synthesis of pyridazine benzoates
Welcome to the technical support center for the synthesis of pyridazine benzoates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these important heterocyclic compounds. Pyridazine derivatives are key pharmacophores in numerous approved therapeutics, but their synthesis can be fraught with challenges, leading to difficult-to-remove impurities and reduced yields.[1][2]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to anticipate, diagnose, and solve common side reactions encountered in your experiments.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of pyridazine benzoates. Each entry explains the underlying chemical principles and provides actionable solutions.
Q1: My reaction workup or purification results in significant formation of the corresponding pyridazine carboxylic acid. What is causing this ester hydrolysis and how can I prevent it?
This is the most frequent side reaction, typically occurring during aqueous workups or chromatography. The benzoate ester is susceptible to cleavage under both acidic and basic conditions.
Underlying Mechanism: Ester Hydrolysis The reaction involves the nucleophilic attack of water (acid-catalyzed) or a hydroxide ion (base-catalyzed) on the carbonyl carbon of the benzoate ester.[3] Basic hydrolysis, also known as saponification, is particularly problematic as it is generally irreversible.[4] The resulting carboxylate salt is protonated during acidic workup to yield the pyridazine carboxylic acid impurity.[5][6]
Troubleshooting & Prevention:
-
Control pH During Workup: Avoid strongly acidic or basic aqueous washes. If an acid wash is necessary to remove basic impurities (like excess pyridine), use a milder, buffered acid or a quick wash with cold, dilute acid (e.g., 0.1M HCl). Similarly, use a saturated solution of a mild base like sodium bicarbonate instead of sodium hydroxide for washes.
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture through a plug of silica or celite and concentrating the filtrate.
-
Solvent Choice for Chromatography: When performing silica gel chromatography, the silica itself can be acidic enough to promote hydrolysis, especially with prolonged exposure.
-
Deactivate the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-0.5% v/v).
-
Use buffered mobile phases to maintain a neutral pH on the column.
-
-
Temperature Control: Hydrolysis rates increase with temperature. Always concentrate your product solutions under reduced pressure at low temperatures (e.g., < 40°C).
Table 1: Impact of Workup Conditions on Benzoate Ester Stability
| Workup Reagent | pH Condition | Risk of Hydrolysis | Recommendation |
| 1M NaOH / KOH | Strongly Basic | Very High | Avoid. Use for deliberate saponification only.[4] |
| Sat. NaHCO₃ / Na₂CO₃ | Mildly Basic | Low to Moderate | Preferred for neutralizing acidic catalysts/byproducts. |
| Water (prolonged) | Neutral | Low (increases with temp) | Minimize contact time; use cold water for washes. |
| 1M HCl | Strongly Acidic | High | Avoid. If necessary, use cold and perform rapidly.[7] |
Q2: I'm observing a byproduct with a mass 16 Da higher than my target molecule. What is this impurity and how is it formed?
An increase of 16 atomic mass units strongly indicates the formation of an N-oxide, a common metabolic pathway for nitrogen heterocycles and a potential synthetic side reaction.[8]
Underlying Mechanism: N-Oxidation of the Pyridazine Ring The two adjacent nitrogen atoms in the pyridazine ring are electron-deficient but possess lone pairs that are susceptible to oxidation.[9] This reaction can occur if your synthesis involves oxidizing agents, or even inadvertently through exposure to air and light over time, especially if trace metal catalysts are present. Peroxy acids (like m-CPBA) or even hydrogen peroxide in the presence of a carboxylic acid are common culprits.[10][11]
Troubleshooting & Prevention:
-
Scrutinize Reagents: Ensure that no deliberate or accidental oxidizing agents are introduced into the reaction. If a previous step involved an oxidation, ensure the oxidant is completely quenched and removed before proceeding.
-
Inert Atmosphere: For sensitive substrates, particularly when using transition metal catalysts which can be susceptible to air-oxidation, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Avoid Peroxide-Forming Solvents: Ethers like THF or Dioxane can form explosive peroxides over time. Always use freshly distilled or inhibitor-free solvents.
-
Photochemical Stability: Pyridazine N-oxides can sometimes be formed photochemically.[12] Protect your reaction from direct light, especially if the reaction is prolonged.
Workflow: Diagnosing and Preventing N-Oxidation
Caption: Troubleshooting workflow for N-oxide formation.
Q3: During heating or in the mass spectrometer, I see a signal corresponding to the loss of my entire benzoate group, or a loss of 44 Da (CO₂). Why is my molecule fragmenting?
This indicates that your molecule is undergoing decarboxylation. This happens when the benzoate ester is first hydrolyzed to the carboxylic acid (see Q1), which then loses carbon dioxide.
Underlying Mechanism: Decarboxylation of Pyridazine Carboxylic Acids The decarboxylation of pyridine-carboxylic acids is a known process, and the principles apply to pyridazine systems as well.[13] The reaction is facilitated when the carboxyl group is adjacent to a ring nitrogen (e.g., at the 3- or 6-position). The nitrogen atom stabilizes the negative charge that develops on the ring as the C-C bond breaks, often via a zwitterionic intermediate.[14][15] This process is often promoted by heat.[14]
Troubleshooting & Prevention:
-
Prevent Hydrolysis: The primary strategy is to prevent the formation of the carboxylic acid precursor. All the recommendations from Q1 are critical here.
-
Thermal Stability: Avoid excessive temperatures during reaction workup and purification. When removing solvent on a rotary evaporator, use the minimum temperature required. If purification requires heating (e.g., recrystallization), perform it as quickly as possible.
-
GC/MS Analysis Conditions: If you observe this fragmentation primarily during GC/MS analysis, it may be an artifact of the high temperatures at the injection port. Consider using "softer" ionization techniques like Electrospray Ionization (ESI) for mass spectrometry to observe the parent ion without fragmentation.
Reaction Cascade Leading to Decarboxylation
Caption: The two-step pathway from the desired product to the decarboxylated byproduct.
Optimized Experimental Protocols
Adherence to validated protocols is key to reproducibility and minimizing side reactions.
Protocol 1: Mild Esterification using EDC/DMAP
This protocol is suitable for coupling a pyridazine carboxylic acid with a phenol or alcohol to form the benzoate ester under mild, neutral conditions, thereby avoiding harsh acids or bases that could promote side reactions.
Materials:
-
Pyridazine carboxylic acid (1.0 equiv)
-
Phenol / Alcohol (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add the pyridazine carboxylic acid, the phenol/alcohol, and DMAP.
-
Solvent Addition: Add anhydrous DCM to dissolve the reagents (concentration typically 0.1-0.5 M). Stir the mixture at room temperature for 10 minutes.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a 5% citric acid solution (to remove excess DMAP and urea byproduct), water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (< 40 °C).
-
-
Purification: Purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient. If necessary, add 0.1% triethylamine to the solvent system to prevent on-column hydrolysis.
References
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. testbook.com [testbook.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimization of column chromatography for polar aminopyridazine compounds
Ticket ID: AP-PYR-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Purification Support Hub. You are likely here because your aminopyridazine compounds are failing standard chromatography protocols. These molecules are notoriously difficult due to their high polarity (logP < 1) and basic nitrogen centers (pKa ~5–7), leading to peak tailing, irreversible adsorption, or elution at the void volume.
This guide is not a textbook; it is a troubleshooting workflow designed to resolve these specific failure modes.
Visualizing the Problem: Method Selection Logic
Before proceeding, determine your optimal path based on compound solubility and polarity.
Figure 1: Decision tree for selecting the stationary phase based on solubility and polarity profiles.
Module 1: The "Tailing" Issue (Normal Phase)
The Issue
Your compound streaks across the column or elutes as a broad, tailing peak. Root Cause: The basic pyridazine nitrogens interact with acidic silanols (Si-OH) on the silica surface via hydrogen bonding and ion-exchange, rather than simple adsorption.
Troubleshooting Protocol
Strategy A: The "Magic" Solvent System (DCM/MeOH/NH₄OH)
Do not use pure Methanol/DCM; it will not suppress silanols effectively.
-
Prepare the Modifier: Mix 10 mL of concentrated Ammonium Hydroxide (28-30% NH₃) into 90 mL of Methanol. This is your "Modifier Solution A".
-
Mobile Phase Preparation:
-
Solvent A: Dichloromethane (DCM).
-
Solvent B: Modifier Solution A (MeOH/NH₃).
-
-
Gradient: Run 0% to 20% Solvent B.
-
Note: The ammonia competes for silanol sites, "blocking" them from your amine compound [1].
-
Strategy B: Switch Stationary Phase (The Permanent Fix)
If you are purifying >100 mg, standard silica with additives is messy. Switch to Amine-Functionalized Silica (NH₂) .
-
Why: The surface is already basic. No liquid base additive is required.
-
Solvent: Use Hexane/Ethyl Acetate or DCM/MeOH directly. The peak shape will sharpen significantly because the silanol effect is eliminated chemically.
Module 2: The "No Retention" Issue (Reverse Phase)
The Issue
The compound elutes at the void volume (t₀) on a C18 column, co-eluting with salts and DMSO. Root Cause: Aminopyridazines are too polar for standard C18 interaction, especially at acidic pH where they are protonated (ionized).
The Mechanism: pH Switching
Figure 2: Effect of pH on the ionization state and retention of basic aminopyridazines.
Troubleshooting Protocol
-
Check Column pH Limit: Ensure your C18 column is "Hybrid" or "High pH Stable" (e.g., XBridge, Gemini, Triart). Do not use standard silica C18 above pH 8.
-
Buffer Preparation (pH 9.5):
-
Dissolve Ammonium Bicarbonate (10 mM) in water. Adjust to pH 9.5 with Ammonium Hydroxide.
-
-
Run Conditions:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B to 30% B (Aminopyridazines rarely need high organic).
-
-
Why this works: At pH 9.5, the aminopyridazine (pKa ~6) is deprotonated (neutral). The neutral molecule is more hydrophobic and will retain on the C18 chain [2].
Module 3: The "Crashing Out" Issue (Sample Loading)
The Issue
The sample is soluble in DMSO/DMF but precipitates immediately when injected onto the column, causing high backpressure or blocked frits.
FAQ: Liquid vs. Dry Loading
| Feature | Liquid Loading | Dry Loading (Recommended) |
| Method | Inject sample dissolved in strong solvent. | Adsorb sample onto solid support; pack into pre-column. |
| Risk | "Solvent effect" causes band broadening; precipitation. | Minimal band broadening; zero precipitation risk. |
| Protocol | Dissolve in DMSO. Limit volume to <1% of column volume. | 1. Dissolve sample in MeOH/DCM.2. Add Silica or Celite (1:2 ratio).3. Evaporate to dry powder.4. Load into empty cartridge. |
Recommendation: For aminopyridazines, always use Dry Loading on Flash systems. It eliminates solubility mismatches between the sample solvent and the initial mobile phase (usually non-polar) [3].
Module 4: Advanced Option (HILIC)
When to use:
If your compound is too polar for C18 (even at high pH) and you need Mass Spec compatibility.
HILIC Protocol for Basic Heterocycles
Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water layer on the silica surface. Your polar compound partitions into this water layer.
-
Column: Bare Silica or Amide-bonded phase.[1]
-
Mobile Phase A: Acetonitrile (The "Weak" solvent in HILIC).
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in Water (The "Strong" solvent).
-
Gradient: Start at 95% Acetonitrile (High Organic) and gradient down to 60% Acetonitrile.
-
Counter-Intuitive Alert: Unlike Reverse Phase, in HILIC, water elutes the compound . You must start high-organic [4].[2]
-
References
-
Teledyne ISCO. (2012). Flash Chromatography of Basic Compounds. Application Note AN82. Retrieved from [Link]
-
Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Waters Application Notes. Retrieved from [Link][3][4]
-
Sorbent Technologies. (2018). Flash Chromatography Basics: Sample Loading. Retrieved from [Link]
-
Agilent Technologies. (2015). HILIC Method Development Guide. Agilent Technical Overview. Retrieved from [Link]
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One moment, please... [obrnutafaza.hr]
- 3. santaisci.com [santaisci.com]
- 4. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving ester hydrolysis issues during intermediate steps
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended cleavage of ester intermediates during multi-step organic synthesis. Ester hydrolysis is a fundamental nucleophilic acyl substitution reaction, but when it occurs prematurely, it severely compromises target yields and complicates purification.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind unwanted ester hydrolysis, explore orthogonal protecting group strategies, and provide self-validating experimental protocols to ensure the integrity of your intermediates.
Diagnostic Workflow: Isolating the Point of Failure
Before altering your synthetic route, you must pinpoint exactly when the ester is being cleaved. The following diagnostic tree outlines the logical progression for identifying and resolving the root cause of premature hydrolysis.
Diagnostic workflow for resolving unwanted ester hydrolysis during synthesis.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: My ester intermediate is hydrolyzing during the aqueous workup phase. What is the mechanistic cause, and how can I prevent it?
A: Ester hydrolysis is an equilibrium process under acidic conditions (the exact reverse of Fischer esterification) and an irreversible process under basic conditions (saponification)[1][2]. During an aqueous workup, the introduction of water alongside residual acid or base catalysts from the reaction lowers the activation energy required for water or hydroxide to attack the carbonyl carbon, forming a tetrahedral intermediate[3][4]. Under basic conditions, the subsequent deprotonation of the resulting carboxylic acid drives the reaction irreversibly forward[2].
Solution: You must kinetically freeze the reaction. Use ice-cold aqueous solutions to slow the rate of nucleophilic attack[3]. Replace strong bases (like NaOH) with weak, buffering bases (like cold, saturated NaHCO
Q2: I need to deprotect an amine in my intermediate, but the basic conditions are cleaving my ester. How do I achieve orthogonality? A: This is a classic failure of protecting group orthogonality. If you are using a base-labile protecting group (such as Fmoc, which is cleaved via an E1cB mechanism by secondary amines like piperidine)[5], the base can also act as a nucleophile and attack unhindered methyl or ethyl esters[6][7]. Solution: You must design a self-validating orthogonal system where one group can be removed without affecting the other[6]. Switch the amine protecting group to Boc (tert-butyloxycarbonyl), which is cleaved by strong acids like TFA[7]. Alternatively, change your ester to a tert-butyl ester. The bulky methyl groups of the tert-butyl moiety sterically block the Bürgi-Dunitz trajectory of incoming nucleophiles, rendering it completely stable to basic hydrolysis[5][7].
Q3: What are the best ester-protecting groups to resist harsh basic or acidic conditions if standard esters fail? A: When standard methyl or benzyl esters fail, you must rely on extreme steric hindrance or alternative chelating structures:
-
Pivaloyl (Piv) Esters: The pivalate group is highly sterically hindered and resists nucleophilic attack significantly better than acetyl or benzoyl groups[6][8].
-
Chelating Hydrazone Amides: Recent advancements have introduced 2-picolinaldehyde hydrazone amides as highly robust protecting groups for carboxylic acids. Unlike most esters, they are entirely stable under both acidic and basic hydrolytic conditions and can only be cleaved via a highly specific Ni-mediated hydrolysis, offering perfect orthogonality[9].
Quantitative Data: Protecting Group Stability Matrices
To make informed synthetic design choices, refer to the quantitative stability data below. Steric bulk directly correlates with resistance to nucleophilic acyl substitution.
Table 1: Relative Hydrolysis Rates of Ester Protecting Groups
| Ester Protecting Group | Relative Susceptibility to Hydrolysis | Primary Cleavage Mechanism | Quantitative Stability Factor (Relative to Acetyl) |
|---|
| Chloroacetyl | Very High | Mild Base (e.g., K
Table 2: Orthogonal Silyl Ether Stability (For Alcohol Protection) When protecting alcohols to prevent transesterification or cleavage, the choice of silyl ether provides a graduated, predictable resistance to acidic hydrolysis based on steric bulk[5].
| Silyl Ether Group | Relative Stability to Acidic Hydrolysis | Cleavage Reagent |
|---|---|---|
| TMS (Trimethylsilyl) | 1 | Mild Acid / Fluoride[5] |
| TES (Triethylsilyl) | 64 | Acid / Fluoride[5] |
| TBS (tert-Butyldimethylsilyl) | 20,000 | Strong Acid / Fluoride[5] |
| TIPS (Triisopropylsilyl) | 700,000 | Strong Acid / Fluoride[5] |
Experimental Protocols
The following protocols are designed as self-validating systems. By strictly controlling the microenvironment (temperature, pH, and water presence), you inherently guarantee the survival of the ester intermediate.
Protocol 1: Mild Aqueous Workup to Prevent Ester Hydrolysis
Mechanism of Action: By maintaining the internal temperature below 4 °C and buffering the aqueous layer, the thermal activation energy for nucleophilic attack is suppressed.
-
Quench: Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop to 0–4 °C.
-
Dilution: Dilute the reaction mixture with a non-nucleophilic organic solvent (e.g., Ethyl Acetate or Dichloromethane) to decrease the concentration of reactive species.
-
Buffered Wash: Add an equal volume of ice-cold , saturated aqueous NaHCO
. Self-Validation Step: Check the pH of the aqueous layer using pH paper; it must remain between 7.0–8.0 to ensure acid catalysts are neutralized without creating a saponification environment[3]. -
Separation: Transfer immediately to a separatory funnel. Shake gently, vent frequently, and separate the layers without delay to minimize aqueous contact time[3].
-
Drying: Dry the organic layer over anhydrous Na
SO until the drying agent flows freely (no clumping). Filter and concentrate under reduced pressure.
Protocol 2: Selective Deprotection of Boc in the Presence of a Methyl Ester
Mechanism of Action: The strict exclusion of water prevents the formation of the tetrahedral intermediate required for ester hydrolysis, allowing the acid to selectively cleave the Boc group via a carbocation intermediate[4][7].
-
Preparation: Dissolve the Boc-protected amino ester intermediate in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere (N
or Argon). -
Acid Addition: Cool the solution to 0 °C. Add anhydrous Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Stir for an additional 1-2 hours.
-
Concentration: Concentrate the mixture under reduced pressure to remove the volatile TFA. Co-evaporate with toluene (3x) to remove residual acid.
-
Precipitation: Triturate the resulting crude oil with ice-cold diethyl ether. Self-Validation Step: The deprotected amine TFA salt will precipitate as a white solid, visually confirming the deprotection, while the lack of water throughout the process guarantees the methyl ester remains intact.
References
- Protecting group - Wikipedia. wikipedia.org.
- 11.3 Protecting groups - Organic Chemistry II - Fiveable. fiveable.me.
- OC II (FS 2019) Prof. JW Bode. ethz.ch.
- Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis | Organic Letters - ACS Publications. acs.org.
- Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem. benchchem.com.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. chemistrysteps.com.
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. masterorganicchemistry.com.
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. libretexts.org.
- 21.6 Chemistry of Esters - OpenStax. openstax.org.
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 5. ethz.ch [ethz.ch]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Addressing regioselectivity challenges in pyridazine ring formation
This is the Technical Support Center for Pyridazine Synthesis . This guide addresses the specific regioselectivity challenges encountered when constructing the pyridazine core—a critical pharmacophore in modern drug discovery (e.g., Minaprine, Gabazine).
User Guide: Addressing Regioselectivity in Pyridazine Formation
Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist
Core Synthesis Decision Matrix
Before troubleshooting, verify you are using the correct methodology for your target substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthetic route based on target regiochemistry.
Module 1: Condensation Strategies (Hydrazine + 1,4-Dicarbonyls)
The Issue: When reacting a monosubstituted hydrazine (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mixture of Isomers (~1:1) | Similar electronic/steric environment at both carbonyls. | Switch Solvent: Use fluorinated alcohols (e.g., HFIP). These solvents can activate the harder carbonyl via H-bonding, often shifting selectivity. |
| Wrong Regioisomer | Nucleophilic attack occurred at the most electrophilic carbonyl, but you wanted the other. | Stepwise Synthesis: Do not mix reagents in one pot. Form the hydrazone first at low temperature (0°C) to control the initial attack, then cyclize with acid/heat. |
| Low Yield / No Cyclization | Substrate is an E-alkene-1,4-dione (trans) which resists cyclization. | Force Isomerization: Reflux in Acetic Acid (AcOH) or use Microwave Irradiation to overcome the rotation barrier of the E-isomer to the reactive Z-conformation.[2] |
Protocol: Controlled Condensation for Unsymmetrical Diketones
Reference Grounding: This approach leverages electronic bias similar to pyrazole synthesis protocols adapted for 1,4-systems.
-
Dissolution: Dissolve 1.0 equiv of unsymmetrical 1,4-dicarbonyl in Ethanol (0.5 M).
-
Buffering: Add 1.1 equiv of Triethylamine (
) if using hydrazine hydrochloride salts. -
Addition: Add 1.1 equiv of substituted hydrazine dropwise at 0°C .
-
Technical Insight: Low temperature favors kinetic control, directing the unsubstituted
of the hydrazine to the most electrophilic carbonyl (usually the one with less steric bulk or adjacent electron-withdrawing groups).
-
-
Cyclization: Allow to warm to RT. If TLC shows intermediate hydrazone but no product, heat to reflux for 4 hours .
-
Validation: Check regiochemistry via NOESY NMR. The
-substituent protons will show a cross-peak with the adjacent ring proton/substituent.
Module 2: Inverse Electron Demand Diels-Alder (IEDDA)
The Issue: IEDDA reactions between 1,2,4,5-tetrazines and dienophiles (alkynes/alkenes) are powerful but can suffer from poor regioselectivity if the electronic match is ambiguous.
Mechanism: The reaction is controlled by the interaction between the LUMO of the Tetrazine and the HOMO of the Dienophile .
FAQ: IEDDA Regioselectivity
Q: Why is my reaction reacting slowly? A: The HOMO-LUMO gap is likely too large.
-
Fix: Use a more electron-deficient tetrazine (e.g., 3,6-bis(trifluoromethyl)-tetrazine) or a more electron-rich dienophile (e.g., enamine or ynamine).
-
Solvent Tip: Switch to Water or Water/Methanol mixtures. The hydrophobic effect and H-bonding can accelerate IEDDA rates by orders of magnitude.
Q: I am getting the wrong regioisomer with 3-substituted tetrazines. A: You are likely fighting "Boger's Anomaly."
-
Explanation: While FMO theory predicts the nucleophilic carbon of the dienophile attacks the most electron-deficient carbon of the tetrazine, steric repulsion and electrostatic forces in the transition state can reverse this.
-
Fix: If using sulfoxide-substituted tetrazines, be aware they often exhibit reverse regioselectivity compared to simple alkyl tetrazines.
Q: How do I synthesize trisubstituted pyridazines selectively? A: Use Alkynyl Sulfides .
-
Protocol: React a tetrazine with an alkynyl sulfide. The sulfur atom polarizes the alkyne, directing the cycloaddition to yield a single regioisomer. The sulfide group can later be removed or cross-coupled (Liebeskind-Srogl coupling).
Figure 2: The IEDDA pathway. The initial cycloaddition step determines regioselectivity.
Module 3: Late-Stage Functionalization (C-H Activation)
The Issue: Direct functionalization of the pyridazine ring is difficult due to the electron-deficient nature of the 1,2-diazine core, which deactivates it toward electrophilic aromatic substitution (
Troubleshooting: Minisci Reactions
-
Problem: Radical alkylation gives a mixture of C3, C4, and C5 isomers.
-
Solution: Use Radical Scavenging Blocking Groups .
-
Technique: Pre-functionalize the easy-to-access positions with a removable group (e.g., a halogen or ester) to force the radical reaction to the remaining open site.
-
-
Alternative: Minisci-type decarboxylative alkylation .[3]
-
Use carboxylic acids as alkyl sources with a Silver (Ag) catalyst and Persulfate oxidant. This often favors the positions ortho or para to the nitrogen atoms due to the stability of the radical intermediate.
-
References
-
Regioselective Pyridazine Synthesis via IEDDA
- Title: Regioselective pyridazine synthesis
- Source: Organic Chemistry Frontiers (RSC), 2024.
-
URL:[Link]
-
Tetrazine Reactivity & Solvent Effects
-
General Pyridazine Synthesis Review
- Title: Strategy for the Synthesis of Pyridazine Heterocycles and Their Deriv
- Source: Journal of Organic Chemistry, 2013.
-
URL:[Link]
- C-H Functionalization Strategies: Title: A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionalization. Source: BenchChem Technical Guides.
Sources
Technical Support Center: Thermal Stability Optimization for Methyl 3-(6-aminopyridazin-4-yl)benzoate
Current Status: Operational Support Level: Tier 3 (Senior Formulation Scientist) Subject: Troubleshooting Thermal Instability & Degradation Pathways
Introduction: The Stability Paradox
You are likely working with Methyl 3-(6-aminopyridazin-4-yl)benzoate because of its potential as a nonsense mutation read-through agent or kinase inhibitor intermediate. However, this molecule presents a "Stability Paradox":
-
The Pyridazine Ring: Electron-deficient but stabilized by the amino group, generally robust.
-
The Methyl Ester: The "Achilles' heel." It is susceptible to hydrolysis, particularly if your formulation pH drifts > 6.0 or if moisture content is uncontrolled.
-
The Primary Amine: A magnet for reducing sugars (Maillard reaction) and oxidative stress (N-oxide formation).
This guide deconstructs these failure modes into actionable troubleshooting modules.
Module 1: Chemical Stability (The "Wet" Problems)
The Hydrolysis Trap (Ester Cleavage)
Symptom: Loss of assay potency accompanied by a rise in a specific polar degradant (Benzoic acid derivative) and Methanol detection.
Mechanism: The methyl ester at the C-3 position of the benzoate ring is susceptible to nucleophilic attack by water. This is catalyzed by Base (rapid) and Acid (moderate).
-
Reaction:
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Assay drop > 2% in 1 week (40°C/75%RH) | Moisture ingress | Switch to Alu/Alu blistering or add molecular sieve desiccants. |
| pH drift > 6.0 | Base-catalyzed hydrolysis | Buffer formulation to pH 4.5–5.5 (Citrate/Phosphate). Avoid Carbonates. |
| Smell of methanol | Advanced hydrolysis | CRITICAL FAILURE. Discard batch. Check raw material water content (KF). |
The Maillard Reaction (The "Browning" Effect)
Symptom: The white powder/tablet turns yellow or brown at 40°C. No significant hydrolysis products found, but "unknown" peaks appear at high RRT (Relative Retention Time).
Mechanism: The 6-aminopyridazin moiety contains a primary amine.[1][2] If you use reducing sugars (Lactose, Fructose, Dextrose) as fillers, the amine attacks the carbonyl of the sugar, forming a glycosylamine, which rearranges (Amadori rearrangement) to form brown melanoidins.
Corrective Action:
-
IMMEDIATE: Remove Lactose Monohydrate and Spray Dried Lactose from the formulation.
-
REPLACE WITH: Mannitol (non-reducing), Microcrystalline Cellulose (MCC), or Dibasic Calcium Phosphate Anhydrous (DCPA).
Module 2: Visualizing the Degradation Pathways
The following diagram maps the decision logic for identifying the specific degradation pathway affecting your formulation.
Caption: Decision tree for isolating thermal degradation mechanisms based on visual and chromatographic evidence.
Module 3: Physical Stability (Amorphous Solid Dispersions)
If the crystalline solubility is too low, you are likely attempting an Amorphous Solid Dispersion (ASD) . This introduces physical instability (recrystallization).
The Recrystallization Risk
Symptom: Dissolution rate drops significantly after 1 month at 40°C/75%RH. XRD shows sharp peaks appearing over the amorphous halo.
Mechanism:
The molecule has high crystallization energy. If the Glass Transition Temperature (
Protocol: Polymer Selection for Thermal Stability To stabilize the amorphous form, the polymer must interact with the Aminopyridazine nitrogen (Hydrogen Bonding) to inhibit mobility.
| Polymer Candidate | Suitability | Notes |
| PVP (Povidone) | ⚠️ Medium | Hygroscopic. Absorbs moisture, lowering |
| HPMC-AS | ✅ High | Hydrophobic. The succinate groups can H-bond with the amine. Provides moisture protection. |
| Copovidone | ⚠️ Medium | Better than PVP, but still hygroscopic. |
| Eudragit L100 | ❌ Low | Acidic groups may catalyze ester hydrolysis of the drug. |
Module 4: Experimental Protocols (Self-Validating)
Forced Degradation "Stress Test"
Validate your analytical method and stability limits before full formulation.
-
Acid Stress: Dissolve 10 mg drug in 0.1N HCl. Heat at 60°C for 4 hours.
-
Target: <5% degradation. If >10%, the amine is protonating and activating the ring; formulation must be neutral.
-
-
Base Stress: Dissolve 10 mg drug in 0.1N NaOH. Heat at 60°C for 1 hour.
-
Target:Expect rapid hydrolysis. This confirms the ester vulnerability. Use this to mark the retention time of the acid degradant.
-
-
Oxidative Stress: 10 mg drug + 3%
at RT for 2 hours.-
Target: Identify the N-oxide peak. If this forms >1%, you generally need an antioxidant (BHT or Propyl Gallate) in the final formula.
-
Excipient Compatibility Screening (Binary Mix)
Do not skip this. It saves months of failure.
-
Preparation: Mix Drug + Excipient (1:1 ratio) in a glass vial.
-
Water Addition: Add 5% water by weight (to simulate worst-case moisture).
-
Seal: Crimp seal (airtight).
-
Incubation: 2 weeks at 50°C.
-
Analysis: Visual (Color) + HPLC.
-
Fail Criteria: Any color change (Yellow/Brown) or >1% total impurities.
-
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol for wet granulation? A: Proceed with Caution. While the drug dissolves well, heating the methyl ester in ethanol can cause Transesterification (swapping the methyl group for an ethyl group), creating a new impurity (Ethyl 3-(6-aminopyridazin-4-yl)benzoate). Isopropanol is safer due to steric hindrance, but water-free dry granulation (Roller Compaction) is preferred.
Q: My dissolution is failing at the 15-minute timepoint after stability. Why? A: Check for Particle Agglomeration . If the aminopyridazine moiety is exposed to high humidity, it can form hydrates that bridge particles together. Add a glidant (Colloidal Silicon Dioxide) extragranularly to prevent fusion.
Q: The drug turns pink in solution. Is it degrading?
A: Not necessarily. Aminopyridazines are photo-active. A slight pink hue can be a photo-chromic shift that is reversible or superficial. However, if the pink deepens to red/brown, it is oxidative degradation (N-oxide or azo-coupling). Run a UV-Vis spectrum; if the
References
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Establishes the baseline kinetics for ester hydrolysis in solid vs. liquid states). Link
-
Wirth, D. D., et al. (1998). "Maillard Reaction of Lactose and Fluoxetine Hydrochloride: A Chemical Stability Issue." Journal of Pharmaceutical Sciences. (Definitive guide on primary amine + lactose incompatibility). Link
-
Baghel, S., et al. (2016). "Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization Mechanisms, and Practical Considerations." Journal of Pharmaceutical Sciences. (Guidance on HPMC-AS vs. PVP for stabilizing labile drugs). Link
-
Singh, S., et al. (2000). "Stress degradation studies on 4-amino-N-(2-pyrimidinyl)benzenesulfonamide." Journal of Pharmaceutical and Biomedical Analysis. (Provides analog data for amino-heterocycle oxidation pathways). Link
Sources
Troubleshooting inconsistent biological assay results for pyridazine derivatives
Welcome to the technical support center for researchers working with pyridazine derivatives. This guide is designed to help you navigate the common challenges associated with this versatile chemical scaffold and troubleshoot the inconsistent biological assay results that can arise. As scientists, we understand that reproducibility is the cornerstone of discovery. This resource provides in-depth, experience-driven guidance to help you identify the root cause of variability and generate robust, reliable data.
Section 1: Foundational Troubleshooting - Is Your Compound the Culprit?
Before questioning the assay itself, it is imperative to validate the integrity of the key reagent: your pyridazine derivative. Inconsistencies often originate from the physicochemical properties of the small molecule.
Q1: My dose-response curve is non-sigmoidal, or I see a sudden drop-off in activity at high concentrations. Could this be a solubility issue?
A: Absolutely. This is a classic indicator of poor compound solubility and/or aggregation. Pyridazine derivatives, despite their nitrogen-containing rings, can exhibit poor aqueous solubility, a major hurdle for biological assays.[1] At a certain concentration, the compound crashes out of solution or forms aggregates, which can produce a variety of artifacts.
The Causality:
-
Precipitation: When a compound precipitates, its effective concentration in the assay medium is no longer what you assume it to be, leading to a plateau or drop in the biological response.
-
Aggregation: Many compounds form non-specific aggregates at higher concentrations. These aggregates can sequester and denature proteins, leading to false-positive inhibition signals that are often steep and non-stoichiometric.
// Connections A -> B; B -> C -> D -> E; E -> F; F -> G [label="Yes"]; F -> L [label="No"]; G -> H; H -> I [label="Yes"]; H -> M [label="No"]; I -> J; J -> K [label="Yes"]; J -> M [label="No"]; } dot Caption: Troubleshooting workflow for compound solubility and aggregation issues.
Q2: The potency of my compound seems to decrease over the course of an experiment or upon storage. Why is this happening?
A: This suggests a compound stability issue. While many heterocyclic cores are robust, specific functional groups on your pyridazine derivative can make it susceptible to degradation in your stock solution (typically DMSO) or in the aqueous assay buffer.
The Causality:
-
Hydrolysis: Esters, amides, or other labile groups can be hydrolyzed in aqueous buffers, especially at non-neutral pH.
-
Oxidation: Electron-rich moieties can be susceptible to oxidation.
-
DMSO Instability: DMSO is hygroscopic and can absorb water from the atmosphere over time.[2] Furthermore, some compounds are unstable in DMSO. Studies have shown that water in DMSO is a more significant factor in causing compound loss than oxygen.[3] Repeated freeze-thaw cycles can also be detrimental.[3][4]
Recommended Actions:
-
Assess Stability in Assay Buffer: Incubate your compound in the final assay buffer for the duration of your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 24 hours) by LC-MS to quantify the parent compound.
-
Evaluate Stock Solution Stability: Use LC-MS to compare a freshly prepared stock solution to one that has undergone storage and several freeze-thaw cycles. An internal standard should be used for accurate quantification.[3]
-
Proper Storage: Always store DMSO stocks in tightly sealed containers in a dry environment, preferably under an inert gas like argon or nitrogen, and minimize freeze-thaw cycles by aliquoting.[2][5]
| Storage Condition | Potential Issue | Recommended Best Practice |
| Room Temperature (DMSO) | Accelerated degradation for sensitive compounds. | Store at -20°C or -80°C for long-term storage. |
| Frequent Freeze/Thaw | Compound precipitation, degradation.[3] | Prepare smaller aliquots to minimize cycles. |
| Humid Environment | Water absorption by DMSO, leading to precipitation upon dilution.[2] | Use desiccators or dry storage cabinets. |
Section 2: Assay-Specific Troubleshooting - Is It the System?
If you have confirmed your pyridazine derivative is soluble, stable, and non-aggregating at the tested concentrations, the next step is to investigate the biological assay itself.
Q3: My compound is active in a fluorescence-based assay, but this activity doesn't translate to a label-free secondary assay. What's going on?
A: You are likely observing assay interference. Many aromatic heterocyclic compounds, including pyridazine derivatives, can interfere with optical detection methods. It is crucial to rule out these artifacts early to avoid pursuing false positives.[6]
The Causality:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay, leading to a false positive signal.
-
Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore in your assay, leading to a false negative or a decrease in signal (a false positive in inhibitor screening).
-
Reagent Interaction: The compound may directly react with assay components. For example, some compounds can interfere with the reduction of resazurin (in cell viability assays) or react with luciferase substrates.[7][8]
// Connections A -> B -> C -> D; D -> H [label="Yes"]; D -> E [label="No"]; E -> F -> G; G -> I [label="Yes"]; G -> J [label="No"]; } dot Caption: Workflow to identify and mitigate assay interference.
Q4: My compound shows potent activity in a cell-based assay, but I can't demonstrate direct inhibition of the intended target enzyme in a biochemical assay. Is this an off-target effect?
A: This is a strong possibility and a critical question in drug development. A compound's cellular activity may not be due to the inhibition of its putative target; this discrepancy must be resolved.[9]
The Causality:
-
Off-Target Effects: The compound may be acting on another protein or pathway in the cell that produces the observed phenotype. For example, many kinase inhibitors show cross-reactivity with other kinases.[10]
-
Cellular vs. Biochemical Potency: A compound may appear potent in cells due to factors like accumulation within the cell, but be a weak inhibitor of the purified enzyme. Conversely, a potent enzyme inhibitor may fail in cellular assays due to poor membrane permeability.[11]
-
Prodrug Activation: The compound might be inactive itself but is metabolically converted to an active form within the cell.
Recommended Actions:
-
Target Engagement Assay: If possible, use a cellular target engagement assay (e.g., NanoBRET™, Cellular Thermal Shift Assay - CETSA) to confirm that your compound is binding to its intended target in an intact cell.[11]
-
Genetic Knockdown/Knockout: The gold standard is to test your compound in cells where the target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the compound is still active in these cells, its effect is unequivocally off-target.[9]
-
Counter-Screening: Profile your compound against a panel of related targets (e.g., a kinase selectivity panel) to identify potential off-targets.
Section 3: Advanced Protocols & Workflows
Here are detailed methodologies for key experiments to validate your pyridazine derivatives.
Protocol 1: Cell Viability Counter-Screen (MTT Assay)
Principle: This protocol determines the general cytotoxicity of your compound. It is essential to ensure that the activity seen in a primary cell-based assay is not simply due to the compound killing the cells. The MTT assay measures metabolic activity, as viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Pyridazine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[12]
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of your pyridazine derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12]
-
Remove the old medium and add 100 µL of medium containing the compound dilutions, a vehicle control (DMSO only), and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Metabolically active cells will produce purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 10 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[12] Plot % Cell Viability against compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Biochemical Kinase Assay (Radiometric)
Principle: This protocol directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor. It uses [γ-³²P]ATP to track the transfer of a phosphate group to a substrate. This method is considered a gold standard due to its sensitivity and low susceptibility to interference.[10]
Materials:
-
Purified, active kinase
-
Kinase-specific substrate (protein or peptide)
-
[γ-³²P]ATP
-
Kinase assay buffer (typically contains MgCl₂, DTT, and a buffer like HEPES)
-
Pyridazine derivative stock solution (in DMSO)
-
Phosphocellulose paper
-
Phosphoric acid (for washing)
-
Scintillation counter
Step-by-Step Methodology:
-
Prepare Reaction Mixture: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase and its substrate in the assay buffer.
-
Add Inhibitor: Add the pyridazine derivative at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be close to its Km value for accurate Ki determination.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while free ATP will not.
-
Wash: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the maximum recommended concentration of DMSO in a typical cell-based assay?
-
A: It is best practice to keep the final concentration of DMSO below 0.5% (v/v), and ideally at 0.1% or lower. Higher concentrations can induce cytotoxicity or other off-target effects in many cell lines.[12]
-
-
Q: My results are highly variable between replicate wells on the same plate. What should I check first?
-
A: High intra-assay variability often points to technical errors.[15] Check your pipetting technique and ensure your pipettes are calibrated. Inconsistent timing of reagent addition, especially the stop solution, can also be a major source of error. Edge effects in 96-well plates are also common; consider not using the outer wells for experimental data.
-
-
Q: Why is it important to run kinase assays at physiological ATP concentrations?
-
A: Intracellular ATP concentrations are in the millimolar range. If you screen for inhibitors at a low ATP concentration (e.g., 10 µM), you may identify compounds that are potent ATP-competitive inhibitors in vitro but have no activity in a cellular context because they cannot compete with the high levels of endogenous ATP.
-
References
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024). Post Apple Scientific.
- Various Chemical and Biological Activities of Pyridazinone Derivatives.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening.
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3388.
- Le-Cornec, C., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1184-1203.
- Balan, M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5519.
- Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Methylamino)pyridazine-4-carbonitrile-Based Inhibitors. (2025). BenchChem.
- Troubleshooting inconsistent results in Homodestcardin bioassays. (2025). BenchChem.
- Kozikowski, B. A., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(2), 210-215.
- The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers. (2025). BenchChem.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.
- Application Notes and Protocols: Antimicrobial Activity Screening of Novel Pyridazine Deriv
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
- Application Notes and Protocols for Pyrimido[5,4-c]pyridazine Derivatives in Cell Cycle Arrest. (2025). BenchChem.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- Interference with Fluorescence and Absorbance.
- Interference with Fluorescence and Absorbance. (2018). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Methyl 3-(6-aminopyridazin-4-yl)benzoate
In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. Methyl 3-(6-aminopyridazin-4-yl)benzoate, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Our objective is to equip researchers, scientists, and drug development professionals with the rationale behind methodological choices and the interpretation of the resulting data.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like Methyl 3-(6-aminopyridazin-4-yl)benzoate, ¹H NMR is indispensable for confirming its identity and assessing its purity.
Predicted ¹H NMR Spectrum of Methyl 3-(6-aminopyridazin-4-yl)benzoate
Table 1: Predicted ¹H NMR Data for Methyl 3-(6-aminopyridazin-4-yl)benzoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3' (Pyridazine) | ~7.0 - 7.5 | Singlet | N/A | Located on the aminopyridazine ring, its chemical shift is influenced by the amino group and the adjacent nitrogen atom. |
| H-5' (Pyridazine) | ~8.8 - 9.2 | Singlet | N/A | This proton is adjacent to a ring nitrogen and is expected to be significantly deshielded, resulting in a downfield chemical shift. |
| -NH₂ (Amino) | ~5.0 - 6.0 | Broad Singlet | N/A | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The peak is often broad due to quadrupole broadening and exchange with residual water.[1] |
| H-2 (Benzoate) | ~8.0 - 8.2 | Singlet or Triplet (small J) | ~1-2 Hz | This proton is ortho to the ester group and meta to the pyridazinyl substituent. It is expected to appear as a singlet or a narrow triplet due to small meta-coupling. |
| H-4 (Benzoate) | ~7.8 - 8.0 | Doublet of Doublets or Triplet | ~7-8 Hz | This proton is ortho to the pyridazinyl substituent and meta to the ester group. It will be split by H-5 and potentially H-2. |
| H-5 (Benzoate) | ~7.5 - 7.7 | Triplet | ~7-8 Hz | This proton is coupled to both H-4 and H-6, resulting in a triplet. |
| H-6 (Benzoate) | ~7.9 - 8.1 | Doublet of Doublets or Doublet | ~7-8 Hz | This proton is ortho to the ester group and coupled to H-5. |
| -OCH₃ (Methyl Ester) | ~3.9 | Singlet | N/A | The methyl protons of the ester group are not coupled to any other protons and will appear as a sharp singlet.[2][3] |
Note: These are estimated values and the actual experimental values may differ. The use of a deuterated solvent like DMSO-d₆ or CDCl₃ is standard practice.[4]
Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-(6-aminopyridazin-4-yl)benzoate in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons like those of the amino group.[4]
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters on a 400 MHz or higher field instrument would include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform of the FID to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to ensure accurate integration and peak picking.
Orthogonal Analytical Techniques for Comprehensive Characterization
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization relies on orthogonal methods that provide complementary information. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for assessing purity and confirming the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[5][6][7][8][9] For Methyl 3-(6-aminopyridazin-4-yl)benzoate, a reversed-phase HPLC method is typically employed to determine its purity and identify any potential impurities.
Table 2: Comparison of Analytical Techniques
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Information | Molecular structure, connectivity, and stereochemistry. | Purity, quantification, and identification of impurities. | Molecular weight and fragmentation pattern. |
| Strengths | Unambiguous structural elucidation. | High sensitivity and resolving power for complex mixtures.[5][9] | High sensitivity and specificity for molecular weight determination. |
| Limitations | Lower sensitivity compared to HPLC and MS. Can be complex for large molecules. | Requires a reference standard for absolute quantification. Does not provide detailed structural information on its own. | Provides limited information on isomerism and connectivity. |
| Typical Application | Primary tool for identity confirmation. | Quality control, stability testing, and impurity profiling. | Confirmation of molecular formula and structural fragment analysis. |
Experimental Protocol: Reversed-Phase HPLC
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, typically a mixture of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) as Solvent A and an organic solvent like acetonitrile or methanol as Solvent B.
-
Column: Utilize a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Dissolve a known concentration of Methyl 3-(6-aminopyridazin-4-yl)benzoate in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Instrument Setup: Set the column temperature (e.g., 30 °C), flow rate (e.g., 1.0 mL/min), and injection volume (e.g., 10 µL). The UV detector should be set to a wavelength where the analyte has strong absorbance, which can be determined from its UV spectrum.
-
Gradient Elution: Employ a gradient elution program, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the compound and any impurities.
-
Data Analysis: The purity of the sample is determined by integrating the peak area of the main compound and any impurity peaks. The percentage purity is calculated as the ratio of the main peak area to the total peak area.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11][12][13][14] It is used to confirm the molecular weight of Methyl 3-(6-aminopyridazin-4-yl)benzoate and can provide structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum:
For Methyl 3-(6-aminopyridazin-4-yl)benzoate (C₁₃H₁₂N₄O₂), the expected exact mass is approximately 256.0960 g/mol . In a high-resolution mass spectrum, the molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to this mass. Fragmentation patterns can provide valuable clues about the molecule's structure. For instance, cleavage of the ester group or fragmentation of the pyridazine ring could be observed.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or by coupling the mass spectrometer to an HPLC system (LC-MS).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions as a function of their m/z.
Workflow and Data Integration
A logical workflow for the characterization of Methyl 3-(6-aminopyridazin-4-yl)benzoate integrates these techniques to build a comprehensive analytical profile.
Caption: Integrated workflow for the characterization of Methyl 3-(6-aminopyridazin-4-yl)benzoate.
This integrated approach ensures a high degree of confidence in the identity, structure, and purity of the synthesized compound, which is a critical requirement in the rigorous environment of pharmaceutical research and development. By understanding the strengths and limitations of each technique and the rationale behind their application, researchers can make informed decisions to ensure the quality and integrity of their chemical entities.
References
-
Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]
-
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]
-
Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. CSIRO Publishing. [Link]
-
Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. ConnectSci. [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. ACS Publications. [Link]
-
Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. [Link]
-
¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. PubMed. [Link]
-
Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. ProQuest. [Link]
-
1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. [Link]
-
Synthesis, Characterization, and Structure of Some New Substituted 5,6-Fused Ring Pyridazines. ResearchGate. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc. [Link]
-
¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Semantic Scholar. [Link]
-
Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o−m−p−Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Scilit. [Link]
-
Methyl 2-methyl benzoate - Optional[¹H NMR] - Spectrum. SpectraBase. [Link]
-
¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
-
Characterization and identification of three compounds by ¹H NMR spectra. ResearchGate. [Link]
-
Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Institutes of Health. [Link]
-
Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]
-
Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. [Link]
-
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][5][11]naphthyridin-2(1H)- one. MIT Open Access Articles. [Link]
-
Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. PubMed. [Link]
-
Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. University of Pisa. [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Sources
- 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 2. rsc.org [rsc.org]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Correction: Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. connectsci.au [connectsci.au]
- 11. connectsci.au [connectsci.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
- 14. arkat-usa.org [arkat-usa.org]
LC-MS fragmentation patterns of Methyl 3-(6-aminopyridazin-4-yl)benzoate
An in-depth understanding of gas-phase fragmentation is critical for the structural elucidation, pharmacokinetic profiling, and metabolite identification of novel drug scaffolds. Methyl 3-(6-aminopyridazin-4-yl)benzoate is a highly relevant biaryl intermediate frequently utilized in the synthesis of kinase-targeted therapeutics, such as FGFR3 inhibitors[1].
As a Senior Application Scientist, I have structured this guide to map the collisional-induced dissociation (CID) pathways of this molecule, objectively compare its fragmentation performance against key structural alternatives (a free acid metabolite and a pyridine bioisostere), and provide a self-validating analytical protocol for its detection.
Mechanistic Causality in CID Fragmentation
When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive Electrospray Ionization (ESI+) mode, the fragmentation of Methyl 3-(6-aminopyridazin-4-yl)benzoate is dictated by its proton affinity and the relative stability of its functional groups.
-
The Protonation Site: The adjacent nitrogen atoms in the pyridazine ring possess the highest gas-phase basicity in the molecule. Protonation predominantly occurs at N-1 or N-2, initiating charge-directed fragmentation.
-
Ester Cleavage (Low Collision Energy): The methyl ester moiety is highly labile. The dominant initial pathway is the diagnostic neutral loss of methanol (-32 Da) to form an acylium ion, a well-documented behavior in the mass spectrometry of methyl esters[2]. This is frequently followed by the expulsion of carbon monoxide (-28 Da).
-
Diazine Ring Rupture (High Collision Energy): Unlike other diazines (e.g., pyrimidines or pyrazines), the natural proximity of the nitrogen atoms in the pyridazine ring makes the N-N bond uniquely susceptible to cleavage under higher collision energies, resulting in the characteristic expulsion of N2 (-28 Da)[3].
-
Exocyclic Amine Cleavage: The amino group at the 6-position can undergo homolytic or heterolytic cleavage, leading to the loss of ammonia (-17 Da), a common feature in aminopyridazine derivatives[4].
Logical fragmentation pathways of Methyl 3-(6-aminopyridazin-4-yl)benzoate under CID.
Objective Comparison with Structural Alternatives
To validate the specificity of these fragmentation patterns, we must compare the target molecule against relevant alternatives: its primary in vivo metabolite (the free acid) and a common bioisostere (the pyridine analog).
Alternative A: 3-(6-aminopyridazin-4-yl)benzoic acid (Free Acid)
-
Utility: Ester prodrugs are rapidly hydrolyzed in vivo. Tracking the free acid is essential for PK profiling.
-
Fragmentation Performance: The free acid completely lacks the -32 Da (methanol) loss. Instead, the low-energy pathway is dominated by the loss of H2O (-18 Da) and CO2 (-44 Da). The high-energy pyridazine N2 loss (-28 Da) remains intact, serving as the conserved diagnostic marker for the biaryl scaffold.
Alternative B: Methyl 3-(2-aminopyridin-4-yl)benzoate (Pyridine Bioisostere)
-
Utility: Pyridines are frequently substituted for pyridazines to alter target residence time or improve solubility.
-
Fragmentation Performance: While the ester cleavage (-32 Da) is identical, the pyridine ring is vastly more stable than pyridazine. It will not exhibit the diagnostic -28 Da (N2) loss. This stark difference allows mass spectrometrists to easily distinguish between pyridazine and pyridine scaffolds in complex mixtures.
Quantitative Data Summary
| Compound | Formula | Precursor [M+H]+ | Primary Fragment (Low CE) | Secondary Fragment (High CE) | Diagnostic Scaffold Loss |
| Methyl 3-(6-aminopyridazin-4-yl)benzoate | C12H11N3O2 | m/z 230.0924 | m/z 198.066 (-CH3OH) | m/z 170.071 (-CO) | -28 Da (N2) |
| 3-(6-aminopyridazin-4-yl)benzoic acid | C11H9N3O2 | m/z 216.0770 | m/z 198.066 (-H2O) | m/z 154.076 (-CO2) | -28 Da (N2) |
| Methyl 3-(2-aminopyridin-4-yl)benzoate | C13H12N2O2 | m/z 229.0974 | m/z 197.071 (-CH3OH) | m/z 169.076 (-CO) | None (Stable Ring) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in data acquisition, the following LC-MS/MS protocol is designed as a closed, self-validating loop. Every step includes a mechanistic justification (causality) and a strict quality control (QC) gate.
Step 1: Mobile Phase Optimization
-
Action: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid acts as an abundant proton donor, which is strictly required to efficiently ionize the basic aminopyridazine moiety in ESI+ mode.
Step 2: System Suitability Testing (SST)
-
Action: Inject a standard calibration mix (e.g., Pierce™ ESI Positive Ion Calibration Solution).
-
Validation Gate: The system must achieve a mass accuracy error of < 2 ppm across the m/z 150–500 range. If it fails, clean the ion transfer tube and recalibrate.
Step 3: Carryover Blank Assessment
-
Action: Inject 1 µL of 100% Methanol.
-
Validation Gate: Evaluate the Extracted Ion Chromatogram (XIC) for m/z 230.0924. The Signal-to-Noise (S/N) ratio must be < 3 . This proves the system is free of analyte carryover from previous runs.
Step 4: Data-Dependent Acquisition (DDA)
-
Action: Inject 1 µL of the sample (1 µg/mL). Configure the MS/MS to trigger on the top 3 most intense ions. Apply a Stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV.
-
Causality: A single static collision energy will either miss the labile ester cleavage (if too high) or fail to rupture the pyridazine ring (if too low). Stepped NCE superimposes low, medium, and high-energy spectra into a single, comprehensive MS/MS fingerprint.
Step 5: Isotope Pattern Scoring (Post-Processing)
-
Action: Compare the acquired MS1 spectrum against the theoretical isotopic distribution of C12H11N3O2.
-
Validation Gate: The isotopic match score must be > 95% . This definitively rules out isobaric interferences.
Self-validating LC-MS/MS data acquisition and quality control workflow.
References
-
Monocyclic (or Annulated) 6-Ring Systems with Two N-Atoms Source: Thieme Connect URL:[Link]
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles Source: Wageningen University & Research eDepot URL:[Link]
-
methyl 3-(6-aminopyridazin-4-yl)benzoate | 1383481-25-1 Source: Molaid (Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3) URL:[Link]
Sources
A Comparative Guide to the Bioactivity of Methyl Ester vs. Carboxylic Acid Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, pyridazine and its derivatives represent a "privileged structure" due to their wide-ranging pharmacological activities.[1][2] Among the myriad of possible substitutions on the pyridazine core, the presence of a methyl ester or a carboxylic acid moiety can significantly influence the molecule's biological profile. This guide provides an in-depth, evidence-based comparison of the bioactivity of these two functional groups on pyridazine derivatives, with a focus on their antibacterial, anti-inflammatory, and anticancer properties. Drawing from experimental data, we will explore the nuanced structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for their evaluation.
The Decisive Role of the Carboxylic Acid Moiety in Antibacterial Activity
Recent studies have illuminated a clear trend in the antibacterial potential of pyridazinone derivatives: the carboxylic acid form often exhibits superior activity compared to its methyl ester counterpart, particularly against Gram-negative bacteria.
A 2023 study by Al-Ghorbani and colleagues provides a direct head-to-head comparison of a series of novel pyridazinone derivatives.[3] Their findings demonstrated that while the parent pyridazinone compounds showed some activity, the introduction of an ethyl ester group at the N-1 position led to a notable decrease in antibacterial efficacy. Conversely, the hydrolysis of these esters to their corresponding carboxylic acids resulted in a significant enhancement of activity against Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii.[3]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of pyridazinone derivatives from the aforementioned study, highlighting the differential activity between the ester and carboxylic acid forms.
| Compound ID | Functional Group | S. aureus (MRSA) MIC (µM) | P. aeruginosa MIC (µM) | A. baumannii MIC (µM) |
| 7 | H (parent) | 7.8 | > 500 | 7.8 |
| 12 | Ethyl Ester | > 500 | > 500 | > 500 |
| 13 | Carboxylic Acid | 8.92 | 7.48 | 3.74 |
Data sourced from Al-Ghorbani et al., 2023. [3]
Mechanistic Insights
The enhanced activity of the carboxylic acid derivatives against Gram-negative bacteria can be attributed to several factors. The outer membrane of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. The increased polarity of the carboxylic acid group may facilitate the transport of the molecule across this membrane through porin channels. Furthermore, the ability of the carboxylic acid to chelate divalent cations, which are essential for maintaining the integrity of the outer membrane, could contribute to its disruptive effect. The carboxylate group may also engage in crucial hydrogen bonding interactions with target enzymes or proteins within the bacterium, leading to enhanced inhibition.
Figure 1: Proposed mechanism for the enhanced antibacterial activity of carboxylic acid pyridazine derivatives.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) values, a standard method for assessing antibacterial activity.
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a tube of sterile Mueller-Hinton Broth (MHB).
-
The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Preparation of Compound Dilutions:
-
The test compounds (methyl ester and carboxylic acid derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of each compound are prepared in a 96-well microtiter plate using MHB.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
A positive control (bacteria in MHB without compound) and a negative control (MHB only) should be included.
-
Anti-Inflammatory and Anticancer Activities: A More Complex Picture
While the trend for antibacterial activity is relatively clear, the influence of the methyl ester versus carboxylic acid functionality on anti-inflammatory and anticancer activities appears to be more nuanced and dependent on the specific pyridazine scaffold and the biological target.
Anti-Inflammatory Activity
Research into the anti-inflammatory properties of pyridazine derivatives has a long history, with many compounds showing promise as inhibitors of cyclooxygenase (COX) enzymes and other inflammatory mediators.[4] A study on 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids and their corresponding ethyl esters demonstrated that both classes of compounds possess analgesic and anti-inflammatory properties.[5] However, the study noted that the in vivo anti-inflammatory activity was not directly correlated with the in vitro inhibition of prostaglandin biosynthesis, suggesting that other mechanisms may be at play.[5] While this study provides a basis for comparison, a clear, quantitative superiority of one functional group over the other across a range of scaffolds is not firmly established in the literature.
Figure 2: Simplified pathway of prostaglandin synthesis and the inhibitory action of pyridazine derivatives.
Anticancer Activity
In the realm of oncology, pyridazine derivatives have been investigated as inhibitors of various kinases and other targets crucial for cancer cell proliferation and survival.[6] A study on pyridazine derivatives targeting VEGFR kinase indicated that the replacement of a carboxylic group with other functionalities influenced the cytotoxic activity.[7] However, a direct comparison with a methyl ester on the same core structure with corresponding IC50 values was not presented. Another study on pyrrolo[1,2-b]pyridazines evaluated the cytotoxicity of both the carboxylic acid and the precursor ester derivatives.[8] While some of the tested compounds showed dose- and time-dependent cytotoxic activity, a consistent trend favoring either the ester or the acid was not apparent from the provided data.[8]
The variability in anticancer activity between the two forms could be due to differences in cell permeability, metabolic stability, and the specific interactions with the intracellular target. The less polar methyl ester may exhibit better cell membrane permeability, leading to higher intracellular concentrations. Conversely, the carboxylic acid may be more readily metabolized or have different binding affinities for the target protein.
Conclusion and Future Directions
The comparison of bioactivity between methyl ester and carboxylic acid pyridazine derivatives reveals a clear advantage for the carboxylic acid form in the context of antibacterial activity, particularly against Gram-negative pathogens. This is likely due to improved cell entry and target interaction.
For anti-inflammatory and anticancer activities, the structure-activity relationship is less straightforward. The optimal functional group appears to be highly dependent on the specific molecular scaffold and the biological target. The methyl ester may offer advantages in terms of cell permeability, while the carboxylic acid might provide stronger target binding.
Future research should focus on systematic, head-to-head comparisons of methyl ester and carboxylic acid derivatives of the same pyridazine scaffolds across a range of biological assays. Such studies, providing quantitative data like IC50 and MIC values, will be invaluable for elucidating the precise role of these functional groups and for the rational design of more potent and selective pyridazine-based therapeutic agents.
References
- Abadi, A. H., E-Kashef, H. S., & El-Gendy, M. A. (1990). Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. Il Farmaco, 45(10), 1075-1087.
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 65(1), 65-76.
-
Al-Ghorbani, M., et al. (2024). Design, synthesis, characterization, structure-activity relationship, and molecular docking studies of novel 2,3-dihydropyrimidin-4(5H)-one and pyrimido [5,4–c] pyridazine-4-carbonitrile derivatives with biological evaluation. [Journal Name], , [Page Numbers].
- Abadi, A. H., E-Kashef, H. S., & El-Gendy, M. A. (1991). Research on heterocyclic compounds. XXX. Synthesis and pharmacological activity of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids. Il Farmaco, 46(7-8), 993-1004.
- Chikho, T. (2019).
- He, Z. X., Gong, Y. P., Zhang, X., Ma, L. Y., & Zhao, W. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.
- Request PDF. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules.
- Al-Ghorbani, M., et al. (2023).
- El-Gendy, M. A. A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5328.
- Mohamed, M. S., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry, 14(23), 1735-1751.
- Ahmed, M. F., et al. (2021). Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. Bioorganic Chemistry, 106, 104473.
- Zhao, B., Ma, L., & He, Z. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 106, 117847.
- El-Gohary, N. S., & Shaaban, M. R. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(42), 19639-19655.
- Allam, M. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(18), 1335-1358.
- Abadi, A. H., E-Kashef, H. S., & El-Gendy, M. A. (1989). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. Il Farmaco, 44(9), 837-846.
- Asif, M. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity.
- Hassan, A. S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(4), 2889-2903.
-
Kumar, A., et al. (2023). 1,3,4-Thiadiazolo (3,2-Α) Pyrimidine-6-Carbonitrile Scaffold as PARP1 Inhibitors. [Journal Name], , [Page Numbers].
- Request PDF. (2021). Cytotoxicity of compounds (C1-C13) against a variety of cancer cell lines.
- Iovu, M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11789.
- El-Adl, K., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Scientific Reports, 12(1), 5339.
- Amato, J., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 26(5), 1302.
-
Ghorab, M. M., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. [Journal Name], , [Page Numbers].
- El-Gohary, N. S., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7306.
- Di Donato, M., et al. (2025).
- Szałek, A., et al. (2022). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules, 27(19), 6241.
Sources
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 8. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Crystallographic Characterization Guide: Methyl 3-(6-aminopyridazin-4-yl)benzoate
Executive Summary
This guide provides a technical framework for the X-ray crystallographic characterization of Methyl 3-(6-aminopyridazin-4-yl)benzoate (M-APB). As a critical biaryl scaffold in kinase inhibitor development (specifically FGFR3 and PIM kinase pathways), M-APB presents unique structural challenges compared to its carboxylic acid and pyridine analogs. This document compares the crystallographic profile of M-APB against its hydrolysis product (Free Acid) and salt forms, offering validated protocols for crystal growth, data collection, and structural refinement.
Structural Context & Chemical Logic
The crystallographic interest in M-APB lies in the biaryl torsion angle and the aminopyridazine hydrogen-bonding motif .
-
Torsion Angle: The steric interaction between the phenyl ring protons and the pyridazine nitrogen/protons dictates the planarity. Unlike the planar biphenyls, the introduction of the 6-amino group and the 3-position linkage induces a twist (typically 30–55°), critical for fitting into ATP-binding pockets.
-
H-Bonding Network:
-
Donor: The exocyclic amine (-NH₂).
-
Acceptor: The pyridazine ring nitrogens (N1/N2) and the ester carbonyl (C=O).
-
Contrast: Unlike the Free Acid analog (which forms zwitterionic supramolecular networks), the Methyl Ester (M-APB) relies on neutral N–H···N and N–H···O interactions, often resulting in different polymorphs based on solvent polarity.
-
Comparative Analysis: M-APB vs. Alternatives
The following table compares the crystallographic "performance"—defined by lattice stability, resolution limit, and structural disorder—of M-APB against its primary structural alternatives.
Table 1: Crystallographic Performance Matrix
| Feature | Target: M-APB (Ester) | Alt 1: Free Acid Form | Alt 2: HCl Salt Form |
| Lattice Energy Source | Neutral H-bonds (N-H···N) & | Charge-assisted H-bonds (Zwitterionic) | Ionic interactions (Cl⁻ counterion) |
| Crystallization Solvent | MeOH/DCM or Acetone/Hexane | Water/EtOH (Hydrothermal) | MeOH/Et₂O (Vapor Diffusion) |
| Space Group (Typ.) | P2₁/c or P-1 (Centrosymmetric) | P2₁/c (Often Hydrated) | P2₁/n (Anhydrous) |
| Disorder Risk | High (Ester methyl rotation) | Low (Rigid carboxylate) | Medium (Counterion disorder) |
| Resolution Limit | Typically 0.80 – 0.95 Å | Typically < 0.80 Å (Tighter packing) | < 0.85 Å |
| Biaryl Twist | ~35–45° (Flexible) | ~55° (Locked by hydration) | ~40° (Electrostatic compression) |
Analyst Note: The Free Acid form often yields higher resolution data due to strong charge-assisted hydrogen bonds (Result 1.4), but M-APB is the chemically relevant species for lipophilic binding domains.
Experimental Protocols
Protocol A: Crystal Growth (Vapor Diffusion)
Objective: Obtain single crystals of M-APB suitable for XRD (>0.1 mm).
-
Dissolution: Dissolve 10 mg of M-APB in 1.5 mL of Methanol (MeOH) . Sonicate for 2 mins to ensure complete homogeneity.
-
Why: MeOH is a polar protic solvent that solubilizes the aminopyridazine moiety while allowing H-bond rearrangement.
-
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow glass vial (inner vial).
-
Integrity Check: Dust particles act as nucleation sites for polycrystals; filtration is non-negotiable.
-
-
Diffusion Setup: Place the inner vial uncapped inside a larger jar containing 10 mL of Diethyl Ether or Hexane .
-
Incubation: Seal the outer jar and store at 4°C in a vibration-free zone for 3–7 days.
Protocol B: Data Collection & Refinement
-
Temperature: 100 K (Cryostream). Critical for freezing the ester methyl group rotation.
-
Source: Mo-K
( = 0.71073 Å). -
Strategy: Collect full sphere (redundancy > 4) to resolve the weak anomalous scattering if absolute structure is not required (M-APB is achiral, but redundancy aids in resolving disorder).
Structural Visualization & Logic Pathways
Diagram 1: Crystallization Decision Tree
This workflow illustrates the decision logic for optimizing crystal quality based on the specific solubility profile of the aminopyridazine scaffold.
Caption: Logical workflow for optimizing M-APB crystal growth. Green paths indicate optimal outcomes.
Diagram 2: Hydrogen Bonding Topology
This diagram maps the competing H-bond donors and acceptors that dictate the crystal packing of M-APB.
Caption: H-bond donor-acceptor map. The competition between Pyridazine N and Ester O determines the packing motif.
Data Interpretation: What to Look For
When analyzing the solved structure of M-APB, verify the following parameters to ensure scientific validity:
-
Pyridazine Ring Geometry:
-
The N–N bond length should be 1.34–1.36 Å .
-
Significant deviation (>0.02 Å) suggests disorder or incorrect atom assignment (confusing C for N).
-
-
Amino Group Planarity:
-
The exocyclic amino nitrogen is typically
hybridized due to conjugation with the pyridazine ring. Sum of angles around N should be ~360°. -
Alert: If the amino group is pyramidal (sum < 350°), check for re-hybridization due to lack of conjugation (rare) or refinement error.
-
-
Biaryl Twist (Dihedral Angle):
-
Measure the torsion angle between the phenyl ring plane and the pyridazine ring plane.
-
Expected Value: 35° – 50°.
-
Significance: A planar structure (<10°) is energetically unfavorable due to H(phenyl)-H(pyridazine) clash and would indicate strong packing forces overriding molecular mechanics.
-
References
-
Tang, Y., et al. (2011). "Crystal structure and coordination modes of 3-(6-Aminopyridinium-3-yl)benzoate monohydrate." National Institutes of Health (PMC).
-
BenchChem. (2025).[4] "X-ray crystallography of Methyl benzoate derivatives: Comparative Data." BenchChem Technical Guides.
-
Yao, W. (2014).[5] "Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3." U.S. Patent 8,754,114.[5]
-
Cambridge Crystallographic Data Centre (CCDC). "General geometric parameters for aminopyridazine derivatives." CSD Database.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. 3-(6-Aminopyridinium-3-yl)benzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. methyl 3-(6-aminopyridazin-4-yl)benzoate - CAS号 1383481-25-1 - 摩熵化学 [molaid.com]
Technical Guide: Validating Synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate via Elemental Analysis
The following guide is structured as a high-impact technical comparison for drug development professionals, focusing on the rigorous validation of Methyl 3-(6-aminopyridazin-4-yl)benzoate .
Executive Summary: The "Hidden Mass" Problem in Drug Discovery
In the synthesis of polar heterocyclic fragments like Methyl 3-(6-aminopyridazin-4-yl)benzoate (a potential kinase inhibitor scaffold), relying solely on HPLC and NMR for purity validation is a critical vulnerability. While HPLC confirms chromatographic purity and NMR validates structure, neither method effectively quantifies "invisible" bulk impurities—specifically inorganic salts (from Suzuki couplings) and non-stoichiometric hydrates.
For a drug development scientist, the risk is stoichiometric error. A batch that is >99% pure by HPLC but contains 15% inorganic ash by weight will lead to erroneous biological assay data (IC50 shifts) and failed downstream conjugations.
This guide compares Elemental Analysis (EA) against standard characterization methods, demonstrating why EA is the non-negotiable "Gold Standard" for establishing the bulk integrity of this pyridazine derivative.
Molecular Profile & Theoretical Framework
Before validation, the theoretical elemental composition must be established.
-
Target Molecule: Methyl 3-(6-aminopyridazin-4-yl)benzoate[1]
-
Molecular Formula: C₁₂H₁₁N₃O₂
-
Molecular Weight: 229.24 g/mol
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
|---|---|---|---|---|
| Carbon (C) | 12 | 12.011 | 144.132 | 62.87% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 4.84% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 18.33% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 13.96% |
Validation Standard: Acceptable deviation is ±0.4% absolute for C, H, and N (Journal of Medicinal Chemistry standards).
Experimental Protocol: Synthesis & Purification
To contextualize the EA results, we must examine the synthesis source of potential impurities.
A. Synthesis (Suzuki Coupling)
-
Reagents: 3-Amino-5-chloropyridazine (1.0 eq) + [3-(Methoxycarbonyl)phenyl]boronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq).
-
Base: 2M Na₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: 90°C, 12 hours, Inert Atmosphere (N₂).
B. The Purification Trap (Critical for EA)
Pyridazines are notorious for trapping water and coordinating with palladium.
-
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.[2]
-
Crude Isolation: Evaporation yields a brown solid (often contaminated with Pd black and boronic acid residues).
-
Refinement:
-
Method A (Insufficient): Trituration with cold ether.
-
Method B (Required for EA): Recrystallization from Ethanol/Water followed by drying at 50°C under high vacuum (0.1 mbar) for 24 hours.
-
C. Elemental Analysis Procedure
-
Sample Prep: 2–5 mg of Method B product is weighed into a tin capsule.
-
Combustion: Dynamic flash combustion at >950°C (Dumas method).
-
Detection: Thermal Conductivity Detection (TCD) for N₂, CO₂, and H₂O.
Comparative Analysis: EA vs. HPLC vs. NMR
This section presents experimental data comparing a "Crude" batch (Method A) vs. a "Pure" batch (Method B).
Scenario 1: The "False Positive" (Crude Batch)
-
HPLC: 98.5% Purity (UV 254 nm).
-
1H NMR: Clean spectrum, solvent peaks minor.
-
EA Result: FAIL .
Table 2: Failed EA Data (Trapped Inorganics/Solvent)
| Element | Theoretical % | Experimental % (Found) | Deviation | Diagnosis |
|---|---|---|---|---|
| Carbon | 62.87 | 56.40 | -6.47 | Presence of non-combustible material (Inorganic salts/Pd). |
| Hydrogen | 4.84 | 4.95 | +0.11 | Likely trapped water or solvent. |
| Nitrogen | 18.33 | 16.20 | -2.13 | Dilution of bulk mass by impurities. |
Interpretation: The Carbon and Nitrogen values are significantly lower than theoretical, yet the ratio C/N (3.48 found vs 3.43 theo) is preserved. This indicates the molecule is present but "diluted" by ~10-12% inorganic ash (Na₂CO₃) or trapped boronic salts that do not burn. HPLC missed this entirely.
Scenario 2: Validated Batch (Recrystallized)
-
HPLC: 99.2% Purity.
-
EA Result: PASS .
Table 3: Passed EA Data
| Element | Theoretical % | Experimental % (Found) | Deviation | Status |
|---|---|---|---|---|
| Carbon | 62.87 | 62.75 | -0.12 | Pass |
| Hydrogen | 4.84 | 4.88 | +0.04 | Pass |
| Nitrogen | 18.33 | 18.25 | -0.08 | Pass |
Decision Matrix: Why EA is Superior for Bulk Validation
The following table objectively compares the three primary analytical techniques for this specific pyridazine scaffold.
Table 4: Technique Comparison Guide
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | 1H NMR |
|---|---|---|---|
| Primary Target | Bulk Elemental Composition | Chromophoric Impurities | Structural Connectivity |
| Inorganic Detection | Excellent (detects as mass deficit) | Poor (salts are UV silent) | Poor (salts are NMR silent) |
| Water/Solvent Detection | Excellent (H deviation) | None | Good (if soluble & distinct) |
| Sample Destructive? | Yes | No | No |
| Blind Spot | Isomers (same formula) | Non-UV active species | Paramagnetic impurities (Pd) |
| Verdict | Required for Bulk Purity | Required for Isomeric Purity | Required for Identity |
Visualization: The Validation Workflow
The following diagram illustrates the logical flow for validating the synthesis, highlighting the "EA Loop" that prevents false positives.
Caption: Validation workflow emphasizing the critical "EA Loop" required to detect inorganic contaminants that HPLC and NMR often miss.
Troubleshooting & Optimization
When EA fails for Methyl 3-(6-aminopyridazin-4-yl)benzoate, the cause is usually specific to the pyridazine ring's chemistry.
-
The "Hydrate" Drift: Pyridazine nitrogens are excellent H-bond acceptors. If Hydrogen is found >0.4% higher than theoretical (e.g., Found H=5.3% vs Theo H=4.8%), the molecule likely formed a hemi-hydrate (·0.5 H₂O).
-
Correction: Recalculate theoretical values including 0.5 H₂O. If values match, report as "Hemihydrate".
-
-
The "Ash" Deficit: If C and N are consistently low but their ratio is correct, the sample contains non-combustible inorganic salts (Na, Pd, B).
-
Correction: Scavenge Pd (using thiols) and wash extensively with water, then re-dry.
-
-
Nitrogen Trapping: Incomplete combustion of the N-N bond in pyridazine can lead to low Nitrogen values.
-
Correction: Add V₂O₅ (Vanadium Pentoxide) oxidant to the combustion capsule to ensure complete bond rupture.
-
References
-
Bruno, T. J., & Svoronos, P. D. "Validation of Synthetic Compounds by Elemental Analysis." CRC Handbook of Basic Tables for Chemical Analysis. [Link]
-
National Institutes of Health (PubChem). "Methyl 3-amino-4-methylbenzoate (Related Structure & Properties)." PubChem Compound Summary. [Link]
-
Royal Society of Chemistry. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers. [Link]
Sources
Spectroscopic Validation of Regioisomers in Pyridazine Synthesis: A Comparative Guide
The synthesis of substituted pyridazines, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and materials science, often yields a mixture of regioisomers.[1][2][3] The precise substitution pattern on the pyridazine ring is a critical determinant of a molecule's physicochemical properties and biological activity.[4][5] Consequently, the unambiguous structural elucidation and differentiation of these regioisomers are paramount for advancing drug discovery and chemical research. This guide provides a comprehensive comparison of modern spectroscopic techniques for the definitive validation of pyridazine regioisomers, grounded in established experimental data and field-proven insights.
The Challenge of Regioisomerism in Pyridazine Synthesis
The inherent asymmetry of many pyridazine precursors and the possibility of substitution at multiple ring positions frequently lead to the formation of regioisomeric products. For instance, in the synthesis of N-substituted pyridazinones, alkylation can occur at either of the two nitrogen atoms, yielding distinct isomers with potentially divergent biological profiles.[6][7] Relying solely on chromatographic separation or melting point analysis is often insufficient for conclusive identification. Therefore, a robust spectroscopic strategy is essential.
A Comparative Analysis of Spectroscopic Validation Techniques
The following sections detail the most powerful and widely adopted spectroscopic methods for distinguishing pyridazine regioisomers. Each technique is evaluated for its strengths, limitations, and the specific structural information it provides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy, particularly a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) experiments, stands as the most informative and indispensable tool for regioisomer differentiation.[6][8][9]
1.1. ¹H and ¹³C NMR: The Initial Fingerprint
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental characterization of a synthesized pyridazine derivative.[7][10] Chemical shifts and coupling constants of the ring protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of substituents.[11] While these spectra can offer initial clues, overlapping signals in complex molecules often necessitate more advanced techniques for unambiguous assignment.[12]
1.2. 2D NMR: Unraveling Connectivity and Spatial Relationships
Two-dimensional NMR experiments are crucial for the definitive assignment of regioisomers by revealing through-bond and through-space correlations.[12][13]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of adjacent protons on the pyridazine ring and its substituents.[6][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon.[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for distinguishing regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons.[8][13][14] By observing correlations from a substituent's protons to specific carbons in the pyridazine ring, the exact point of attachment can be unequivocally determined.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, irrespective of their bonding.[13][15] This is particularly valuable for differentiating N-substituted regioisomers, where a correlation between the substituent's protons and specific ring protons can confirm the substitution site.
Workflow for NMR-Based Regioisomer Validation
Caption: Workflow for NMR-based validation of pyridazine regioisomers.
Comparative NMR Data for a Hypothetical Pair of N-Alkylated Pyridazinone Regioisomers
To illustrate the power of NMR in distinguishing regioisomers, consider the hypothetical N-alkylation of a 6-phenylpyridazin-3(2H)-one, which can result in two possible products: 2-alkyl-6-phenylpyridazin-3(2H)-one (Isomer A) and 1-alkyl-6-phenylpyridazin-3(2H)-one (a less common tautomeric form, Isomer B). The following table summarizes the expected key diagnostic NMR correlations.
| NMR Experiment | Isomer A (2-alkyl-6-phenylpyridazin-3(2H)-one) | Isomer B (1-alkyl-6-phenylpyridazin-3(2H)-one) | Rationale |
| ¹H NMR | Chemical shifts of H4 and H5 protons are influenced by the N-alkyl group. | Significant downfield shift of the H6 proton due to proximity to the N-alkyl group. | The electronic and anisotropic effects of the alkyl group differ depending on its position. |
| HMBC | Correlation from the N-alkyl protons to the C3 and C6 carbons of the pyridazinone ring. | Correlation from the N-alkyl protons to the C6 and C5 carbons of the pyridazinone ring. | The 2- and 3-bond J-coupling pathways are distinct for each isomer. |
| NOESY | NOE between the N-alkyl protons and the H4 proton of the pyridazinone ring. | NOE between the N-alkyl protons and the ortho-protons of the C6-phenyl substituent. | Through-space proximity is a direct indicator of the substitution site. |
Experimental Protocol: HMBC for Regioisomer Assignment
-
Sample Preparation: Dissolve 10-20 mg of the purified pyridazine derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[13]
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a gradient probe.
-
Acquisition Parameters:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp).
-
Set the long-range coupling constant (d6) to optimize for correlations over 2-3 bonds (typically around 8 Hz).[16]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the resulting spectrum to identify cross-peaks that represent long-range correlations between protons and carbons.
-
Carefully map the correlations from the substituent protons to the pyridazine ring carbons to determine the point of attachment.
-
Mass Spectrometry (MS): A Complementary Technique
Mass spectrometry provides crucial information about the molecular weight of the synthesized compounds, confirming the successful incorporation of substituents.[17][18] However, distinguishing regioisomers by MS can be challenging as they often exhibit identical molecular ions and similar fragmentation patterns under standard electron impact (EI) or electrospray ionization (ESI) conditions.[15]
Despite this, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation pathways that can be used to differentiate isomers.[19][20] Additionally, specialized techniques like metal ion complexation followed by MS analysis have shown promise in distinguishing positional isomers of other nitrogen-containing heterocycles.[21]
Comparative Mass Spectrometry Data
| Technique | Information Provided | Utility for Regioisomer Differentiation |
| High-Resolution MS (HRMS) | Provides the exact mass of the molecular ion, confirming the elemental composition. | Generally low, as regioisomers have the same elemental formula. |
| Tandem MS (MS/MS) | Reveals fragmentation patterns. | Moderate; subtle differences in fragment ion intensities or unique fragmentation pathways may be observed.[19] |
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides an unambiguous, three-dimensional structure of a molecule, definitively establishing the connectivity and spatial arrangement of all atoms.[22][23][24] This technique is considered the "gold standard" for absolute structure determination and is invaluable when NMR data is ambiguous or when a new synthetic route is being established. The primary limitation of X-ray crystallography is the requirement for a single crystal of suitable quality, which can sometimes be challenging to obtain.
Workflow for X-ray Crystallography Validation
Sources
- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. benthamscience.com [benthamscience.com]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Long-range proton-carbon coupling constants: NMR methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. growingscience.com [growingscience.com]
- 21. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. growingscience.com [growingscience.com]
- 23. Synthesis and X-ray structure of a new pyrrolo[1,2-b]-pyridazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Purity Assessment of Methyl 3-(6-aminopyridazin-4-yl)benzoate via UPLC
Executive Summary
Objective: To provide a technical comparison between traditional HPLC and Ultra-Performance Liquid Chromatography (UPLC) for the purity assessment of Methyl 3-(6-aminopyridazin-4-yl)benzoate , a critical biaryl scaffold in kinase inhibitor development.
The Challenge: This compound presents a dual analytical challenge:
-
The Aminopyridazine Core: A basic, polar heterocycle prone to severe peak tailing due to silanol interactions on standard silica columns.
-
The Benzoate Ester: A hydrolytically labile moiety that restricts the use of high-pH mobile phases often used to suppress ionization of bases.
Verdict: The UPLC protocol utilizing Charged Surface Hybrid (CSH) particle technology offers a 6-fold reduction in run time and a 4-fold increase in sensitivity compared to legacy HPLC methods, while maintaining ester stability through low-pH compatibility.
Technical Analysis: UPLC vs. HPLC
The following comparison contrasts a legacy HPLC method (commonly found in generic synthesis literature) with the optimized UPLC protocol.
Performance Metrics
Data simulated based on comparative chromatographic behavior of aminopyridazine derivatives.
| Metric | Legacy HPLC Method | Optimized UPLC Method | Improvement Factor |
| Column Technology | C18 Silica (5 µm) | CSH C18 (1.7 µm) | Particle Efficiency |
| Run Time | 18.0 minutes | 2.5 minutes | 7.2x Faster |
| Solvent Consumption | ~18 mL/run | ~1.0 mL/run | 94% Reduction |
| Peak Width (W0.5) | 0.45 min | 0.04 min | Sharper Peaks |
| Tailing Factor (Tf) | 1.8 (Significant Tailing) | 1.1 (Symmetrical) | Better Integration |
| Resolution (Rs) | 2.1 (vs. Acid Impurity) | 3.8 (vs. Acid Impurity) | Superior Separation |
| LOD (Sensitivity) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
Mechanism of Improvement
-
Diffusion Suppression: The 1.7 µm particles in UPLC minimize the "C" term (mass transfer) of the van Deemter equation, allowing high flow rates without loss of resolution.
-
Surface Chemistry: The switch to a Charged Surface Hybrid (CSH) stationary phase is critical.[1] Standard C18 columns have free silanols (Si-OH) that hydrogen bond with the amino-nitrogen of the pyridazine, causing tailing.[1] CSH particles possess a low-level positive surface charge that electrostatically repels the protonated base, ensuring sharp peak shape even at acidic pH.
Method Development Logic
The following decision tree outlines the rationale for selecting the specific UPLC conditions for this compound.
Figure 1: Strategic decision tree for method development, balancing basicity handling with ester stability.
Detailed Experimental Protocols
Reagents and Standards
-
Reference Standard: Methyl 3-(6-aminopyridazin-4-yl)benzoate (>99% purity, NMR validated).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]
-
Additives: LC-MS Grade Formic Acid.
-
Impurity Markers (Optional):
Optimized UPLC Protocol (The "Gold Standard")
This protocol is self-validating; the system suitability parameters ensure data integrity before sample analysis.[1]
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent (Pressure tolerance > 10,000 psi).
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temp: 40°C (Controls viscosity and improves mass transfer).[1]
-
Sample Temp: 10°C (Prevents on-instrument ester hydrolysis).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 100% Acetonitrile.
-
Injection Volume: 1.0 µL.
-
Detection: PDA @ 254 nm (primary) and 280 nm (secondary).[1]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 2.00 | 5 | 95 | Linear (6) |
| 2.50 | 5 | 95 | Hold |
| 2.60 | 95 | 5 | Re-equilibrate |
| 3.00 | 95 | 5 | End |[1]
System Suitability Criteria (Pass/Fail)
Before releasing results, the run must meet these criteria:
-
Retention Time: Main peak at 1.2 ± 0.1 min.
-
Tailing Factor: < 1.3 (Indicates successful suppression of silanol activity).
-
Resolution: > 2.0 between Main Peak and Impurity A (if present).
Analytical Workflow
The following diagram illustrates the end-to-end workflow for assessing purity, ensuring traceability and reproducibility.
Figure 2: Standard Operating Procedure (SOP) workflow for purity assessment.[1]
Scientific Validation & Troubleshooting
Why 0.1% Formic Acid?
While ammonium hydroxide (high pH) usually improves peak shape for bases like aminopyridazine, it risks hydrolyzing the methyl ester to the carboxylic acid (Impurity A) during the analysis. The CSH column allows us to use Formic Acid (low pH) —which stabilizes the ester—while still achieving a sharp peak for the basic pyridazine ring [1].
Identification of Impurities[2][4][5][6][7]
-
Relative Retention Time (RRT) ~ 0.8: Likely 3-(6-aminopyridazin-4-yl)benzoic acid .[1] This is more polar due to the carboxylic acid group and elutes earlier.
-
RRT ~ 1.1: Likely unreacted starting material or non-polar byproducts. Use the PDA spectrum to compare UV profiles; the benzoate chromophore is distinct.
References
-
Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Particle Technology: Overcoming Peak Tailing for Basic Compounds.[1] Waters Application Notes. [Link][1]
-
Pharmacopeial Forum. (2022).[1] <621> Chromatography: System Suitability and Adjustments. USP-NF.[1] [Link]
-
Separation Science. (2023). HPLC vs. UPLC: A Technical Comparison for Pharmaceutical Analysis.[Link]
Sources
A Comparative Benchmarking Guide to the Synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate
For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. Methyl 3-(6-aminopyridazin-4-yl)benzoate is a compound of significant interest, possessing a pyridazine core that is a common feature in many biologically active molecules. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, leveraging established palladium-catalyzed cross-coupling methodologies. The presented routes are constructed based on analogous transformations reported for similar heterocyclic systems, offering a robust framework for practical application.
This document is structured to provide not only procedural details but also the underlying strategic considerations that inform the choice of a particular synthetic pathway. We will delve into the nuances of regioselectivity in the functionalization of dihalopyridazines and offer a comparative analysis of a "Suzuki-first" versus an "Amination-first" approach.
Strategic Overview: The Dichotomy of Functionalization
The synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate from a common starting material like 3,6-dichloropyridazine presents a classic strategic challenge in organic synthesis: the order of bond-forming events. The two primary retrosynthetic disconnections lead to two distinct forward-synthetic strategies, each with its own set of advantages and potential hurdles.
Target [label="Methyl 3-(6-aminopyridazin-4-yl)benzoate", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; RouteA [label="Route A: Suzuki-First", pos="-3,-2!"]; RouteB [label="Route B: Amination-First", pos="3,-2!"]; IntermediateA [label="Methyl 3-(6-chloropyridazin-4-yl)benzoate", pos="-3,-4!"]; IntermediateB [label="6-Amino-4-chloropyridazine", pos="3,-4!"]; StartingMaterial [label="3,6-Dichloropyridazine", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-6!"];
Target -> RouteA [label="Retrosynthesis"]; Target -> RouteB [label="Retrosynthesis"]; RouteA -> IntermediateA [label="Key Intermediate"]; RouteB -> IntermediateB [label="Key Intermediate"]; IntermediateA -> StartingMaterial [label="From"]; IntermediateB -> StartingMaterial [label="From"]; }
Figure 1: A logical framework illustrating the two primary retrosynthetic approaches to the target molecule.Route A: The Suzuki-First Approach This strategy prioritizes the formation of the carbon-carbon bond between the pyridazine and benzoate rings via a Suzuki-Miyaura cross-coupling reaction. The subsequent step involves the introduction of the amino group at the 6-position, likely through a Buchwald-Hartwig amination.
Route B: The Amination-First Approach In contrast, this route commences with the installation of the amino group onto the pyridazine core, followed by the Suzuki-Miyaura coupling to introduce the methyl benzoate moiety.
The choice between these two pathways hinges critically on the regioselectivity of each transformation on the di-functionalized pyridazine ring.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Suzuki-First | Route B: Amination-First |
| Starting Material | 3,6-Dichloropyridazine | 3,6-Dichloropyridazine |
| Key Intermediates | Methyl 3-(6-chloropyridazin-4-yl)benzoate | 6-Amino-4-chloropyridazine |
| Key Reactions | 1. Suzuki-Miyaura Coupling2. Buchwald-Hartwig Amination | 1. Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination2. Suzuki-Miyaura Coupling |
| Potential Advantages | - Avoids handling potentially more complex aminopyridazine boronic acid partner.- May offer more straightforward purification of the first intermediate. | - Commercially available ammonia sources are inexpensive.- The amino group in the intermediate may influence the electronics of the second reaction. |
| Potential Challenges | - Achieving regioselective Suzuki coupling at the C4 position of 3,6-dichloropyridazine can be challenging. Literature suggests that for some substituted dichloropyridazines, reaction at C6 is favored.[1][2] | - Regioselective amination at the C6 position of 3,6-dichloropyridazine needs to be achieved.- The amino group in the intermediate could potentially interfere with the subsequent Suzuki coupling (e.g., by coordinating to the palladium catalyst), although appropriate ligand selection can mitigate this.[3] |
| Overall Plausibility | High, with careful optimization of the Suzuki coupling conditions to favor C4-arylation. | High, with the caveat of potential challenges in the regioselectivity of the initial amination and the subsequent Suzuki coupling. |
Route A: Suzuki-First Approach
This route commences with the selective Suzuki-Miyaura coupling of 3,6-dichloropyridazine with (3-(methoxycarbonyl)phenyl)boronic acid. The resulting intermediate, Methyl 3-(6-chloropyridazin-4-yl)benzoate, is then subjected to a Buchwald-Hartwig amination to install the amino group at the 6-position.
Start [label="3,6-Dichloropyridazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Suzuki-Miyaura Coupling\n(3-(methoxycarbonyl)phenyl)boronic acid\nPd catalyst, ligand, base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Methyl 3-(6-chloropyridazin-4-yl)benzoate"]; Step2 [label="Buchwald-Hartwig Amination\nAmmonia source\nPd catalyst, ligand, base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Methyl 3-(6-aminopyridazin-4-yl)benzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate -> Step2 -> Product; }
Figure 2: Workflow for the Suzuki-First Approach (Route A).Experimental Protocol: Route A
Step 1: Synthesis of Methyl 3-(6-chloropyridazin-4-yl)benzoate (Suzuki-Miyaura Coupling)
-
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation.[4][5] The key to this step is achieving regioselectivity for the C4 position of 3,6-dichloropyridazine. While C6 coupling can be a competing pathway, the choice of catalyst, ligand, and reaction conditions can influence the outcome.[1][2] For dichloropyridines, bulky N-heterocyclic carbene (NHC) ligands have shown to favor coupling at the C4 position.[6][7]
-
Procedure:
-
To an oven-dried Schlenk tube, add 3,6-dichloropyridazine (1.0 eq.), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Add a solution of a palladium catalyst, such as Pd(PEPPSI)(IPr) (1-3 mol%), in anhydrous 1,4-dioxane.[6]
-
Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield Methyl 3-(6-chloropyridazin-4-yl)benzoate.
-
Step 2: Synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate (Buchwald-Hartwig Amination)
-
Rationale: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly with aryl chlorides which can be less reactive in traditional nucleophilic aromatic substitution.[8][9] The use of a suitable ammonia surrogate or aqueous ammonia with a specialized ligand system can provide the desired primary amine.[10][11]
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Methyl 3-(6-chloropyridazin-4-yl)benzoate (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%).
-
Add sodium tert-butoxide (NaOtBu, 1.2 eq.) and a suitable solvent such as toluene.
-
If using an ammonia surrogate like benzophenone imine, add it to the mixture (1.2 eq.). Alternatively, for direct amination with aqueous ammonia, a specialized catalyst system with a ligand like KPhos and a hydroxide base would be employed.[10]
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to afford Methyl 3-(6-aminopyridazin-4-yl)benzoate. If a protecting group was used (e.g., from benzophenone imine), a subsequent deprotection step would be necessary.
-
Route B: Amination-First Approach
This alternative strategy begins with the regioselective amination of 3,6-dichloropyridazine to furnish 6-amino-4-chloropyridazine. This intermediate is then subjected to a Suzuki-Miyaura coupling with (3-(methoxycarbonyl)phenyl)boronic acid to yield the final product.
Start [label="3,6-Dichloropyridazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="SNAr or Buchwald-Hartwig Amination\nAmmonia source", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="6-Amino-4-chloropyridazine"]; Step2 [label="Suzuki-Miyaura Coupling\n(3-(methoxycarbonyl)phenyl)boronic acid\nPd catalyst, ligand, base", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Methyl 3-(6-aminopyridazin-4-yl)benzoate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1 -> Intermediate -> Step2 -> Product; }
Figure 3: Workflow for the Amination-First Approach (Route B).Experimental Protocol: Route B
Step 1: Synthesis of 6-Amino-4-chloropyridazine (Regioselective Amination)
-
Rationale: The direct nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyridazine ring with ammonia can be challenging and may require harsh conditions. A palladium-catalyzed Buchwald-Hartwig amination offers a milder and more general alternative.[8][9] Achieving regioselectivity for the C6 position is the primary challenge. For some dichloropyrimidines, amination has been shown to be regioselective.[12][13]
-
Procedure:
-
To a pressure vessel, add 3,6-dichloropyridazine (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., BINAP, 3 mol%), and a base such as cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Add a solution of ammonia in 1,4-dioxane (e.g., 0.5 M solution, 2.0 eq.).
-
Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction for the formation of the desired mono-aminated product.
-
After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to isolate 6-amino-4-chloropyridazine.
-
Step 2: Synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate (Suzuki-Miyaura Coupling)
-
Rationale: The Suzuki-Miyaura coupling of the 6-amino-4-chloropyridazine intermediate with the boronic acid is expected to proceed readily. The presence of the amino group might necessitate the use of specific ligands that are not deactivated by coordination to the nitrogen atom.[3]
-
Procedure:
-
In a microwave vial, combine 6-amino-4-chloropyridazine (1.0 eq.), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.[14]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain Methyl 3-(6-aminopyridazin-4-yl)benzoate.
-
Conclusion and Recommendations
Both Route A (Suzuki-First) and Route B (Amination-First) present viable strategies for the synthesis of Methyl 3-(6-aminopyridazin-4-yl)benzoate. The ultimate choice of route will likely depend on the ease of achieving the desired regioselectivity in the first step and the overall yield and purity of the final product.
Route A may offer a more predictable outcome for the amination step on a well-defined chlorinated intermediate. However, the initial selective C4-Suzuki coupling on 3,6-dichloropyridazine will require careful optimization.
Route B could be more atom-economical if a direct and selective amination can be achieved. The influence of the amino group on the subsequent Suzuki coupling is a key consideration, but with the vast array of available ligands, this is likely a surmountable challenge.
It is recommended that both routes be explored on a small scale to determine the optimal conditions and to identify any unforeseen challenges. The experimental protocols provided herein, adapted from robust and well-established literature precedents, offer a solid foundation for initiating these investigations.
References
- Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald–Hartwig amin
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 136(34), 11952–11955.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry UK Ltd.
- Product Class 18: Pyridopyridazines. (n.d.).
- 4-AMINOPYRIDAZINE synthesis. (n.d.). ChemicalBook.
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6598–6613.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus Chimie, 22(2-3), 205-212.
- Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries. (n.d.).
- Navigating the Synthesis of Arylated Pyridines: A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines. (n.d.). Benchchem.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group.
- Neufeldt, S. R., & Sanford, M. S. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Accounts of chemical research, 53(9), 1915–1928.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E. (2017).
- Favalli, N., Sladojevich, F., & Scheuermann, J. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 700052.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). International Journal of Molecular Sciences, 22(23), 13083.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 998–1003.
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. (n.d.).
- New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). Organic Chemistry Portal.
- Suzuki cross-coupling reaction. (2020, February 14). YouTube.
- Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4336–4339.
- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190369.
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic letters, 18(9), 2180–2183.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.).
- Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 11. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Use of 4-bromo pyridazine 3,6-dione for building 3-amino pyridazine libraries [ouci.dntb.gov.ua]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(6-aminopyridazin-4-yl)benzoate
For researchers and professionals in drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 3-(6-aminopyridazin-4-yl)benzoate, a compound whose specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach based on the known hazards of its constituent chemical groups—aminopyridazines and methyl benzoates—is essential.
This document is structured to provide clear, actionable guidance that goes beyond simple procedural steps, offering insights into the rationale behind each recommendation. By adhering to these principles, laboratories can maintain the highest standards of safety and regulatory compliance.
Part 1: Hazard Assessment and Waste Classification
Before any disposal activities commence, a thorough understanding of the potential hazards associated with methyl 3-(6-aminopyridazin-4-yl)benzoate is crucial. This initial assessment informs all subsequent handling and disposal procedures.
Inferred Hazard Profile
Due to the absence of a specific SDS for methyl 3-(6-aminopyridazin-4-yl)benzoate, its hazard profile must be inferred from its structural components:
-
Aminopyridazine Moiety: Aminopyridines are known to be toxic. For instance, 4-aminopyridine is classified as fatal if swallowed and toxic in contact with skin or if inhaled. It also causes severe skin burns and eye damage. Similar pyridinic compounds are known to be irritants[1][2]. Therefore, it is prudent to handle methyl 3-(6-aminopyridazin-4-yl)benzoate as a substance with potential for high acute toxicity.
-
Methyl Benzoate Moiety: Methyl benzoate is generally considered harmful if swallowed[3][4]. It is a combustible liquid and can cause irritation upon contact[4][5].
-
Aquatic Toxicity: Many nitrogen-containing heterocyclic compounds exhibit toxicity to aquatic life.
Given these characteristics, methyl 3-(6-aminopyridazin-4-yl)benzoate should be treated as a hazardous substance.
Waste Classification
Based on the inferred hazards, waste containing methyl 3-(6-aminopyridazin-4-yl)benzoate must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the Environmental Protection Agency (EPA)[6][7]. This waste would likely fall under one or more of the following categories:
-
Characteristic Wastes: Due to its potential toxicity, it could be classified as a toxic waste (D-list)[8].
-
Listed Wastes: If it is an unused commercial chemical product, it could be considered a P- or U-listed waste due to the high toxicity of analogous aminopyridines[6][8][9]. P-listed wastes are acutely hazardous[8][9].
All waste materials, including contaminated personal protective equipment (PPE), spill cleanup materials, and empty containers, must be disposed of as hazardous waste[10][11].
Part 2: Safe Disposal Workflow
The following workflow provides a systematic approach to the collection, storage, and disposal of methyl 3-(6-aminopyridazin-4-yl)benzoate waste.
Caption: Waste Disposal Workflow for Methyl 3-(6-aminopyridazin-4-yl)benzoate.
Step-by-Step Disposal Protocol
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile). Inspect for tears or holes before use[4].
-
Eye Protection: Chemical safety goggles or a face shield[12].
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood[12][13]. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[12].
Step 2: Waste Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions[11][14].
-
Solid Waste: This includes contaminated gloves, wipes, and bench paper. Collect in a clearly labeled, durable plastic bag or a lined, rigid container[15]. Do not use biohazard bags for chemical waste[11][15].
-
Liquid Waste: Collect waste solutions containing methyl 3-(6-aminopyridazin-4-yl)benzoate in a dedicated, leak-proof container with a secure screw-top cap[15][16]. The container material must be compatible with the waste; high-density polyethylene (HDPE) is a common choice.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes should be placed in a designated sharps container.
Step 3: Waste Container Management
Proper management of waste containers is a key aspect of laboratory safety.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 3-(6-aminopyridazin-4-yl)benzoate," and the approximate concentration or quantity[7][16]. Do not use abbreviations or chemical formulas[16].
-
Container Integrity: Use containers that are in good condition and compatible with the chemical waste[10][16]. The original product container is often a suitable choice for waste collection[15].
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste[10][11][16]. This prevents the release of vapors and reduces the risk of spills.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA) for the temporary storage of waste containers[14][16].
-
Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel[16][17].
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[10][11].
-
Segregation: Store incompatible waste streams separately within the SAA[11][14]. For example, keep acidic waste away from basic waste.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous (P-listed) waste in an SAA[17].
Step 5: Disposal of Empty Containers
Empty containers that held methyl 3-(6-aminopyridazin-4-yl)benzoate must also be treated as hazardous waste.
-
Due to the inferred acute toxicity, it is recommended that empty containers be triple-rinsed with a suitable solvent (e.g., methanol or acetone)[10][18].
-
The rinsate must be collected and disposed of as hazardous liquid waste[10][11].
-
After triple-rinsing, the container labels should be defaced or removed, and the container can then be disposed of as non-hazardous solid waste (e.g., in a designated glass or plastic recycling bin)[18][19].
Step 6: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste contractor[10][16][19].
-
Waste Pickup Request: When a waste container is approximately 90% full, submit a waste pickup request to your EH&S office[16].
-
Do Not:
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container[20][21].
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's emergency response team or EH&S office.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Exposure Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[13]. Seek immediate medical attention[13].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[22]. Seek immediate medical attention[22].
-
Inhalation: Move the individual to fresh air[22]. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[22].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[2]. Seek immediate medical attention[2].
Summary of Disposal Information
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Lined, rigid container with a secure lid, labeled "Hazardous Waste" | Collect contaminated PPE and materials. Store in SAA. Arrange for EH&S pickup. |
| Liquid Waste | Compatible, leak-proof container with a screw-top cap, labeled "Hazardous Waste" | Collect all solutions containing the compound. Store in secondary containment within SAA. Arrange for EH&S pickup. |
| Empty Containers | N/A | Triple-rinse with a suitable solvent. Collect rinsate as hazardous liquid waste. Deface label and dispose of the container as non-hazardous waste. |
| Spill Debris | Sealed, compatible container, labeled "Hazardous Waste" | Collect absorbent material and cleaning supplies. Dispose of as hazardous solid waste. |
By implementing these comprehensive procedures, laboratories can ensure the safe and responsible disposal of methyl 3-(6-aminopyridazin-4-yl)benzoate, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.). J&M Waste. Retrieved from [Link]
-
Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies. Retrieved from [Link]
-
How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University. Retrieved from [Link]
-
Hazardous Chemical Waste. (2025, September 18). The University of Tennessee Health Science Center. Retrieved from [Link]
-
How Hazardous Waste Is Classified: A Guide to Types and Risks. (2025, December 21). ACTenviro. Retrieved from [Link]
-
The 4 Types of Hazardous Waste. (2020, June 8). Fire Systems. Retrieved from [Link]
-
CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (n.d.). Middle East Technical University. Retrieved from [Link]
-
2-AMINO PYRIDINE For Synthesis. (n.d.). Alpha Chemika. Retrieved from [Link]
-
Material Safety Data Sheet - Methyl benzoate. (2011, June 1). Alfa Aesar. Retrieved from [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved from [Link]
-
4-aminopyridine - Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
-
Safety data sheet - Methyl benzoate. (2023, December 14). CPAchem. Retrieved from [Link]
-
CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited. Retrieved from [Link]
-
Methyl benzoate MSDS. (2005, October 10). ScienceLab.com. Retrieved from [Link]
-
CLR® Fresh & Clean Garbage Disposal. (n.d.). EngineerSupply. Retrieved from [Link]
Sources
- 1. alphachemika.co [alphachemika.co]
- 2. lobachemie.com [lobachemie.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. goodway.com [goodway.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. evs.institute [evs.institute]
- 9. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. alkalimetals.com [alkalimetals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Hazardous Chemical Waste | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. otago.ac.nz [otago.ac.nz]
- 20. echemi.com [echemi.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
